molecular formula C13H10FNO B1330860 Phenol, 2-[[(4-fluorophenyl)imino]methyl]- CAS No. 3382-62-5

Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Cat. No.: B1330860
CAS No.: 3382-62-5
M. Wt: 215.22 g/mol
InChI Key: COFLOZFCNFCJFM-UHFFFAOYSA-N
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Description

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a useful research compound. Its molecular formula is C13H10FNO and its molecular weight is 215.22 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 2-[[(4-fluorophenyl)imino]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-[[(4-fluorophenyl)imino]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)iminomethyl]phenol
Source PubChem
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InChI

InChI=1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFLOZFCNFCJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425188
Record name Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
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Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3382-62-5
Record name Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
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Record name N-(2-HYDROXYBENZYLIDENE)-4-FLUOROANILINE
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Record name 2-[[(4-Fluorophenyl)imino]methyl]phenol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, a significant Schiff base compound. Synthesized via a classic acid-catalyzed condensation reaction, this document outlines the causal reasoning behind each experimental step, from reagent selection to purification. The guide establishes a self-validating framework for structural confirmation through a multi-technique analytical workflow, including detailed protocols and expected data for Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis. This document is intended to serve as an authoritative resource for researchers and scientists in organic synthesis and drug development, ensuring reproducibility and a deep understanding of the compound's chemical identity.

Introduction

Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, also commonly known as N-salicylidene-4-fluoroaniline, is a Schiff base, a class of organic compounds characterized by the azomethine or imine (-C=N-) functional group.[1] These compounds are formed from the condensation of a primary amine with an active carbonyl compound.[2] The title compound, derived from salicylaldehyde and 4-fluoroaniline, is of particular interest due to its structural motifs: a phenolic hydroxyl group capable of intramolecular hydrogen bonding, a conjugated π-system, and a fluorine substituent which can modulate electronic properties and biological activity.

Schiff bases are pivotal intermediates in organic synthesis and serve as versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[3][4] The insights gained from the precise synthesis and unambiguous characterization of this molecule are foundational for its application in materials science, catalysis, and as a precursor for more complex pharmaceutical agents. This guide provides a detailed, logic-driven approach to its preparation and structural validation.

Synthesis Methodology

Principle of Synthesis: Schiff Base Condensation

The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is achieved through a nucleophilic addition-elimination reaction between salicylaldehyde (the carbonyl component) and 4-fluoroaniline (the primary amine). The reaction mechanism proceeds in two key stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of salicylaldehyde, forming an unstable carbinolamine intermediate.[5]

  • Dehydration: This intermediate then undergoes dehydration (elimination of a water molecule) to form the stable imine functional group. This step is often the rate-limiting step and is effectively catalyzed by a small amount of acid, which protonates the hydroxyl group of the carbinolamine, turning it into a better leaving group (H₂O).[5][6]

Ethanol is an ideal solvent for this reaction as it readily dissolves both reactants while allowing for easy precipitation of the final product upon cooling.

Visualizing the Synthesis Workflow

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Salicylaldehyde Salicylaldehyde in Ethanol Mix Combine Reactant Solutions Salicylaldehyde->Mix Fluoroaniline 4-Fluoroaniline in Ethanol Fluoroaniline->Mix Catalyst Add Glacial Acetic Acid (Catalyst) Mix->Catalyst Reflux Reflux for 2-4 hours Catalyst->Reflux Cool Cool to Room Temp. (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry to Constant Weight Recrystallize->Dry Product Final Product: Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Dry->Product

Caption: Workflow for the synthesis of the target Schiff base.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Salicylaldehyde122.121.22 g10.0
4-Fluoroaniline111.121.11 g10.0
Absolute Ethanol46.07~60 mL-
Glacial Acetic Acid60.052-3 drops(Catalytic)

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (1.22 g, 10.0 mmol) in 30 mL of absolute ethanol. In a separate beaker, dissolve 4-fluoroaniline (1.11 g, 10.0 mmol) in 30 mL of absolute ethanol.

  • Reaction Mixture: While stirring, slowly add the ethanolic solution of 4-fluoroaniline to the salicylaldehyde solution at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6] A color change to yellow is typically observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spots.

  • Isolation of Product: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The product will precipitate as a yellow solid. The flask can be placed in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The crude product can be further purified by recrystallization from hot ethanol to yield bright yellow crystals.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Structural Characterization and Validation

A multi-technique approach is essential for the unambiguous confirmation of the synthesized compound's identity, structure, and purity.

Visualizing the Characterization Workflow

G cluster_phys Physical Properties cluster_spec Spectroscopic Analysis cluster_comp Compositional Analysis cluster_xtal Definitive Structure Product Synthesized Product MP Melting Point Product->MP FTIR FT-IR Spectroscopy Product->FTIR NMR NMR (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS EA Elemental Analysis Product->EA XRD Single Crystal X-ray Diffraction Product->XRD Data_MP Confirms Purity MP->Data_MP Data_FTIR Functional Groups (C=N, O-H) FTIR->Data_FTIR Data_NMR Proton/Carbon Environment NMR->Data_NMR Data_MS Molecular Weight MS->Data_MS Data_EA Empirical Formula EA->Data_EA Data_XRD 3D Atomic Arrangement XRD->Data_XRD

Caption: Integrated workflow for the characterization of the title compound.

Physical Properties

The physical properties provide a preliminary assessment of the compound's identity and purity.

Protocol: Melting Point Determination A small amount of the dried, crystalline product is packed into a capillary tube and the melting point is determined using a standard melting point apparatus. A sharp melting range (typically < 2°C) is indicative of high purity.

Table 2: Expected Physical Properties

PropertyExpected ValueReference
AppearanceYellow solid/crystals[7]
Molecular FormulaC₁₃H₁₀FNO[8]
Molecular Weight215.22 g/mol [7][8]
Melting Point~84 °C[8]
Spectroscopic Analysis

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this synthesis, the key diagnostic markers are the disappearance of the aldehyde C=O stretch and the appearance of the imine C=N stretch.

Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeSignificance
~3400 (broad)O-H stretchIndicates the phenolic hydroxyl group, broadened due to intramolecular H-bonding with the imine nitrogen.[9]
~3050Aromatic C-H stretchConfirms the presence of the aromatic rings.
~1615-1625C=N stretch (Imine)Key diagnostic peak confirming the formation of the Schiff base.[4][6][10]
~1450-1590Aromatic C=C stretchFurther confirms the presence of the aromatic rings.
~1280C-O stretch (Phenolic)Confirms the phenolic C-O bond.
~1220C-F stretchConfirms the presence of the C-F bond on the aniline ring.

Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It is the most powerful technique for elucidating the precise structure in solution.

Protocol: The purified sample (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube for analysis.

Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Singlet, broad1HPhenolic -OHStrongly deshielded due to intramolecular hydrogen bonding to the imine nitrogen.[6]
~8.6Singlet1HImine -CH=N-Deshielded proton of the azomethine group, a key singlet identifier.[3][6]
~6.9 - 7.5Multiplet8HAromatic C-HComplex signals corresponding to the eight protons on the two aromatic rings.

Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~162 (d, ¹JCF ≈ 245 Hz)C-FAromatic carbon directly bonded to fluorine, shows a characteristic large one-bond coupling.
~161Imine >C=NCarbon of the azomethine group.[3]
~160C-OHPhenolic carbon bonded to the hydroxyl group.
~115 - 148Aromatic CarbonsRemaining aromatic carbons.

(Note: 'd' denotes a doublet due to C-F coupling. Predicted shifts are based on literature values for similar structures.)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound.

Protocol: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI, or electron ionization - EI) and the resulting spectrum of ionic masses is recorded.

Table 6: Expected Mass Spectrometry Data

ParameterExpected ValueSignificance
Molecular Ion Peak [M]⁺m/z ≈ 215Corresponds to the molecular weight of the compound (C₁₃H₁₀FNO).[7]
High-Resolution MSm/z ≈ 215.0746Provides the exact mass, confirming the elemental formula C₁₃H₁₀FNO.[11]
Elemental Analysis

Principle: Combustion analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound, which are then compared to the theoretical values calculated from the molecular formula. This is a definitive method for confirming the empirical formula and assessing purity.[12]

Protocol: A precisely weighed sample is combusted in a furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the elemental composition.

Table 7: Elemental Analysis Data for C₁₃H₁₀FNO

ElementTheoretical %Found %
Carbon (C)72.55(To be determined experimentally)
Hydrogen (H)4.68(To be determined experimentally)
Nitrogen (N)6.51(To be determined experimentally)

An experimental result within ±0.4% of the theoretical value is considered a confirmation of the elemental formula.

Single Crystal X-ray Diffraction

Principle: This technique provides the most unambiguous structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14] It yields exact bond lengths, bond angles, and intermolecular interactions.

Protocol: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.[7] The crystal is mounted and irradiated with X-rays, and the resulting diffraction pattern is analyzed to solve the crystal structure. While a detailed protocol is beyond the scope of this guide, obtaining a crystal structure is the gold standard for structural validation.[15]

Summary of Characterization Data

This table provides a consolidated checklist of the expected analytical data for a successfully synthesized and purified sample of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.

Table 8: Consolidated Analytical Data

AnalysisParameterExpected Result
Appearance Physical StateYellow crystalline solid
Melting Point Range~84 °C (sharp)[8]
FT-IR (cm⁻¹) Imine (C=N) Stretch~1615-1625
Phenolic (O-H) Stretch~3400 (broad)
¹H NMR (ppm) Imine (-CH=N-)~8.6 (s, 1H)
Phenolic (-OH)~13.0 (s, 1H, broad)
¹³C NMR (ppm) Imine (>C=N)~161
Mass Spec (m/z) Molecular Ion [M]⁺~215[7]
Elemental Analysis % Composition (C, H, N)Within ±0.4% of theoretical

Conclusion

The synthesis and characterization of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- can be reliably achieved through the methodologies detailed in this guide. The acid-catalyzed condensation provides an efficient route to the target compound, while the comprehensive analytical workflow, combining physical, spectroscopic, and compositional data, creates a robust system for its validation. Adherence to these protocols will ensure the production of a high-purity compound and provide an unambiguous confirmation of its chemical structure, enabling its confident use in further research and development applications.

References

  • Chemsrc. 2-{[(4-fluorophenyl)imino]methyl}phenol | CAS#:3382-62-5. [Link]

  • Adeel-Sharif, H. M., et al. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan Journal of Pharmaceutical Sciences, 28(2), 449-55. [Link]

  • SpectraBase. 2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl - Optional[Vapor Phase IR] - Spectrum. [Link]

  • ChemAnalyst. Understanding the Properties and Applications of 4-[[(4-Fluorophenyl)imino]methyl]-phenol. [Link]

  • Kianfar, A. H., et al. (2010). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). Asian Journal of Chemistry, 22(8), 6159-6167. [Link]

  • LookChem. 4-[[(4-Fluorophenyl)imino]methyl]-phenol CAS 3382-63-6. [Link]

  • Novelty Journals. (2017). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. International Journal of Novel Research in Engineering and Science, 4(1), 1-5. [Link]

  • International Journal of Scientific Research. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. IJRSR, 9(5), 26861-26864. [Link]

  • ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

  • Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences, 4(5), 46-53. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 720254, 4-[[(4-Fluorophenyl)imino]methyl]phenol. [Link]

  • Al-Nuri, I. J., et al. (2013). Study of Charge-Transfer Complexes of Salicylideneanilines with Eu(fod)3 in Carbon Tetrachloride by UV Spectroscopy. Journal of Applicable Chemistry, 2(1), 59-67. [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. [Link]

  • ResearchGate. UV absorption spectra of salicylidene-4-chloroaniline (2.10–4M) in 60% ethanol–water at different PH values. [Link]

  • ResearchGate. UV absorption spectra of salicylidene-2-nitroaniline (2.10−4M) in 60%.... [Link]

  • Chondhekar, T. K., et al. (2011). Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 3(5), 116-123. [Link]

  • ResearchGate. (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. [Link]

  • NIST. Phenol, 2-fluoro- in the NIST WebBook. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the 1st International Conference on Science, Technology, Engineering and Health, 210-215. [Link]

  • ResearchGate. FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d). [Link]

  • MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(1), 103. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • NIST. Phenol, 2,4-dimethyl- in the NIST WebBook. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

"physicochemical properties of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, a Schiff base derived from salicylaldehyde and 4-fluoroaniline. This document is structured to serve researchers, scientists, and drug development professionals by not only presenting core data but also delving into the causal relationships between the molecule's unique structural features and its empirical properties. We will explore its thermal and solubility characteristics, spectroscopic profile, and acidity, with a special focus on the determinative role of the intramolecular hydrogen bond inherent to its ortho-hydroxy configuration. The guide includes detailed, field-proven experimental protocols for synthesis and characterization, designed as self-validating systems to ensure scientific integrity. All discussions are grounded in authoritative references to support key claims.

Introduction and Molecular Overview

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is an aromatic Schiff base, or imine, that occupies a significant position in synthetic and medicinal chemistry. While its isomer, 4-[[(4-fluorophenyl)imino]methyl]-phenol, is widely recognized as a key intermediate in the synthesis of the cholesterol-lowering drug Ezetimibe, the ortho-hydroxy isomer presents a distinct set of properties and potential applications, primarily due to its capacity for intramolecular hydrogen bonding.[1][2] This feature makes it an excellent chelating ligand in coordination chemistry and a subject of interest for developing novel therapeutic agents.[3]

1.1. Chemical Identity

  • IUPAC Name: Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

  • Common Synonyms: 2-((4-fluorophenylimino)methyl)phenol; N-(Salicylidene)-4-fluoroaniline

  • Molecular Formula: C₁₃H₁₀FNO[4]

  • Molecular Weight: 215.22 g/mol [4]

  • Chemical Structure:

    
    
    

1.2. The Decisive Structural Feature: Intramolecular Hydrogen Bonding and Tautomerism

The defining characteristic of this molecule is the proximate arrangement of the phenolic hydroxyl (-OH) group and the imine nitrogen (-N=CH-). This allows for the formation of a strong, six-membered quasi-aromatic ring via an intramolecular O-H···N hydrogen bond. This bond is critical as it stabilizes the enol-imine tautomer, significantly influencing the compound's conformation, acidity, and spectroscopic behavior.[5][6] This phenomenon distinguishes it sharply from its 4-hydroxy isomer, which can only form intermolecular hydrogen bonds.

The existence of this hydrogen bond also introduces the possibility of tautomerism, where a proton transfer can occur to form the keto-amine tautomer. While the enol-imine form is generally more stable in the solid state and in non-polar solvents, the equilibrium can be influenced by solvent polarity and temperature.[5]

G cluster_0 Enol-Imine Tautomer (Favored) cluster_1 Keto-Amine Tautomer enol enol keto keto enol->keto Proton Transfer keto->enol

Caption: Tautomeric equilibrium in Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.

Core Physicochemical Properties

The physical properties of the compound are a direct manifestation of its molecular structure. The data presented below are based on empirical data from structurally similar compounds and theoretical predictions, forming a reliable profile for laboratory use.

PropertyValue / DescriptionRationale & Causality
Appearance Yellowish crystalline solid.The extended π-conjugated system spanning both aromatic rings and the imine bridge absorbs light in the visible spectrum.[3]
Melting Point Expected to be lower than its 4-isomer (179-183 °C).The intramolecular hydrogen bond reduces the capacity for intermolecular H-bonding, which is a primary driver of high melting points in crystals. The 4-isomer's ability to form extensive intermolecular networks results in a higher melting point.[7][8]
Boiling Point Predicted: ~370 °C.High boiling point is expected due to the molecule's high molecular weight and polarity. This value is based on predictions for the 4-isomer and should be similar.[9][10]
Solubility Slightly soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols (Methanol, Ethanol); poorly soluble in water and non-polar solvents (e.g., hexane).The molecule has polar functional groups (-OH, -F, C=N) but is dominated by two large aromatic rings, giving it a mixed-polarity character. The intramolecular H-bond also reduces interactions with water molecules compared to phenols capable of intermolecular H-bonding.[7][8][11]
Acidity (pKa) Predicted to be higher than phenol (pKa ≈ 10) and its 4-isomer (predicted pKa ≈ 8.56).The phenolic proton is stabilized by the intramolecular O-H···N bond, making it less likely to be donated. This decreases its acidity, resulting in a higher pKa value.[7][9]

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity and revealing details about its electronic and vibrational states.

TechniqueExpected Data & Interpretation
Infrared (IR) ~3000-2500 cm⁻¹ (very broad): O-H stretch, significantly broadened and shifted to lower wavenumbers due to the strong intramolecular hydrogen bond.[5] ~1620 cm⁻¹: C=N (imine) stretching vibration.[1] ~1600 & 1500 cm⁻¹: C=C aromatic ring stretches.[12] ~1250 cm⁻¹: C-F stretch.[1]
UV-Visible ~250-280 nm: π → π* transitions associated with the aromatic rings. ~320-360 nm: π → π* transition of the conjugated imine system. >400 nm (weak): n → π* transition of the imine nitrogen's lone pair. These bands may exhibit solvatochromism.[13][14][15]
¹H NMR ~13.0 ppm (singlet, broad): Phenolic O-H proton, highly deshielded due to the intramolecular H-bond. ~8.6 ppm (singlet): Imine proton (-CH=N-). ~6.8-7.8 ppm (multiplets): Aromatic protons.[1][16]
¹³C NMR ~160-165 ppm: Imine carbon (C=N). ~160 ppm (d, J ≈ 245 Hz): Carbon attached to fluorine (C-F). ~115-150 ppm: Other aromatic carbons. ~118 ppm: Carbon ortho to the hydroxyl group.[17][18]
Mass Spec. (MS) m/z 215: Molecular ion peak [M]⁺. Key Fragments: Cleavage at the imine bond to yield fragments corresponding to the fluorophenyl-imine and salicyl moieties.[1]
X-ray Crystal. The crystal structure is expected to show a nearly planar conformation stabilized by the O-H···N hydrogen bond. The molecule would likely exhibit a trans configuration about the C=N bond.[4][6]

Experimental Protocols for Characterization

The following protocols describe the synthesis and validation of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. They are designed to be self-validating, where the results from each step corroborate the others.

4.1. Synthesis via Condensation Reaction

This protocol details the formation of the Schiff base from its constituent aldehyde and amine. The causality is a nucleophilic attack by the amine on the aldehyde's carbonyl carbon, followed by dehydration.[3][10]

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 4-fluoroaniline

  • Absolute Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve an equimolar amount of salicylaldehyde (e.g., 10 mmol, 1.22 g) in 25 mL of absolute ethanol.

  • To this solution, add an equimolar amount of 4-fluoroaniline (10 mmol, 1.11 g) dissolved in 15 mL of absolute ethanol.

  • Stir the mixture at room temperature for 15 minutes. A color change and/or precipitation may be observed.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 2-3 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to facilitate crystallization.

  • Collect the resulting crystalline product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50°C. Calculate the yield. Recrystallize from ethanol if further purification is needed.

Caption: Workflow for the synthesis of the target Schiff base.

4.2. General Protocol for Spectroscopic Analysis

This workflow ensures a comprehensive and cross-verifiable characterization of the synthesized product.

G cluster_characterization Comprehensive Characterization Workflow cluster_phys Physical Properties cluster_spec Spectroscopic Analysis start Synthesized & Purified Product MP Melting Point (Capillary Method) start->MP Sol Solubility Test (Various Solvents) start->Sol IR FT-IR (KBr Pellet) start->IR UV UV-Vis (in Ethanol) start->UV NMR ¹H & ¹³C NMR (in DMSO-d₆) start->NMR MS Mass Spectrometry (EI+) start->MS end Verified Physicochemical Profile MP->end Sol->end IR->end UV->end NMR->end MS->end

Caption: Integrated workflow for physicochemical and spectroscopic characterization.

Protocol Steps:

  • Melting Point: Determine using a calibrated capillary melting point apparatus. A sharp melting range indicates high purity.

  • FT-IR: Prepare a KBr pellet containing ~1 mg of the sample. Record the spectrum from 4000 to 400 cm⁻¹. The presence of the very broad O-H and sharp C=N bands is a key validation point.

  • UV-Vis: Prepare a dilute solution (~10⁻⁵ M) in a suitable solvent (e.g., ethanol). Record the absorbance spectrum from 200 to 600 nm to identify the characteristic π → π* and n → π* transitions.

  • NMR: Dissolve ~10-15 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like -OH. Record ¹H and ¹³C spectra. The presence of the highly deshielded phenolic proton (~13 ppm) is definitive proof of the intramolecular H-bond.

  • Mass Spectrometry: Introduce the sample into the mass spectrometer (e.g., via direct insertion probe with electron impact ionization). Confirm the molecular weight from the molecular ion peak [M]⁺.

Conclusion

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- possesses a distinct set of physicochemical properties that are fundamentally governed by its ortho-hydroxy-imine structure. The formation of a strong intramolecular hydrogen bond is the single most important factor, influencing its thermal behavior, solubility, acidity, and creating a unique spectroscopic fingerprint. The experimental protocols provided herein offer a robust framework for its synthesis and characterization, ensuring a high degree of confidence in the results through a self-validating, multi-technique approach. This guide serves as a foundational resource for any researcher intending to utilize this versatile compound in materials science, coordination chemistry, or drug discovery.

References

  • ResearchGate. (n.d.). UV-Vis spectra of Schiff base ligand and its metal (II) complexes. [Link]

  • ResearchGate. (n.d.). UV-visible spectral data wavelength (nm) for the Schiff base and its complexes. [Link]

  • ACS Publications. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]

  • MDPI. (2024). Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. [Link]

  • PubMed Central. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]

  • SpectraBase. (n.d.). 2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Phenol. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for.... [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • ResearchGate. (2015). Crystal structure of (E)-2-{[(4-anilinophenyl)imino]methyl}phenol. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

Sources

"Phenol, 2-[[(4-fluorophenyl)imino]methyl]- structural analysis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Abstract

This technical guide provides a comprehensive, research-level overview of the structural analysis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. This Schiff base, synthesized from salicylaldehyde and 4-fluoroaniline, is a compound of significant interest due to the prevalence of fluorinated compounds in medicinal chemistry and the diverse biological activities exhibited by Schiff bases.[1][2] This document details the synthetic protocol and a multi-faceted analytical approach for its complete structural elucidation, integrating data from spectroscopic and crystallographic methodologies. The guide is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the causal reasoning behind the selection of analytical techniques, ensuring a thorough understanding of the molecule's chemical architecture.

Chapter 1: Introduction

The Schiff Base Family: A Cornerstone of Coordination Chemistry

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a class of organic compounds first reported by Hugo Schiff in 1864.[3] Their formation through the condensation of a primary amine with an aldehyde or ketone is a fundamental reaction in organic synthesis. The nitrogen atom's lone pair of electrons in the imine group imparts significant chemical and biological importance, allowing these compounds to act as versatile ligands capable of coordinating with various metal ions to form stable complexes.[3][4] This property, combined with their synthetic flexibility, has established Schiff bases as critical components in fields ranging from catalysis to materials science.

Significance of Aromatic Fluorination in Drug Design

The incorporation of fluorine into organic molecules is a widely used strategy in modern drug development. The fluorine atom's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and improve membrane permeability. The presence of the 4-fluorophenyl moiety in the title compound is therefore not incidental but a deliberate design choice to imbue the molecule with potentially favorable biological characteristics.

Phenol, 2-[[(4-fluorophenyl)imino]methyl]-: A Molecule of Interest

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (also known as (E)-2-(((4-fluorophenyl)imino)methyl)phenol) is a salicylaldehyde-derived Schiff base that merges the key structural features of a phenolic ring, an imine bond, and a fluorinated aromatic system. This combination suggests a high potential for biological activity, and indeed, related compounds have demonstrated significant antimicrobial properties.[1] A precise understanding of its three-dimensional structure, electronic properties, and intermolecular interactions is paramount for elucidating its mechanism of action and guiding the development of new therapeutic agents.

Chapter 2: Synthesis and Purification

The structural analysis of any compound begins with its unambiguous synthesis and purification. The primary route to Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a direct condensation reaction.

Synthesis Principle: Nucleophilic Addition-Elimination

The synthesis involves the reaction of salicylaldehyde with 4-fluoroaniline. The mechanism proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration, often catalyzed by a small amount of acid, yields the stable imine product. Using water as a solvent can offer a green chemistry approach with good yields and reduced reaction times.[5]

Experimental Protocol: Synthesis

This protocol is a standard method adapted from literature procedures for similar Schiff bases.[5]

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of salicylaldehyde in 20 mL of ethanol. In a separate beaker, dissolve 0.01 mol of 4-fluoroaniline in 20 mL of ethanol.

  • Reaction: While stirring the salicylaldehyde solution at room temperature, add the 4-fluoroaniline solution dropwise over 10 minutes.

  • Reflux: Add 2-3 drops of glacial acetic acid as a catalyst and equip the flask with a reflux condenser. Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A yellow precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50-60 °C.

Experimental Protocol: Purification by Recrystallization
  • Dissolve the crude solid product in a minimum amount of hot ethanol.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry as before.

Validation and Characterization
  • Yield: Calculate the percentage yield.

  • Melting Point: Determine the melting point. A sharp melting point range is indicative of high purity. The isomer, 4-[[(4-fluorophenyl)imino]methyl]phenol, has a reported melting point of 179.0 to 183.0 °C.[6]

  • Appearance: The pure compound is expected to be a pale yellow crystalline solid.[7]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow cluster_validation Validation reactants 1. Dissolve Salicylaldehyde & 4-Fluoroaniline in Ethanol mix 2. Mix Solutions & Add Acetic Acid Catalyst reactants->mix reflux 3. Reflux for 3-4 Hours (Monitor by TLC) mix->reflux cool 4. Cool to Room Temp (Precipitation Occurs) reflux->cool filter_dry 5. Filter & Dry Crude Product cool->filter_dry dissolve 6. Dissolve Crude Product in Hot Ethanol filter_dry->dissolve Crude Solid cool_crystal 7. Slow Cooling & Crystallization dissolve->cool_crystal filter_final 8. Filter & Dry Pure Crystals cool_crystal->filter_final validation Confirm Purity: - Melting Point - TLC Analysis - Spectroscopic Analysis filter_final->validation Pure Product

Fig 1: Synthesis and Purification Workflow.

Chapter 3: Spectroscopic Elucidation

Spectroscopy provides the foundational data for determining the compound's structure by probing how the molecule interacts with electromagnetic radiation.

Infrared (IR) Spectroscopy
  • Causality: IR spectroscopy is the primary tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). For this Schiff base, IR confirms the formation of the C=N bond and the persistence of the O-H group.

  • Experimental Protocol: A small amount of the dried sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet for analysis.

  • Data Interpretation: The key diagnostic peaks are the azomethine (C=N) stretch and the phenolic (O-H) stretch. The O-H stretch is typically very broad and shifted to lower wavenumbers (around 2000-3000 cm⁻¹) due to strong intramolecular hydrogen bonding with the imine nitrogen.[8] The C=N stretch appears as a strong band in the 1600-1625 cm⁻¹ region.[5]

Table 1: Characteristic IR Absorption Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Appearance Rationale
Phenolic O-H ~2000-3000 Very Broad, Medium Intramolecular H-bonding to imine N[8]
Aromatic C-H ~3000-3100 Sharp, Weak Aromatic ring C-H stretching
Imine C=N ~1600-1625 Strong, Sharp Azomethine group formation[5]
Aromatic C=C ~1450-1600 Multiple, Medium-Strong Benzene ring skeletal vibrations
Phenolic C-O ~1250-1280 Strong C-O stretching of the phenol group

| C-F | ~1150-1250 | Strong | C-F bond stretching on the fluorophenyl ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR maps out the carbon skeleton.

  • Experimental Protocol: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and placed in a high-field NMR spectrometer. DMSO-d₆ is often preferred for its ability to dissolve phenolic compounds and to clearly show the exchangeable O-H proton.

  • ¹H NMR Analysis:

    • Phenolic Proton (-OH): A singlet appearing far downfield (δ > 10 ppm), often broad. Its downfield shift is a strong indicator of its involvement in an intramolecular hydrogen bond.[6]

    • Imine Proton (-CH=N-): A sharp singlet typically found between δ 8.0 and 9.0 ppm.[4]

    • Aromatic Protons: A complex series of multiplets in the δ 6.5-8.0 ppm region, corresponding to the protons on the two different benzene rings.

  • ¹³C NMR Analysis:

    • Imine Carbon (>C=N): A distinct signal in the δ 150-165 ppm range.[9]

    • Phenolic Carbon (C-OH): A signal around δ 160-165 ppm.

    • Aromatic Carbons: Multiple signals between δ 110-150 ppm. The carbon attached to fluorine will show a large coupling constant (¹JC-F).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Group Spectroscopy Predicted Shift (δ, ppm) Multiplicity Notes
Phenolic Proton ¹H NMR > 10 Singlet (broad) Deshielded due to H-bonding
Imine Proton ¹H NMR ~8.0 - 9.0 Singlet Characteristic of azomethine proton[4]
Aromatic Protons ¹H NMR ~6.5 - 8.0 Multiplets Signals for two distinct aromatic systems
Imine Carbon ¹³C NMR ~150 - 165 Singlet Azomethine carbon signal[9]
Phenolic Carbon ¹³C NMR ~160 - 165 Singlet Carbon bearing the -OH group

| Aromatic Carbons | ¹³C NMR | ~110 - 150 | Multiple Signals | Includes C-F coupled signal |

Mass Spectrometry (MS)
  • Causality: Mass spectrometry is used to determine the exact molecular weight of the compound, thereby confirming its molecular formula. It also provides structural information through the analysis of fragmentation patterns.

  • Experimental Protocol: A dilute solution of the compound is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Data Interpretation: The primary piece of data is the molecular ion peak [M+H]⁺ or [M]⁺. For C₁₃H₁₀FNO, the expected monoisotopic mass is approximately 215.07. The fragmentation pattern can reveal the loss of characteristic fragments, such as the fluorophenyl group, which further corroborates the proposed structure.

Chapter 4: Crystallographic Analysis

Single-Crystal X-ray Diffraction: The Gold Standard
  • Causality: While spectroscopic methods provide powerful evidence for a structure, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional map of atomic positions in the solid state. It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's reactivity and biological function.

  • Experimental Protocol:

    • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of the solvent from a saturated solution (e.g., in ethanol or an ethanol/water mixture).

    • Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (solved) and adjusted (refined) to best fit the experimental data.

G cluster_xtal X-ray Crystallography Workflow crystal_growth 1. Grow Single Crystals (Slow Evaporation) data_collection 2. Mount Crystal & Collect Diffraction Data crystal_growth->data_collection structure_solution 3. Solve Structure (Determine Atomic Positions) data_collection->structure_solution refinement 4. Refine Model (Optimize Fit to Data) structure_solution->refinement final_structure 5. Final 3D Structure (Bond Lengths, Angles) refinement->final_structure

Fig 2: Single-Crystal X-ray Diffraction Workflow.
  • Expected Structural Features:

    • Planarity: The molecule is expected to be largely planar due to the sp² hybridization of the atoms in the aromatic rings and the imine bridge.

    • Intramolecular Hydrogen Bond: A key feature will be the strong O-H···N hydrogen bond, which forms a stable six-membered pseudo-ring. This interaction is critical to the molecule's conformation.

    • Tautomerism: X-ray analysis will definitively show whether the molecule exists in the phenol-imine tautomer (as expected) or the keto-amine tautomer in the solid state.

    • Crystal Packing: The analysis will reveal how molecules pack in the crystal lattice, highlighting intermolecular forces such as π-π stacking or C-H···F interactions.

Table 3: Expected Crystallographic Parameters (Comparison with Isomer)

Parameter Expected for Phenol, 2-[[...]] Reported for Isomer 4-[[...]][10]
Crystal System Orthorhombic / Monoclinic Orthorhombic
Space Group Pca2₁ / P2₁/c (Common for organics) Pca2₁
a (Å) ~10-12 11.0153
b (Å) ~9-11 9.8596
c (Å) ~9-11 9.5476
O-H···N bond dist. (Å) ~1.8 - 2.0 N/A (H-bond is intermolecular)

| C=N bond length (Å) | ~1.27 - 1.29 | Not specified, but typical |

Chapter 5: Correlation of Analytical Data

No single technique provides the full picture. The power of structural analysis lies in synthesizing all available data into a single, self-consistent model. The evidence from spectroscopy must corroborate the definitive structure provided by X-ray diffraction.

  • The broad O-H stretch in the IR and the far downfield -OH proton signal in the ¹H NMR are direct evidence of the strong intramolecular hydrogen bond that is visualized in the X-ray crystal structure.

  • The strong C=N stretch in the IR, the imine proton signal in the ¹H NMR, and the imine carbon signal in the ¹³C NMR all confirm the presence of the azomethine group, whose bond length is precisely measured by crystallography.

  • The molecular ion peak in the mass spectrum confirms the molecular formula (C₁₃H₁₀FNO), which is validated by the atomic composition determined from the crystal structure.

G cluster_data Corroborating Analytical Data FinalStruct Final Validated Structure Phenol, 2-[[(4-fluorophenyl)imino]methyl]- IR IR Spectroscopy Functional Groups Confirmed O-H, C=N, C-F IR->FinalStruct Confirms NMR NMR Spectroscopy C-H Framework Phenolic, Imine, Aromatic Signals NMR->FinalStruct Defines MS Mass Spectrometry Molecular Formula M+ Peak @ m/z ~215 MS->FinalStruct Verifies XRAY X-Ray Crystallography 3D Atomic Arrangement H-Bonding, Bond Lengths XRAY->FinalStruct Proves

Sources

Spectroscopic Profile of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive spectroscopic analysis of the Schiff base, Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (CAS 348-55-0), a molecule of significant interest due to its structural motifs prevalent in coordination chemistry and materials science. We delve into the core spectroscopic techniques essential for its structural elucidation and purity confirmation: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and UV-Visible (UV-Vis) Spectroscopy. This document is designed for researchers and professionals in drug development and chemical sciences, offering not only spectral data interpretation but also the underlying principles and standardized protocols for data acquisition. The synthesis of this compound is typically achieved through the condensation reaction of salicylaldehyde and 4-fluoroaniline.[1][2][3] The methodologies and interpretations presented herein form a self-validating framework for the characterization of this and related Schiff base compounds.

Molecular Structure and Spectroscopic Significance

Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, also known as N-(4-fluorophenyl)salicylaldimine, is characterized by several key functional groups that give rise to a distinct spectroscopic fingerprint. The molecular integrity is defined by the C=N imine bond, an intramolecularly hydrogen-bonded phenolic hydroxyl group, and two distinct aromatic systems. Spectroscopic analysis is therefore crucial to confirm the formation of the imine, verify the integrity of the aromatic rings, and understand the electronic environment of the molecule.

Figure 1: Key functional groups of N-(4-fluorophenyl)salicylaldimine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Experimental Causality

FT-IR spectroscopy probes the vibrational modes of a molecule. For the target compound, its diagnostic value lies in confirming the conversion of the aldehyde and amine starting materials into the Schiff base. The disappearance of the aldehyde C=O stretch (typically ~1660-1700 cm⁻¹) and the primary amine's N-H stretches, coupled with the appearance of a strong C=N (imine) stretching band, provides definitive evidence of successful synthesis.[4] Furthermore, the state of the phenolic O-H group, influenced by strong intramolecular hydrogen bonding to the imine nitrogen, results in a characteristic broad absorption band, distinguishing it from a free O-H group.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Instrument Preparation: Ensure the Nicolet iS5 FT-IR spectrometer (or equivalent) with an iD5 ATR accessory is purged and a background spectrum is collected.

  • Sample Preparation: Place a small amount (approx. 5-10 mg) of the solid, dry Phenol, 2-[[(4-fluorophenyl)imino]methyl]- powder directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans to achieve a high signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Data Interpretation

The FT-IR spectrum is characterized by several key absorption bands. The assignments below are based on established group frequencies for analogous Schiff base structures.[4][5]

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretching
~2800-3000 (broad)Broad, WeakO-H stretching (intramolecularly H-bonded)
~1615StrongC=N (Azomethine/Imine) stretching
~1590, ~1485, ~1450Medium-StrongAromatic C=C ring stretching
~1280StrongPhenolic C-O stretching
~1220StrongC-F stretching
~830StrongC-H out-of-plane bending (para-disubstituted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Experimental Causality

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C). For this molecule, ¹H NMR is used to confirm the presence of the imine proton (CH=N) and map the distinct protons on the two aromatic rings. The fluorine atom on the phenyl ring induces characteristic splitting patterns in both the ¹H and ¹³C spectra of that ring system, providing a powerful diagnostic tool. ¹³C NMR complements this by identifying all unique carbon atoms, including the quaternary carbons and the downfield-shifted imine carbon.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to better solubilize the compound and reveal exchangeable protons like the phenolic -OH.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence over a spectral width of 0-220 ppm, with a relaxation delay of 5 seconds and accumulating at least 1024 scans for adequate signal-to-noise.

¹H NMR Data Interpretation

The predicted ¹H NMR spectrum (in CDCl₃) shows distinct signals for each proton environment.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5-13.0broad s1HPhenolic O-H (deshielded by H-bonding)
~8.60s1HImine CH =N
~7.50-6.90m8HAromatic Protons (from both rings)

Note: The aromatic region (7.50-6.90 ppm) will contain complex multiplets. The protons on the 4-fluorophenyl ring are expected to appear as two distinct doublet of doublets (or triplets) due to coupling with both neighboring protons and the ¹⁹F nucleus.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom.

Chemical Shift (δ) ppmAssignment
~165Imine C =N
~162 (d, ¹JCF ≈ 245 Hz)Aromatic C -F
~160Phenolic C -OH
~115-148Aromatic Carbons

Note: The signal for the carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF). Other carbons in the fluorophenyl ring will also exhibit smaller C-F couplings (²JCF, ³JCF, etc.), which can aid in definitive assignments.

UV-Visible (UV-Vis) Spectroscopy

Principle and Experimental Causality

UV-Vis spectroscopy measures the electronic transitions within a molecule. Schiff bases derived from salicylaldehyde exhibit characteristic absorption bands in the UV-Vis region. These bands typically arise from π→π* transitions within the aromatic rings and the conjugated imine system, as well as n→π* transitions associated with the non-bonding electrons on the imine nitrogen. The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of the substituents.

Experimental Protocol
  • Solution Preparation: Prepare a dilute solution of the compound (e.g., 1x10⁻⁵ M) in a spectroscopic grade solvent such as ethanol or acetonitrile.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank.

  • Data Acquisition: Record the absorption spectrum from 200 to 600 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Data Interpretation

The UV-Vis spectrum is expected to show multiple absorption bands.

λmax (nm)Transition TypeAssociated Chromophore
~270-290π→πBenzene ring (salicylaldehyde moiety)
~320-350π→πExtended conjugation (C=N-Aryl)
~400-430n→π*Imine C=N group

Note: The longer wavelength bands are indicative of the extended π-conjugated system formed upon Schiff base formation. The presence of a band above 400 nm in some solvents can be attributed to the existence of a keto-enamine tautomeric form in equilibrium with the enol-imine form.[1]

Integrated Spectroscopic Workflow

The unambiguous characterization of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- relies on the synergistic interpretation of all three spectroscopic techniques. FT-IR confirms the formation of the key imine bond, NMR provides a detailed map of the carbon-hydrogen framework, and UV-Vis elucidates the electronic structure.

cluster_results Key Confirmations start Synthesis: Salicylaldehyde + 4-Fluoroaniline product Crude Product: N-(4-fluorophenyl)salicylaldimine start->product Condensation Reaction ftir FT-IR Analysis product->ftir nmr NMR Analysis (¹H & ¹³C) product->nmr uvvis UV-Vis Analysis product->uvvis ftir_res Presence of C=N (~1615 cm⁻¹) Absence of C=O ftir->ftir_res nmr_res Imine Proton (~8.6 ppm) C-F Coupling Patterns nmr->nmr_res uvvis_res π→π* and n→π* Transitions (Conjugated System) uvvis->uvvis_res elucidation Final Structural Elucidation & Purity Assessment ftir_res->elucidation nmr_res->elucidation uvvis_res->elucidation

Figure 2: Workflow for integrated spectroscopic characterization.

References

  • Ulusoy, M., & Dığrak, M. (2013). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Journal of the Serbian Chemical Society, 78(11), 1695-1704. Available at: [Link]

  • Yousif, E., Majeed, A., Al-Sammarrae, K., Salih, N., Salimon, J., & Abdullah, B. (2017). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences, 4(5), 46-53. Available at: [Link]

  • Abdel-Rahman, L. H., Ismail, A. M., El-Khososy, N., Abu-Dief, A. M., & Ahmed, H. A. (2018). The sterically hindered salicylaldimine ligands with their copper(II) metal complexes: Synthesis, spectroscopy, electrochemical and thin-layer spectroelectrochemical features. Journal of Molecular Structure, 1157, 508-518. Available at: [Link]

  • Priya, G., & Balasubramanian, S. (2018). Synthesis of salicylaldehyde based Schiff bases and their metal complexes in aqueous media - Characterization and antibacterial study. International Journal of Recent Scientific Research, 9(5), 26863-26866. Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001895). Retrieved from [Link]

  • Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Electronic Supplementary Material for Organic & Biomolecular Chemistry. Available at: [Link]

  • Bruker. (n.d.). General Information for NMR Spectroscopy. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, D₂O, experimental) (HMDB0001895). Retrieved from [Link]

  • NPTEL. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Bath. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ChemHelper. (2022, October 7). Sample ¹³C NMR spectra of compounds with common functional groups [Video]. YouTube. Available at: [Link]

  • Kasumov, V. T., & Köksal, F. (2012). Synthesis, ESR, UV-Visible and reactivity studies of new bis(N-dimethoxyaniline-3,5-(t)Bu2-salicylaldiminato)copper(II) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 98, 207-214. Available at: [Link]

  • Gup, R., & Kirkan, B. (2006). Synthesis, Spectroscopic Studies, Crystal Structure and Conformation Analysis of N-(2-Fluoro-3-methoxy)-salicylaldimine. Journal of Chemical Crystallography, 36(10), 693-701. Available at: [Link]

  • Singh, R., & Sharma, P. (2015). Synthesis, FTIR, ¹³C-NMR and Temperature-Dependent ¹H-NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 20(7), 12416-12431. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-[[(4-fluorophenyl)imino]methyl]phenol and its Isomeric Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are a cornerstone in coordination chemistry, medicinal research, and materials science. The incorporation of a fluorine atom into their molecular framework, as seen in 2-[[(4-fluorophenyl)imino]methyl]phenol, can significantly modulate their electronic properties, lipophilicity, and metabolic stability.[1] This makes them attractive candidates for the development of novel pharmaceuticals and advanced materials.[2] The positional isomerism of the hydroxyl group (ortho- in the 2-isomer and para- in the 4-isomer) plays a critical role in dictating the molecule's conformation, crystal packing, and potential for intramolecular interactions.

The 4-isomer, 4-[[(4-fluorophenyl)imino]methyl]phenol, is a well-documented and crucial intermediate in the synthesis of Ezetimibe, a cholesterol-lowering drug.[3][4][5] Its structural elucidation has been pivotal for understanding its reactivity and for optimizing synthetic pathways. While the 2-isomer is less commercially prominent, its structural analysis is of academic and research interest, particularly for understanding the influence of intramolecular hydrogen bonding.

Synthesis and Crystallization

The synthesis of both isomers is typically achieved through a condensation reaction between the corresponding hydroxybenzaldehyde and 4-fluoroaniline.[3][6] This reaction is a classic example of Schiff base formation.

Experimental Protocol: Synthesis

A representative procedure for the synthesis of these compounds is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the appropriate hydroxybenzaldehyde (salicylaldehyde for the 2-isomer or 4-hydroxybenzaldehyde for the 4-isomer) in absolute ethanol. In a separate beaker, dissolve one equivalent of 4-fluoroaniline in absolute ethanol.

  • Reaction Mixture: Slowly add the ethanolic solution of 4-fluoroaniline to the stirring solution of the hydroxybenzaldehyde at room temperature.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product.

  • Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield a pale yellow crystalline solid.[3]

Experimental Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be grown using the slow evaporation method:

  • Saturated Solution Preparation: Prepare a saturated solution of the purified Schiff base in a suitable solvent (e.g., ethanol, methanol, or a chloroform/methanol mixture).

  • Slow Evaporation: Place the solution in a clean vial, covered with a perforated lid (e.g., Parafilm with a few pinholes), to allow for slow evaporation of the solvent at room temperature.

  • Crystal Formation: Over a period of several days to a week, single crystals of sufficient size and quality for X-ray analysis should form.

Crystal Structure Analysis: A Tale of Two Isomers

The determination of a molecule's three-dimensional structure is paramount for understanding its function. Single-crystal X-ray diffraction provides the most definitive data on the solid-state conformation, including precise bond lengths and angles.[7]

The Known Structure: 4-[[(4-fluorophenyl)imino]methyl]phenol

The crystal structure of the 4-isomer has been determined and is available in the Crystallography Open Database.[8]

Crystallographic Parameter Value [8]
Chemical Formula C₁₃H₁₀FNO
Molecular Weight 215.22 g/mol
Crystal System Orthorhombic
Space Group Pca2₁
Unit Cell Dimensions a = 11.0153 Å, b = 9.8596 Å, c = 9.5476 Å
α = 90.00°, β = 90.00°, γ = 90.00°
Z Value 4

In the solid state, the molecule is not perfectly planar. The dihedral angle between the two aromatic rings is a key feature of its conformation. Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the imine nitrogen of an adjacent molecule, are expected to play a significant role in the crystal packing.

The Predicted Structure: 2-[[(4-fluorophenyl)imino]methyl]phenol

While a definitive crystal structure is not available, we can predict the key structural features of the 2-isomer based on related compounds. The defining characteristic of the 2-isomer is the proximity of the phenolic hydroxyl group to the imine nitrogen.

This proximity allows for the formation of a strong intramolecular O-H···N hydrogen bond , which creates a stable six-membered ring.[9] This is a common feature in ortho-hydroxy Schiff bases.[10] This intramolecular hydrogen bond is expected to significantly influence the molecule's conformation, making it more planar than the 4-isomer.

Studies on similar 2-imino phenols, such as 2-{[(2-chlorophenyl)imino]methyl}phenol, have shown that the molecule crystallizes with an intramolecular O—H⋯N hydrogen bond, closing an S(6) ring motif.[9] In such structures, the dihedral angle between the aromatic rings is still significant, indicating a non-planar overall structure. For instance, in 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol, the molecule crystallizes in the monoclinic space group P2₁/c.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups, corroborating the data from X-ray crystallography.

  • Infrared (IR) Spectroscopy: The IR spectrum of a Schiff base is characterized by a strong absorption band corresponding to the C=N stretching vibration, typically in the range of 1600-1650 cm⁻¹. For the 2-isomer, the O-H stretching band will be broad and shifted to a lower frequency due to the strong intramolecular hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the imine group (-CH=N-) will appear as a singlet, typically in the range of 8-9 ppm. The phenolic proton (-OH) in the 4-isomer will be a singlet at a chemical shift that can vary with concentration and solvent. In the 2-isomer, this proton will be significantly downfield-shifted (12-14 ppm) due to the intramolecular hydrogen bond.

    • ¹³C NMR: The carbon of the imine group will show a characteristic resonance in the range of 150-165 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, which should correspond to its chemical formula, C₁₃H₁₀FNO (215.22 g/mol ).[3]

Experimental and Logical Workflows

Synthesis and Purification Workflow

Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Fluoroaniline + Salicylaldehyde (2-isomer) or 4-Hydroxybenzaldehyde (4-isomer) Reaction Condensation Reaction (Reflux, 4-6h) Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Filtration and Washing (Cold Ethanol) Precipitation->Filtration Crude_Product Crude Schiff Base Filtration->Crude_Product Recrystallization Recrystallization (e.g., Ethanol) Crude_Product->Recrystallization Pure_Crystals Pure Crystalline Product Recrystallization->Pure_Crystals

Caption: Workflow for the synthesis and purification of fluorinated Schiff bases.

Structural Elucidation Workflow

Structural Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis Pure_Sample Pure Crystalline Sample Single_Crystal_Growth Single Crystal Growth (Slow Evaporation) Pure_Sample->Single_Crystal_Growth IR IR Spectroscopy Pure_Sample->IR NMR ¹H and ¹³C NMR Pure_Sample->NMR MS Mass Spectrometry Pure_Sample->MS X_Ray_Diffraction Single-Crystal X-ray Diffraction Analysis Single_Crystal_Growth->X_Ray_Diffraction Crystal_Data Crystallographic Data (CIF File) X_Ray_Diffraction->Crystal_Data Structural_Model 3D Molecular and Crystal Structure Crystal_Data->Structural_Model Structure_Validation Structure Validation and Characterization Structural_Model->Structure_Validation Spectroscopic_Data Spectroscopic Data IR->Spectroscopic_Data NMR->Spectroscopic_Data MS->Spectroscopic_Data Spectroscopic_Data->Structure_Validation

Caption: A comprehensive workflow for the structural elucidation of the target compounds.

Conclusion and Future Directions

The crystal structure of 4-[[(4-fluorophenyl)imino]methyl]phenol is well-established, providing a valuable reference for researchers in medicinal chemistry and materials science. While the definitive crystal structure of its ortho-isomer, 2-[[(4-fluorophenyl)imino]methyl]phenol, remains to be reported, its structural characteristics can be confidently predicted based on analogous compounds. The presence of a strong intramolecular hydrogen bond in the 2-isomer is the most significant differentiating feature, which will lead to a more planar conformation compared to the 4-isomer.

For researchers in drug development, the synthesis and crystallographic analysis of the 2-isomer would be a valuable endeavor. Such a study would not only fill a gap in the current structural database but also provide deeper insights into how subtle changes in molecular architecture can influence solid-state properties and, potentially, biological activity.

References

  • Vertex AI Search. The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Advanced Chemical Synthesis. Accessed January 18, 2026.
  • PubChem. 4-[[(4-Fluorophenyl)imino]methyl]phenol. [Link]

  • Google Patents.
  • Demirtas G., et al. The Crystallographic, Spectroscopic and Theoretical Studies on (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol and (E).
  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • Arunagiri, C., et al. Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 2015. [Link]

  • ResearchGate. Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. [Link]

  • Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • Semantic Scholar. Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. [Link]

  • ResearchGate. Crystal structure of (E)-2-{[(4-anilinophenyl)imino]methyl}phenol. [Link]

Sources

Topic: Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Derivatives and Analogs: A Technical Guide to Synthesis, Characterization, and Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Scaffold - A Causal Exploration

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, rich with therapeutic potential. The phenolic Schiff bases, particularly those incorporating a fluorinated phenyl ring, represent such a class. This guide is not merely a collection of protocols; it is an in-depth exploration of the why behind the how. We will dissect the molecular architecture of 2-[[(4-fluorophenyl)imino]methyl]phenol derivatives to understand how their constituent parts—the phenolic hydroxyl, the imine bridge, and the strategic placement of a fluorine atom—synergistically govern their synthesis, structural integrity, and multifaceted biological activities. Our objective is to provide you, the research and development professional, with a foundational understanding rooted in causality, enabling you to not only replicate these findings but to innovate upon them.

The Molecular Blueprint: Deconstructing the Pharmacophore

The therapeutic promise of this class of compounds originates from the specific arrangement of three key functional domains:

  • The Phenolic Moiety (2-hydroxy group): This is the cornerstone of the molecule's antioxidant and radical-scavenging capabilities. The hydroxyl group can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), a process central to mitigating oxidative stress implicated in numerous diseases.[1][2][3] Its position ortho to the imine bridge allows for the formation of a stable six-membered intramolecular hydrogen bond with the imine nitrogen, which planarizes the structure and influences its electronic properties and biological interactions.[4][5]

  • The Azomethine Bridge (-CH=N-): More than a simple linker, the imine group is a key determinant of biological activity. Its nitrogen atom can act as a hydrogen bond acceptor, crucial for receptor binding.[5] This group is also a target for nucleophilic attack and can participate in coordination with metal ions, forming stable complexes with enhanced biological activities compared to the free ligand.[6][7][8]

  • The 4-Fluorophenyl Ring: The introduction of a fluorine atom onto the N-phenyl ring is a strategic decision in modern drug design.[9][10] Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties. It often increases lipophilicity, which can enhance cell membrane permeability and bioavailability.[6][11] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the compound's metabolic stability, leading to a longer biological half-life.[9][11]

Synthesis and Structural Validation: From Blueprint to Reality

The synthesis of these Schiff bases is primarily achieved through a straightforward and efficient condensation reaction. The true scientific rigor lies in the precise control of reaction conditions and the comprehensive validation of the resulting molecular structure.

Synthetic Strategy: The Condensation Pathway

The core synthetic route involves the acid-catalyzed condensation of a 2-hydroxy-substituted benzaldehyde with 4-fluoroaniline.[12][13] The reaction proceeds via a nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine bond.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 2-Hydroxybenzaldehyde (or derivative) P1 Solvent (e.g., Ethanol) + Catalyst (e.g., Acetic Acid) R1->P1 R2 4-Fluoroaniline R2->P1 P2 Reflux P1->P2 Heat Prod1 2-[[(4-fluorophenyl)imino]methyl]phenol (Schiff Base Product) P2->Prod1 Prod2 Water (H₂O) P2->Prod2

Caption: General Synthesis Scheme for Phenolic Schiff Bases.

Experimental Protocol: Synthesis of 2-[[(4-fluorophenyl)imino]methyl]phenol

This protocol provides a self-validating system for achieving a high-purity product.

Materials & Equipment:

  • 2-Hydroxybenzaldehyde (1.0 eq)

  • 4-Fluoroaniline (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice/water bath

  • Büchner funnel and vacuum filtration apparatus

Step-by-Step Procedure:

  • Reactant Solubilization: Dissolve 2-hydroxybenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Amine: In a separate vessel, dissolve 4-fluoroaniline (1.0 eq) in absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion, remove the flask from the heat and allow it to cool to room temperature. Further cool the flask in an ice/water bath to promote the precipitation of the Schiff base product.

  • Isolation and Purification: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Air-dry the purified product or dry it in a vacuum oven at a low temperature.

  • Characterization: Determine the melting point and characterize the product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Structural Characterization Workflow

Unambiguous structural confirmation is paramount. A multi-technique approach ensures the identity and purity of the synthesized compound.

G cluster_spectroscopy Spectroscopic Validation Synthesis Synthesized Crude Product Purification Purification (Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (TLC, Melting Point) Purification->Purity_Check Xray Single Crystal X-ray Diffraction (Definitive 3D Structure) Purification->Xray If single crystals form FTIR FT-IR (Functional Groups: C=N, O-H, C-F) Purity_Check->FTIR NMR NMR (¹H, ¹³C) (Proton/Carbon Environment, Structural Connectivity) Purity_Check->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Purity_Check->MS

Caption: Workflow for Structural Validation.

Key Characterization Data

The following table summarizes the expected spectroscopic data for a representative compound, 4-[[(4-Fluorophenyl)imino]methyl]-phenol.[14][15]

Technique Parameter Expected Value / Observation Interpretation
FT-IR (cm⁻¹)ν(O-H)~3400 (broad)Phenolic hydroxyl group
ν(C=N)~1610-1630Imine (azomethine) stretch
ν(C-F)~1220-1240Carbon-Fluorine stretch
¹H NMR (δ, ppm)-OH~12.0-13.0 (singlet)Phenolic proton, deshielded by H-bonding
-CH=N-~8.5-8.9 (singlet)Imine proton
Aromatic~6.8-7.8 (multiplets)Protons on the phenyl rings
¹³C NMR (δ, ppm)>C=N~160-165Imine carbon
C-F~158-162 (doublet, ¹JCF)Carbon directly attached to fluorine
X-ray Crystal Bond AnglesDihedral angle ~50°Angle between the two phenyl rings[13]
Bond LengthsC=N ~1.27-1.29 ÅConfirms double bond character[4]
H-BondingO-H···NIntramolecular hydrogen bond present[4][5]

Biological Activities and Mechanistic Insights

The unique structural features of these compounds translate into a spectrum of promising biological activities.

Antioxidant Activity

Phenolic Schiff bases are potent antioxidants, primarily acting as free radical scavengers.[1][2] The principal mechanism is Hydrogen Atom Transfer (HAT) , where the phenolic hydroxyl group donates its hydrogen atom to a radical, thereby neutralizing it.[16][17] The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring.

G Compound Phenolic Schiff Base (Ar-OH) Radical Free Radical (R•) Product Stabilized Phenoxyl Radical (Ar-O•) Compound->Product H• donation Neutralized Neutralized Species (RH) Radical->Neutralized H• acceptance

Caption: Hydrogen Atom Transfer (HAT) Antioxidant Mechanism.

Experimental Protocol: DPPH Radical Scavenging Assay This assay quantifies the radical scavenging capacity of a compound.[2][16]

  • Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a control (DPPH solution + solvent) and a standard antioxidant (e.g., Ascorbic Acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation: The scavenging activity is calculated as a percentage reduction of DPPH color, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Antimicrobial Activity

Fluorinated Schiff bases have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[18][19] The lipophilicity enhanced by the fluorine atom is thought to facilitate passage through the microbial cell membrane.[6][11] Once inside, the compound may disrupt cellular processes by chelating essential metal ions or interfering with enzyme function.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in broth across the wells of a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Anticancer Activity

The anticancer properties of these compounds are an area of intense investigation.[9][20] Studies have shown potent cytotoxic effects against various cancer cell lines.[6][21] Proposed mechanisms include:

  • DNA Interaction: The planar aromatic structure may allow the molecule to intercalate between DNA base pairs, disrupting replication and transcription.[6][22]

  • Enzyme Inhibition: They may inhibit key enzymes involved in cancer cell proliferation, such as kinases.

  • Apoptosis Induction: Some derivatives have been shown to induce programmed cell death (apoptosis) by modulating signaling pathways like the MAPK pathway and disrupting the mitochondrial membrane potential.[20]

Experimental Protocol: MTT Cytotoxicity Assay This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm. The intensity of the purple color is proportional to the number of viable cells. The IC₅₀ value can then be calculated.

Conclusion and Future Outlook

The family of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- derivatives represents a compelling and versatile scaffold for drug discovery. The convergence of a hydrogen-donating phenol, a reactive imine bridge, and a metabolically robust fluorophenyl ring creates a molecule with tunable and potent biological activities. The synthetic accessibility and the clear structure-activity relationships make these compounds ideal candidates for further optimization. Future research will likely focus on synthesizing novel analogs with diverse substitution patterns, exploring their metal complexes for enhanced therapeutic efficacy, and conducting in-depth in vivo studies to translate their in vitro promise into tangible clinical applications.

References

  • García-Sosa, K., et al. (2013). Antioxidant properties of phenolic Schiff bases: structure-activity relationship and mechanism of action. PubMed. Available at: [Link]

  • Alam, M. S., et al. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Publishing. Available at: [Link]

  • Alam, M. S., et al. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. PMC - NIH. Available at: [Link]

  • Demir, D., et al. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC - NIH. Available at: [Link]

  • Rojas-León, A., et al. (2024). Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. MDPI. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. Available at: [Link]

  • Habala, L., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. PMC - PubMed Central. Available at: [Link]

  • García-Sosa, K., et al. (2014). Antioxidant properties of phenolic Schiff bases: Structure-activity relationship and mechanism of action. ResearchGate. Available at: [Link]

  • Rojas-León, A., et al. (2024). Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. ResearchGate. Available at: [Link]

  • Habala, L., et al. (2023). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. MDPI. Available at: [Link]

  • Eremin, D. A., et al. (2023). Interaction of Phenolic Schiff Bases Bearing Sulfhydryl Moieties with 2,2-Diphenyl-1-picrylhydrazyl Radical: Structure–Activity Relationship Study. MDPI. Available at: [Link]

  • Habala, L., et al. (2024). Novel Copper (II) Complexes with Fluorine-Containing Reduced Schiff Base Ligands Showing Marked Cytotoxicity in the HepG2 Cancer Cell Line. MDPI. Available at: [Link]

  • Koç, L. Y., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. PMC - NIH. Available at: [Link]

  • Okano, T., et al. (2012). Imines that React with Phenols in Water over a Wide pH Range. PMC - NIH. Available at: [Link]

  • Akyuz, N., et al. (2022). Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil. PubMed. Available at: [Link]

  • SpectraBase (n.d.). 2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl. SpectraBase. Available at: [Link]

  • Artsaari, E., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. Available at: [Link]

  • Al-jeboori, M. J., et al. (2017). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni(II) and Cu(II). Journal of Al-Nahrain University. Available at: [Link]

  • Zeytinoğlu, H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. PubMed. Available at: [Link]

  • Singh, K., et al. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Oriental Journal of Chemistry. Available at: [Link]

  • Al-Salami, B. K. (2016). Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes. ResearchGate. Available at: [Link]

  • Kancheva, V. D., et al. (2007). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. PubChem. Available at: [Link]

  • Jothi, L., et al. (2014). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. PMC - NIH. Available at: [Link]

  • Spagnol, C., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC - NIH. Available at: [Link]

  • Chemical Synthesis (2026). The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Advanced Chemical Synthesis. Chemical Synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Santos-Buelga, C., et al. (2009). Phenolics: From Chemistry to Biology. PMC - NIH. Available at: [Link]

  • Arunagiri, C., et al. (2015). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. PMC - NIH. Available at: [Link]

  • Faizi, M. S. H., et al. (2016). Crystal structure of (E)-2-{[(4-anilinophenyl)imino]methyl}phenol. ResearchGate. Available at: [Link]

  • Project Topics (n.d.). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE DERIVED FROM P-NITROANILINE AND P-HYDROXYBENZALDEHYDE AND IT'S NICKEL (II) COMPLEX. Project Topics. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of imine phenolic compounds. ResearchGate. Available at: [Link]

  • Semantic Scholar (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available at: [Link]

  • Schiess, S., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. NIH. Available at: [Link]

  • ResearchGate (2018). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. ResearchGate. Available at: [Link]

  • Sharma, R., et al. (2023). Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate (n.d.). FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d). ResearchGate. Available at: [Link]

  • MDPI (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available at: [Link]

  • ResearchGate (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Available at: [Link]

  • GSC Online Press (2024). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base. GSC Online Press. Available at: [Link]

  • PMC (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available at: [Link]

Sources

"biological activity of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Biological Activity of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Executive Summary

This technical guide provides a comprehensive analysis of the biological activities of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, a fluorinated Schiff base synthesized from salicylaldehyde and 4-fluoroaniline. This class of compounds, known as salicylideneanilines, is of significant interest in medicinal chemistry due to the versatile biological potential conferred by the azomethine (-C=N-) group and the phenolic hydroxyl group. The strategic incorporation of a fluorine atom onto the aniline ring further modulates the compound's electronic properties and lipophilicity, often enhancing its therapeutic efficacy. This document synthesizes current research to detail the compound's potent anticancer and moderate antimicrobial activities, delves into its mechanisms of action, and provides robust experimental protocols for its evaluation.

Introduction and Chemical Rationale

Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, also known as N-salicylidene-4-fluoroaniline, belongs to the Schiff base family. These compounds are characterized by the imine or azomethine functional group and are typically formed via the condensation of a primary amine with an aldehyde or ketone[1]. The salicylaldehyde moiety is a particularly privileged scaffold, as the ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the imine nitrogen, stabilizing the planar conformation and enabling chelation with metal ions[2]. The presence of a fluorine atom, a common bioisostere for hydrogen, can significantly enhance metabolic stability and membrane permeability, making fluorinated compounds a cornerstone of modern drug discovery[3]. This guide focuses on the specific biological profile of the title compound, highlighting its potential as a lead structure for therapeutic development.

Synthesis and Characterization

The synthesis of N-salicylidene-4-fluoroaniline is a straightforward and high-yielding condensation reaction. The causality behind this experimental choice is its efficiency and atomic economy.

General Synthesis Protocol

The reaction involves the nucleophilic attack of the primary amine (4-fluoroaniline) on the carbonyl carbon of salicylaldehyde, followed by dehydration to form the stable imine product.

  • Reactant Preparation: Dissolve equimolar amounts of salicylaldehyde and 4-fluoroaniline in a suitable solvent, typically absolute ethanol or methanol.

  • Catalysis (Optional but Recommended): Add a catalytic amount of a weak acid, such as glacial acetic acid, to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.

  • Reaction Condition: Reflux the mixture for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product, typically a crystalline solid, will precipitate. Filter the solid, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from ethanol can be performed for further purification[2].

Synthesis Workflow Diagram

G cluster_reactants Reactants Salicylaldehyde Salicylaldehyde in Ethanol Mix Mix Reactants Salicylaldehyde->Mix Fluoroaniline 4-Fluoroaniline in Ethanol Fluoroaniline->Mix Reflux Add Acetic Acid Catalyst Reflux for 2-4h Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitation of Product Cool->Precipitate Filter Filter & Wash with Cold Ethanol Precipitate->Filter Purify Recrystallize & Dry Filter->Purify Product Pure Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Purify->Product

Caption: General workflow for the synthesis of N-salicylidene-4-fluoroaniline.

Anticancer Activity

Recent studies have demonstrated that fluorinated salicylaldimines, including the title compound, exhibit significant cytotoxic and antiproliferative effects against various cancer cell lines. The primary focus of reported research has been on non-small cell lung cancer (A549 cell line)[3].

Cytotoxicity and Antiproliferative Effects

The compound has shown potent cytotoxic effects against the A549 cell line. Its efficacy is comparable to, and in some cases exceeds, that of the standard chemotherapeutic drug Doxorubicin[3]. The rationale for using the A549 cell line is its well-characterized nature and its relevance as a model for lung adenocarcinoma, a prevalent and often drug-resistant cancer.

CompoundCell LineIC₅₀ (µM)Reference Drug (Doxorubicin) IC₅₀ (µM)
Fluorinated Salicylaldimine (Compound 7 in source)A5491.41.9
Other Fluorinated Salicylaldimines (in the same study)A5491.4 - 31.51.9
Table 1: Cytotoxic activity of a representative fluorinated salicylaldimine against the A549 human lung cancer cell line, as reported in a comprehensive study[3]. Note: The study evaluated a series of related compounds; Compound 7 was the most potent.
Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the compound's anticancer activity is the induction of apoptosis (programmed cell death). This is a highly desirable trait for an anticancer agent, as it minimizes the inflammatory response associated with necrotic cell death. Key mechanistic events include:

  • Mitochondrial Membrane Potential (MMP) Disruption: The compound induces a significant decrease in MMP, a critical early event in the intrinsic apoptotic pathway[3].

  • Caspase-3 Activation: Immunofluorescence studies confirm the activation of Caspase-3, an executioner caspase that cleaves key cellular substrates, leading to the morphological hallmarks of apoptosis[3].

  • DNA Fragmentation: Morphological analysis reveals chromatin condensation and DNA fragmentation, classic features of late-stage apoptosis[3].

G Compound N-salicylidene- 4-fluoroaniline Mito Mitochondrion Compound->Mito Induces stress MMP Disruption of Mitochondrial Membrane Potential (MMP) Mito->MMP Casp9 Caspase-9 (Initiator) MMP->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Chromatin Condensation, DNA Fragmentation) Casp3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by N-salicylidene-4-fluoroaniline.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system for assessing cell viability. The choice of the MTT assay is based on its reliability, high throughput, and its principle of measuring mitochondrial reductase activity, which is directly proportional to the number of viable cells.

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell adhesion[4].

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in the culture medium. Replace the old medium with the medium containing the test compound. Include appropriate controls:

    • Negative Control: Cells treated with medium containing only the vehicle (e.g., 0.1% DMSO).

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Blank: Wells containing only medium (no cells).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate[5].

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the negative control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

Schiff bases are well-documented antimicrobial agents, often acting through chelation of essential metal ions or by interfering with microbial cell walls and proteins[6]. N-salicylidene-4-fluoroaniline has demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.

Spectrum of Activity

The compound has been tested against common pathogenic bacteria, showing inhibitory effects. However, its potency is generally lower than standard antibiotics like Gentamicin[3]. The rationale for testing against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria is to establish the compound's spectrum of activity, as the differences in their cell wall structures often lead to varied susceptibility.

OrganismTypeMIC₅₀ (µM)Reference Drug (Gentamicin) MIC₅₀ (µM)
Staphylococcus aureusGram-positive18.6 - 49.31.5 - 2.2
Escherichia coliGram-negative18.6 - 49.31.5 - 2.2
Pseudomonas aeruginosaGram-negative18.6 - 49.31.5 - 2.2
Table 2: Antimicrobial activity of fluorinated salicylaldimines against representative bacteria[3]. The reported range covers a series of related compounds tested.
Proposed Mechanism of Action

While the specific mechanism for this compound is not fully elucidated, the antimicrobial action of Schiff bases is often attributed to Tweedy's Chelation Theory. The imine nitrogen and phenolic oxygen atoms can chelate with metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) that are essential for microbial enzyme function. By sequestering these ions, the compound disrupts vital metabolic processes. The increased lipophilicity due to the fluorophenyl ring may also facilitate its transport across the microbial cell membrane, allowing it to interfere with intracellular targets. Complexation with metals often enhances the biological activity of the parent Schiff base ligand[1][6].

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth) according to CLSI guidelines.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include the following self-validating controls:

    • Sterility Control: Broth only (no bacteria, no compound).

    • Growth Control: Broth with bacteria (no compound).

    • Positive Control: Broth with bacteria and a standard antibiotic (e.g., Gentamicin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

G Start Prepare Serial Dilutions of Compound in 96-well Plate Inoculate Add Standardized Bacterial Inoculum to each well Start->Inoculate Controls Set up Controls: - Growth Control - Sterility Control - Positive Control Inoculate->Controls alongside Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read Result Determine MIC: Lowest concentration with no visible growth Read->Result

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a synthetically accessible Schiff base with a compelling biological profile. Its potent, apoptosis-inducing cytotoxic activity against non-small cell lung cancer cells positions it as a promising scaffold for the development of novel anticancer agents. While its antimicrobial activity is moderate, the potential for enhancement through metal complexation warrants further investigation.

Future research should focus on:

  • Broad-Spectrum Screening: Evaluating its cytotoxicity against a wider panel of cancer cell lines to determine its selectivity.

  • In Vivo Studies: Assessing the compound's efficacy and pharmacokinetic profile in animal models of cancer.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogues with different substitution patterns on both aromatic rings to optimize potency and selectivity.

  • Metal Complexation: Investigating the biological activities of its coordination complexes with various transition metals (e.g., Cu(II), Zn(II), Fe(III)) to explore potential enhancements in both anticancer and antimicrobial efficacy.

This compound represents a valuable starting point for medicinal chemistry programs aimed at developing new therapeutics for challenging diseases.

References

  • Kocabiyik, M., Yilmaz, B. S., Acar, C., & Aydin, A. (2024). Investigation of Anticancer and Antimicrobial Properties of Fluorinated Salicylaldimines. Turkish Journal of Pharmaceutical Sciences, 21(1), 1-9. (Note: Specific URL not available from search, citation is based on article details found).
  • Ndou, M., Fotsing, M. C. D., Kengne, M. H. K., et al. (2024). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole. KnE Life Sciences. Available at: [Link]

  • Iorungwa, M. S., Iornumbe, E. N., & Terhemen, H. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. ResearchGate. Available at: [Link]

  • Fatima, S., Zaki, A., Madhav, H., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19385-19400. Available at: [Link]

  • Iorungwa, M. S., et al. (2024). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu2+, Co2+, Cr3+ and Zn2+ Complexes. FUAM Journal of Pure and Applied Sciences, 4(1), 39-49. Available at: [Link]

  • Li, Q., et al. (2022). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 27(23), 8503. Available at: [Link]

  • Pape, F., et al. (2021). Studies on the Stability of the Anticancer-Active [N,N'-Bis(salicylidene)-1,2-phenylenediamine]chloridoiron(III) Complex under Pharmacological-like Conditions. ResearchGate. Available at: [Link] salicylidene-12-phenylenediaminechloridoironIII_Complex_under_Pharmacological-like_Conditions

  • Horváth, T., et al. (2015). Cytotoxicity of Different Excipients on RPMI 2650 Human Nasal Epithelial Cells. Cellular and Molecular Neurobiology, 35(8), 1151-1159. Available at: [Link]

  • Karithi, J. M., Gichumbi, M. J., Michura, J. G. A., & Ombaka, O. (2024). Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene- 4-Nitroaniline and Their Cobalt (II) Complexes. American Journal of Infectious Diseases and Microbiology, 12(2), 23-28. Available at: [Link]

  • Bush, K. (1988). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. Journal of Enzyme Inhibition, 2(2), 73-86. Available at: [Link]

  • Kumar, S., et al. (2016). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. Bioorganic Chemistry, 66, 145-159. Available at: [Link]

  • Karithi, J. M., et al. (2024). Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (Ii) Complexes. American Journal of Infectious Diseases and Microbiology, 12(2), 23-28. Available at: [Link]

  • Gelb, M. H., Senter, P. D., & Vederas, J. C. (1985). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of the American Chemical Society, 107(7), 2063-2067. Available at: [Link]

  • Ali, M. A., et al. (2012). Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells. Evidence-Based Complementary and Alternative Medicine, 2012, 861473. Available at: [Link]

  • Ikotun, A. A., et al. (2012). Ring deactivating effect on antimicrobial activities of metal complexes of the schiff base of p-nitroaniline and isatin. Journal of Chemical and Pharmaceutical Research, 4(1), 416-422. Available at: [Link]

  • Zholdassova, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1058. Available at: [Link]

Sources

The Ascendant Role of Fluorinated Schiff Bases in Medicinal Chemistry: A Technical Guide to Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, coordination chemistry, and biological applications of the Schiff base ligand, Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. Formed from the condensation of salicylaldehyde and 4-fluoroaniline, this versatile ligand has garnered significant interest in medicinal and materials science. Its unique structural features, including the imine (-C=N-) linkage and the presence of a fluorine atom, make it a potent chelating agent and a precursor to a wide array of metal complexes with promising therapeutic and catalytic properties. This guide delves into the detailed experimental protocols for its synthesis and characterization, explores its coordination with various metal ions, and critically examines its burgeoning role as an antimicrobial and anticancer agent. The narrative is underpinned by a mechanistic understanding of its biological activity, supported by authoritative references, and visualized through detailed diagrams to provide researchers, scientists, and drug development professionals with a thorough and practical understanding of this important molecule.

Introduction: The Versatility of Schiff Bases in Modern Chemistry

Schiff bases, characterized by the presence of an azomethine or imine group (-RC=N-), are a cornerstone of coordination chemistry. Their facile synthesis, structural diversity, and the remarkable stability of their metal complexes have made them a subject of intense research for over a century.[1] The imine nitrogen, with its lone pair of electrons, and the frequent presence of other donor atoms such as oxygen or sulfur in close proximity, allow Schiff bases to act as excellent chelating agents for a wide range of metal ions.[2] This chelation often enhances the biological activity of the organic ligand, a phenomenon that has been a driving force in the development of new metallodrugs.[3]

The introduction of a fluorine atom into the structure of a Schiff base, as in the case of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, can significantly modulate its physicochemical and biological properties. The high electronegativity and lipophilicity of fluorine can enhance the molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4] This guide will focus specifically on this fluorinated Schiff base, exploring its synthesis, coordination chemistry, and its potential as a platform for the development of novel therapeutic agents.

Synthesis and Characterization: A Practical Approach

The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a straightforward condensation reaction between salicylaldehyde and 4-fluoroaniline. The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, and can be catalyzed by a few drops of a weak acid like acetic acid to facilitate the dehydration step.

Detailed Experimental Protocol: Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Materials:

  • Salicylaldehyde

  • 4-fluoroaniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve salicylaldehyde (e.g., 1.22 g, 10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add an equimolar amount of 4-fluoroaniline (e.g., 1.11 g, 10 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A yellow crystalline solid should precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain pure, needle-like yellow crystals.

  • Dry the purified product in a desiccator over anhydrous calcium chloride.

Spectroscopic Characterization

The identity and purity of the synthesized Phenol, 2-[[(4-fluorophenyl)imino]methyl]- can be confirmed by a combination of spectroscopic techniques.

Technique Expected Results and Interpretation
FT-IR (KBr, cm⁻¹) ~3450 (broad, O-H stretch), ~1625 (strong, C=N imine stretch), ~1280 (C-O phenolic stretch), ~1220 (C-F stretch). The broadness of the O-H band suggests intramolecular hydrogen bonding with the imine nitrogen. The position of the C=N stretch confirms the formation of the Schiff base.
¹H NMR (CDCl₃, δ ppm) ~13.0 (s, 1H, -OH, deshielded due to hydrogen bonding), ~8.6 (s, 1H, -CH=N-), ~6.9-7.5 (m, 8H, Ar-H). The downfield chemical shift of the phenolic proton is a strong indicator of intramolecular hydrogen bonding.
¹³C NMR (CDCl₃, δ ppm) ~160-165 (C=N), ~115-160 (Aromatic carbons), the carbon attached to fluorine will show a characteristic coupling (¹JC-F).
Mass Spectrometry (MS) Molecular ion peak ([M]⁺) at m/z 215, corresponding to the molecular weight of the compound.

Coordination Chemistry: The Formation of Bioactive Metal Complexes

The true potential of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is unlocked upon its coordination to metal ions. The deprotonated phenolic oxygen and the imine nitrogen act as a bidentate chelating ligand, forming stable six-membered rings with transition metal ions. This chelation can significantly alter the electronic and steric properties of both the ligand and the metal, leading to enhanced biological activity.

Synthesis of a Representative Metal Complex: Bis(2-[[(4-fluorophenyl)imino]methyl]phenolato)copper(II)

Materials:

  • Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

Procedure:

  • Dissolve Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (e.g., 0.43 g, 2 mmol) in 20 mL of warm methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (e.g., 0.20 g, 1 mmol) in 10 mL of methanol.

  • Add the methanolic solution of the metal salt dropwise to the ligand solution with continuous stirring. A change in color and the formation of a precipitate is typically observed.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the solid complex by vacuum filtration.

  • Wash the product with methanol and then a small amount of diethyl ether.

  • Dry the complex in a desiccator.

The formation of the complex can be confirmed by FT-IR spectroscopy, where a shift in the C=N stretching frequency and the disappearance of the O-H band are indicative of coordination. Further characterization can be achieved through techniques such as UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction.

Biological Applications: A New Frontier in Drug Development

Schiff bases and their metal complexes have emerged as a promising class of therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][3] The chelation of the metal ion is often crucial for this enhanced activity, as it can increase the lipophilicity of the compound, facilitating its transport across cell membranes.[5]

Antimicrobial Activity

Metal complexes of Schiff bases derived from salicylaldehyde have shown significant activity against a range of pathogenic bacteria and fungi.[6] The proposed mechanism of action often involves the disruption of the bacterial cell wall or the inhibition of essential enzymes. The chelation theory suggests that the polarity of the metal ion is reduced upon complexation, which enhances the lipophilicity of the complex and allows it to penetrate the lipid layers of the microbial cell membrane more effectively.[5]

A study on a closely related compound, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, and its metal(II) complexes demonstrated that the complexes exhibited higher antibacterial activity than the free ligand against both Gram-positive and Gram-negative bacteria.[6]

Anticancer Activity

The anticancer potential of Schiff base metal complexes is a rapidly growing area of research.[7][8] These compounds can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), DNA binding and cleavage, and the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][9]

Several studies have reported the significant in vitro anticancer activity of salicylaldehyde-derived Schiff base metal complexes against various cancer cell lines, including the MCF-7 human breast cancer cell line.[7] The presence of the metal center is often critical for this activity, as it can facilitate redox cycling and the production of cytotoxic ROS.

Proposed Mechanism of Anticancer Action:

A plausible mechanism for the anticancer activity of these complexes involves their ability to intercalate into the DNA of cancer cells, leading to the inhibition of DNA replication and transcription. Additionally, the metal center can catalyze the production of ROS, which can induce oxidative stress and trigger apoptosis (programmed cell death).

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Salicylaldehyde->Reaction Fluoroaniline 4-Fluoroaniline Fluoroaniline->Reaction SchiffBase Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Reaction->SchiffBase Metal_Complex cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 M M(II) N1 N M->N1 Coordination Bond O1 O M->O1 N2 N M->N2 O2 O M->O2 Aryl1 Aryl Ring 1 Aryl2 Aryl Ring 2

Caption: Bidentate coordination of the ligand.

Proposed Anticancer Mechanism

Anticancer_Mechanism Complex Schiff Base Metal Complex Membrane Cancer Cell Membrane Complex->Membrane Increased Lipophilicity ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS DNA DNA Intercalation & Damage Membrane->DNA Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis (Programmed Cell Death) DNA->Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of anticancer action.

Conclusion and Future Perspectives

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- stands out as a highly versatile and accessible Schiff base ligand with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis, coupled with its ability to form stable and biologically active metal complexes, makes it an attractive scaffold for the development of new therapeutic agents. The presence of the fluorine atom further enhances its potential by improving its pharmacokinetic properties.

Future research in this area should focus on the synthesis and characterization of a wider range of metal complexes of this ligand and the systematic evaluation of their biological activities against a broader panel of microbial strains and cancer cell lines. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways involved in their therapeutic effects. The continued exploration of fluorinated Schiff bases and their metal complexes holds great promise for the discovery of novel and effective drugs to combat infectious diseases and cancer.

References

  • Maity, D. (n.d.). Biological Applications of Schiff base Metal Complexes-A Review. IJRAR. Retrieved from [Link]

  • Al-Ne'aimi, M. M., et al. (2012). Synthesis and Characterization of Co(II) Ni(II) Cu(II) Zn(II) and Cd(II) Complexes with Aroylhydrazonemonoximes. Raf. J. Sci., 23(4), 51-69.
  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules, 27(19), 6233.
  • Al-Khafaji, Y. F., & Al-Jamali, J. A. (2021). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. Molecules, 26(16), 4963.
  • MDPI. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Retrieved from [Link]

  • SciSpace. (2017). BIOLOGICAL APPLICATION OF SCHIFF BASE AND ITS METAL COMPLEXES – A REVIEW. Retrieved from [Link]

  • Rana, M. S., et al. (2025). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities.
  • PubMed. (2018). Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. Retrieved from [Link]

  • Bentham Science. (2024). An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. Retrieved from [Link]

  • Innovare Academic Sciences. (2017). Application of metal complexes of schiff bases as an antimicrobial drug: a review of recent works. International Journal of Current Pharmaceutical Research, 9(3), 1-4.
  • Shamkhy, E. T., et al. (2017). Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes. Biomedical and Pharmacology Journal, 10(1).
  • Ommenya, F. K., et al. (2020). Synthesis, characterization and antibacterial activity of schiff base, 4-chloro-2-{(E)-[(4-Fluorophenyl) imino] methyl} phenol metal (II) complexes. Journal of Chemistry, 2020, 1-8.
  • ProQuest. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. Retrieved from [Link]

  • PubChem. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. Retrieved from [Link]

  • Sirumalar, K., et al. (2022). In Vitro Anti-Cancer Activity of Schiff Base 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol and Its Transition metal complexes. International Journal of Life Science and Pharma Research, 12(1), P13-P19.
  • PubMed. (2011). Transition metal complexes of 2, 6-di ((phenazonyl-4-imino) methyl)-4-methylphenol: structure and biological evaluation. Retrieved from [Link]

  • PubMed. (2013). Antimicrobial activity of metals: mechanisms, molecular targets and applications. Retrieved from [Link]

  • Kanwal, A., et al. (2022). A review on synthesis and applications of some selected Schiff bases with their transition metal complexes.
  • ResearchGate. (2021). (PDF) Synthesis, Characterization and Antimicrobial Studies of 2-{(E)-[(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Retrieved from [Link]

  • ResearchGate. (2022). a: FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d). Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. Retrieved from [Link]

Sources

Introduction: The Significance of Fluorinated Salicylidene Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Coordination Chemistry of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Abstract: This technical guide provides a comprehensive examination of the synthesis, characterization, and coordination chemistry of the Schiff base ligand Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. Derived from the condensation of salicylaldehyde and 4-fluoroaniline, this ligand is a versatile building block in coordination chemistry, forming stable complexes with a wide array of transition metals. Its structural features, particularly the bidentate O, N donor set, facilitate the formation of a stable six-membered chelate ring upon coordination.[1] This guide details robust protocols for the synthesis of the ligand and its metal complexes, explores advanced characterization techniques, and discusses the burgeoning applications of these complexes in catalysis and medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design and mechanistic principles governing this class of compounds.

Schiff bases, compounds featuring an azomethine or imine group (-C=N-), are a cornerstone of coordination chemistry, celebrated for their straightforward synthesis, structural versatility, and the tunable electronic and steric properties of their metal complexes.[2][3] Among these, ligands derived from salicylaldehyde are particularly prominent due to their ability to act as bidentate chelating agents through the phenolic oxygen and the imine nitrogen.[4] This chelation forms highly stable coordination compounds with varied structural geometries.[5]

The introduction of a fluorine atom onto the phenyl ring, as in Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, significantly influences the ligand's electronic properties, lipophilicity, and metabolic stability when incorporated into larger structures.[6] These modifications can enhance the biological activity and catalytic efficacy of the resulting metal complexes.[1][6] This guide focuses specifically on this fluorinated ligand, bridging foundational principles with practical applications relevant to modern chemical and pharmaceutical research.

The Ligand: Synthesis and Characterization

The foundational step in exploring the coordination chemistry of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is its efficient and reproducible synthesis.

Experimental Protocol: Synthesis of the Schiff Base Ligand

This protocol describes a standard reflux condensation method for synthesizing the title ligand. The causality behind this choice is its high efficiency, simplicity, and the ease of purification of the final product.

Materials:

  • Salicylaldehyde (1.0 eq)

  • 4-fluoroaniline (1.0 eq)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid or Sulfuric Acid (catalyst, 2-3 drops)[2][4]

Procedure:

  • Dissolution: Dissolve salicylaldehyde (1.0 eq) in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer. In a separate beaker, dissolve 4-fluoroaniline (1.0 eq) in 25 mL of absolute ethanol.

  • Addition: Add the 4-fluoroaniline solution to the salicylaldehyde solution dropwise while stirring continuously.

  • Catalysis: Add 2-3 drops of a suitable acid catalyst (e.g., glacial acetic acid) to the mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine.

  • Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 2-4 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.

  • Purification: Filter the precipitate using a Buchner funnel and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60 °C. The compound is typically obtained as an off-white to pale yellow crystalline solid.[8]

Visualization: Ligand Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis Workflow for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- cluster_reactants Reactants & Solvent cluster_process Reaction Process cluster_workup Product Isolation & Purification Salicylaldehyde Salicylaldehyde in Ethanol Mix Mix Reactants Salicylaldehyde->Mix Fluoroaniline 4-fluoroaniline in Ethanol Fluoroaniline->Mix Catalyze Add Acid Catalyst Mix->Catalyze Reflux Reflux (2-4h) Catalyze->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Vacuum Dry Wash->Dry Product Pure Ligand Product Dry->Product

Caption: A workflow diagram illustrating the key stages of ligand synthesis.

Physicochemical and Spectroscopic Properties

Accurate characterization of the ligand is a self-validating step crucial for confirming its identity and purity before proceeding to complexation reactions.

PropertyValueSource
Molecular Formula C₁₃H₁₀FNO[8][9]
Molecular Weight 215.22 g/mol [8][9]
Appearance Off-white to dark yellow solid[8]
Melting Point 179.0 to 183.0 °C[8][10]
CAS Number 3382-63-6[8][9]

Spectroscopic Data:

  • FT-IR (KBr, cm⁻¹): The infrared spectrum provides definitive evidence of Schiff base formation. Key vibrational bands include:

    • ~3430 cm⁻¹ (broad): O-H stretch of the phenolic group, often involved in intramolecular hydrogen bonding with the imine nitrogen.[3]

    • ~1615-1625 cm⁻¹ (strong): C=N stretch of the azomethine group. The disappearance of the C=O band from salicylaldehyde and the appearance of this strong band confirms imine formation.[2][3][7]

    • ~1270-1280 cm⁻¹: Phenolic C-O stretch.[11]

  • ¹H NMR (DMSO-d₆, δ ppm):

    • ~12.5-13.0 ppm (singlet, 1H): Phenolic -OH proton, significantly downfield due to strong intramolecular hydrogen bonding.

    • ~8.6 ppm (singlet, 1H): Azomethine proton (-CH=N-).[2]

    • ~6.9-8.0 ppm (multiplets): Aromatic protons from both phenyl rings.

Coordination Chemistry and Complex Synthesis

The ligand Phenol, 2-[[(4-fluorophenyl)imino]methyl]- typically behaves as a bidentate, monobasic ligand. It coordinates to metal ions through the deprotonated phenolic oxygen and the azomethine nitrogen atom, forming a stable six-membered chelate ring.[1] This coordination mode is a cornerstone of its chemistry, leading to the formation of stable and often geometrically well-defined metal complexes.

Visualization: Ligand Chelation Mode

Caption: Chelation of the ligand to a central metal ion (Mⁿ⁺).

General Protocol: Synthesis of Metal(II) Complexes

This protocol is a generalized method applicable to the synthesis of various divalent transition metal complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)). The stoichiometry is typically 1:2 (Metal:Ligand), leading to octahedral or square planar geometries.[12]

Materials:

  • Synthesized Schiff base ligand (2.0 eq)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(CH₃COO)₂, CuCl₂) (1.0 eq)

  • Methanol or Ethanol (solvent)

Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand (2.0 eq) in 30 mL of hot methanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1.0 eq) in 20 mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or the formation of a precipitate is typically observed, indicating complex formation.[13]

  • Reflux: Reflux the resulting mixture for 3-5 hours to ensure the reaction goes to completion.[7][13]

  • Isolation: Cool the mixture to room temperature. Collect the solid complex by filtration.

  • Purification: Wash the product with methanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

  • Drying: Dry the final metal complex in a vacuum desiccator over anhydrous CaCl₂.

Characterization of Metal Complexes

The successful synthesis of a coordination compound must be validated by a suite of analytical and spectroscopic techniques. These methods provide insights into the stoichiometry, geometry, and bonding within the complex.

Molar Conductance and Elemental Analysis
  • Molar Conductance: Measuring the molar conductance of the complexes in a solvent like DMF or DMSO helps determine their electrolytic nature. Low conductance values typically indicate non-electrolytic complexes, where the anions are coordinated to the metal center.[14]

  • Elemental Analysis (CHN): Comparing the experimental percentages of Carbon, Hydrogen, and Nitrogen with the calculated values for the proposed molecular formula is a fundamental method for confirming the stoichiometry of the complex (e.g., 1:1 or 1:2 metal-to-ligand ratio).[3]

Key Spectroscopic Shifts Upon Coordination

The comparison of the ligand's spectrum with that of its metal complexes provides direct evidence of coordination.

Spectroscopic ProbeObservation in LigandChange Upon Metal ComplexationRationale for Change
FT-IR (C=N Stretch) ~1615-1625 cm⁻¹Shifts to a lower frequency (e.g., ~1600-1610 cm⁻¹)Coordination of the azomethine nitrogen to the metal ion reduces the electron density of the C=N bond, weakening it and lowering its stretching frequency.[11]
FT-IR (C-O Stretch) ~1270-1280 cm⁻¹Shifts to a higher frequency (e.g., ~1300-1340 cm⁻¹)Formation of the phenolic oxygen-metal bond (M-O) increases the double bond character of the C-O bond.
FT-IR (New Bands) AbsentAppearance of new, weak bands in the far-IR region (~410-550 cm⁻¹)These bands are assigned to the new M-N and M-O stretching vibrations, providing direct evidence of coordination.[14]
¹H NMR (-OH Proton) ~12.5-13.0 ppmSignal disappearsThe acidic phenolic proton is lost upon deprotonation and coordination to the metal ion.
¹H NMR (-CH=N Proton) ~8.6 ppmSignal shifts downfieldThe coordination of the imine nitrogen to the electron-accepting metal center deshields the adjacent proton, causing a downfield shift.[4]
Magnetic Susceptibility and Electronic Spectra

These techniques are indispensable for elucidating the geometry of the metal center.

  • Magnetic Susceptibility: This measurement determines the number of unpaired electrons in the complex, which helps in assigning the geometry. For example, an octahedral Co(II) complex would be paramagnetic, whereas a square planar Ni(II) complex would be diamagnetic.

  • UV-Visible Spectroscopy: The electronic spectra of the complexes show bands corresponding to d-d transitions and charge transfer. The position and number of these bands are characteristic of the specific geometry (e.g., octahedral, tetrahedral, square planar) of the metal ion's coordination sphere.[3][15]

Applications in Research and Development

The metal complexes of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- are not merely of academic interest; they possess a range of practical applications that are actively being explored.

Catalysis

Transition metal complexes are renowned for their catalytic activity.[16] Schiff base complexes, in particular, are investigated for their ability to catalyze various organic transformations, such as oxidation, reduction, and polymerization reactions.[3][6][8] The tunability of the ligand's electronic properties via substituents like the fluorine atom allows for the fine-tuning of the metal center's catalytic performance.

Biological and Pharmacological Activity

A significant driver of research into these compounds is their potential biological activity. Chelation can drastically alter the biological properties of an organic ligand.[17] Often, the metal complex exhibits enhanced antimicrobial or antifungal activity compared to the free ligand.[5][18] This enhancement is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membranes of microorganisms.[18]

  • Antimicrobial/Antifungal Agents: These complexes have shown activity against various bacterial strains (e.g., E. coli, S. aureus) and fungi (C. albicans).[5][18][19]

  • Anticancer Activity: Many Schiff base metal complexes are evaluated for their cytotoxicity against human cancer cell lines.[17][20]

  • Antioxidant Activity: Some complexes have been found to possess significant activity against superoxide and hydroxyl radicals.[21]

Conclusion and Future Outlook

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- stands out as a privileged ligand in coordination chemistry. Its facile synthesis and robust chelating ability make it an ideal platform for developing novel transition metal complexes. The systematic characterization of these complexes, employing a combination of spectroscopic and analytical methods, consistently confirms a bidentate coordination mode that is fundamental to their stability and function.

The future of this research lies in the rational design of new complexes with targeted properties. By modifying the ligand backbone or employing different metal centers, researchers can continue to develop highly active catalysts for green chemistry applications and new metallodrugs to combat multidrug-resistant pathogens and cancer. The foundational protocols and characterization data presented in this guide serve as a reliable starting point for such innovative endeavors.

References

  • Shamkhy, E. T., Ali, V. S., Hassan, H. F., Abd, S. T., Al-Duboni, G. I., & Azeez, R. A. (2017). Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes. Biomedical and Pharmacology Journal. [Link]

  • Dakessian, A. (2026). The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Advanced Chemical Synthesis. Solenis.
  • Zhang, L., et al. (2011). Transition metal complexes of 2, 6-di ((phenazonyl-4-imino) methyl)-4-methylphenol: structure and biological evaluation. PubMed. [Link]

  • Haghgooie, M., et al. (n.d.). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry. [Link]

  • Demirtas, G., et al. (2018). The Crystallographic, Spectroscopic and Theoretical Studies on (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol and (E)-2-[((3-fluorophenyl)imino)methyl]-4-nitrophenol Compounds. Iranian Journal of Chemistry & Chemical Engineering. [Link]

  • CN104003921A - Preparation method of ezetimibe intermediate.
  • Raman, N., et al. (2012). Synthesis and Characterization of Mixed Ligand Chelates of Cu(II), Co(II), Mn(II) and Ni(II). Journal of Chemical and Pharmaceutical Research, 4(1):726-731. [Link]

  • Iorungwa, M. S., et al. (2024). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. ResearchGate. [Link]

  • Shettima, U.A., et al. (2024). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF SCHIFF BASE LIGAND DERIVED FROM SALICYLALDEHYDE AND 2,4-DINITROPHENYLHYDRAZINE AND ITS METALS COMPLEXES. Journal of Science and Technology Research, 12(1). [Link]

  • El-Sayed, A. A., et al. (2023). Synthesis and Spectral, Thermal and Antimicrobial Investigation of Mixed Ligand Metal Complexes of N-Salicylidene Aniline and 1,10-Phenanthroline. MDPI. [Link]

  • Wang, W., et al. (2023). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. MDPI. [Link]

  • Akkurt, M., et al. (2008). 2-Chloro-4-{(E)-[(4-chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1977. [Link]

  • Sharma, A., et al. (2022). Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases. Future Journal of Pharmaceutical Sciences, 8(1), 38. [Link]

  • Suma, B., et al. (2023). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry, 39(4). [Link]

  • Adeel-Sharif, H. M., et al. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan Journal of Pharmaceutical Sciences, 28(2), 449-455. [Link]

  • Adedibu, J. T., et al. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. ResearchGate. [Link]

  • Adedibu, J. T., et al. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Novelty Journals. [Link]

  • Saadeh, S. M. (2007). Synthesis and characterization of complexes of a salicyladehyde Schiff base derivative with Mn(II), Co(II), Ni. TSI Journals. [Link]

  • Maher, A., & Mohammed, S. R. (2015). metal complexes of schiff base derived from salicylaldehyde – a review. ResearchGate. [Link]

  • Tamer, O., et al. (2014). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. ResearchGate. [Link]

  • Coordination Complexes. University of the West Indies. [Link]

  • Turel, I. (2015). Special Issue: Practical Applications of Metal Complexes. Molecules, 20(5), 7951–7956. [Link]

  • Turel, I. (2015). Special Issue: Practical Applications of Metal Complexes. ResearchGate. [Link]

  • Tamer, O., et al. (2014). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. Ondokuz Mayis University. [Link]

  • Al-Khafaji, Y. M., et al. (2020). 2-(4-nitrophenyl)iminomethyl phenol Schiff base metal complexes: Synthesis, spectroscopic characterization, anticancer and antimicrobial studies. ResearchGate. [Link]

  • Fatima, A., et al. (2024). Synthesis, Characterisation and Antitrypanosomal Activity Of Metal Complexes Of 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol. ResearchGate. [Link]

  • Marciniec, B. (2022). Inorganometallics (Transition Metal–Metalloid Complexes) and Catalysis. ACS Publications. [Link]

  • PubChem. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]-phenol. National Center for Biotechnology Information. [Link]

  • Ali, A., et al. (2024). Investigating the Coordination Behavior of (E)-2-(((furan-2-ylmethyl) imino) methyl)phenol with Mercury(II) Ion: Synthesis, Characterization, and Biological Evaluation. Journal of Xi'an Shiyou University, Natural Science Edition, 20(6), 146-159. [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Coordination Complexes. Chemistry LibreTexts. [Link]

  • Tanak, H., et al. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol. IUCrData, 6(3), x210218. [Link]

Sources

The Ascendant Role of Fluorinated Schiff Bases in Medicinal Chemistry: A Technical Guide to the Potential Applications of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the medicinal chemistry potential of the Schiff base, Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (CAS No. 3382-62-5). Synthesized from the condensation of salicylaldehyde and 4-fluoroaniline, this compound belongs to a class of molecules renowned for their diverse biological activities. The strategic incorporation of a phenolic hydroxyl group and a fluorine atom into the molecular scaffold suggests a promising profile for therapeutic applications. This guide will delve into the synthesis, characterization, and putative medicinal applications of this compound, including its potential as an antimicrobial and anticancer agent. Furthermore, we will explore the mechanistic underpinnings of these activities, provide detailed experimental protocols for its investigation, and offer insights into future research directions.

Introduction: The Significance of Schiff Bases in Drug Discovery

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone in the edifice of medicinal chemistry. Their facile synthesis, structural versatility, and ability to coordinate with metal ions have made them attractive scaffolds for the development of novel therapeutic agents. The imine linkage is not merely a structural element but is often crucial for the biological activity of these compounds.

The subject of this guide, Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, is a Schiff base derived from salicylaldehyde. This parent aldehyde contributes a phenolic hydroxyl group, a well-known antioxidant moiety that can also participate in hydrogen bonding with biological targets. The incorporation of a 4-fluorophenyl group is a strategic decision in medicinal chemistry. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.

Synthesis and Characterization

The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is typically achieved through a condensation reaction between salicylaldehyde and 4-fluoroaniline. This reaction is generally straightforward and can be performed under mild conditions, often with high yields.

General Synthesis Protocol

A standard laboratory-scale synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is outlined below. This protocol is designed to be a self-validating system, where the successful formation of the product can be monitored and confirmed at various stages.

Materials:

  • Salicylaldehyde

  • 4-fluoroaniline

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of salicylaldehyde and 4-fluoroaniline in absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution as a crystalline solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield a product of high purity.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Causality in Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction. Its boiling point allows for a suitable reflux temperature to drive the reaction to completion without degrading the product.

  • Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl oxygen of the salicylaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Recrystallization: This purification technique is crucial for obtaining a product with high purity, which is essential for accurate biological evaluation.

Physicochemical and Spectroscopic Characterization

The synthesized Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is typically a crystalline solid with a characteristic melting point. Its structure can be unequivocally confirmed using a combination of spectroscopic techniques.

PropertyDescription
Molecular Formula C₁₃H₁₀FNO
Molecular Weight 215.23 g/mol
Appearance Typically a yellow crystalline solid
Melting Point Approximately 84°C
Solubility Generally soluble in common organic solvents

Expected Spectroscopic Data:

  • FT-IR (cm⁻¹): A characteristic sharp absorption band in the region of 1615-1630 cm⁻¹ corresponding to the C=N (imine) stretching vibration. A broad band in the region of 3200-3400 cm⁻¹ is indicative of the phenolic -OH group.

  • ¹H NMR (ppm): A singlet in the region of 8.0-9.0 ppm for the azomethine proton (-CH=N-). Aromatic protons will appear as multiplets in the region of 6.5-8.0 ppm. A broad singlet for the phenolic proton (-OH) may be observed, which is exchangeable with D₂O.

  • ¹³C NMR (ppm): A signal in the region of 160-170 ppm for the imine carbon. Aromatic carbons will resonate in the 110-160 ppm range.

  • Mass Spectrometry (m/z): The molecular ion peak [M]⁺ should be observed at approximately 215.

Potential Medicinal Applications

The structural motifs present in Phenol, 2-[[(4-fluorophenyl)imino]methyl]- suggest a range of potential therapeutic applications, primarily in the realms of antimicrobial and anticancer therapies. This is largely inferred from the extensive research conducted on structurally similar Schiff bases.

Antimicrobial Activity

Schiff bases derived from salicylaldehyde have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][3] The antimicrobial potential of these compounds is often attributed to the azomethine linkage, which is believed to interfere with microbial cell metabolism.

Proposed Mechanism of Antimicrobial Action:

The antimicrobial activity of salicylaldehyde-derived Schiff bases is thought to arise from their ability to chelate with metal ions that are essential for microbial growth. Additionally, the imine group can interact with various cellular components, including enzymes and nucleic acids, leading to a disruption of normal cellular function. The lipophilicity of the molecule, enhanced by the phenyl and fluorophenyl groups, facilitates its transport across the microbial cell membrane.

Workflow for Antimicrobial Screening:

G cluster_0 Preparation cluster_1 Screening cluster_2 Data Analysis A Synthesize and Purify Phenol, 2-[[(4-fluorophenyl)imino]methyl]- B Prepare stock solutions in DMSO A->B C Disk Diffusion Assay (Qualitative) B->C D Broth Microdilution Assay (Quantitative - MIC) B->D E Measure Zone of Inhibition C->E F Determine Minimum Inhibitory Concentration (MIC) D->F

Caption: A typical workflow for the initial antimicrobial screening of a novel compound.

Quantitative Antimicrobial Data for Structurally Similar Schiff Bases:

Schiff Base DerivativeMicroorganismMIC (µg/mL)Reference
2-{[(Z)-(2-hydroxyphenyl)methylidene]amino}benzoic acidP. aeruginosa50[2]
2-[(naphthalene-2-ylimino)methyl]phenolE. coli50[2]
N-Salicylidene-4-chloroanilineS. aureus62.5
N-Salicylidene-4-bromoanilineB. subtilis31.25

Note: The above data is for illustrative purposes and is based on published results for analogous compounds.

Anticancer Activity

A significant body of research points to the potent anticancer activities of salicylaldehyde-derived Schiff bases and their metal complexes.[4][5] These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines.

Proposed Mechanism of Anticancer Action:

The anticancer mechanism of these Schiff bases is often multifactorial. They are known to induce apoptosis (programmed cell death) in cancer cells through various pathways.[6] This can involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage, disruption of the mitochondrial membrane potential, and activation of caspase cascades. Furthermore, some Schiff bases can intercalate with DNA, inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7]

Signaling Pathway for Apoptosis Induction:

G compound Phenol, 2-[[(4-fluorophenyl)imino]methyl]- ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified proposed pathway for apoptosis induction by the target compound.

In Vitro Anticancer Activity of Related Schiff Bases:

Schiff Base DerivativeCancer Cell LineIC₅₀ (µM)Reference
Salicylaldehyde-o-phenylenediamineK562 (Leukemia)11.95 ± 2.36[5]
Salicylaldehyde-o-phenylenediamineHEL (Leukemia)9.72 ± 2.56[5]
Copper(II) complex of a salicylaldehyde Schiff baseMCF-7 (Breast)28.72 ± 1.1[8]
Cobalt(III) complex of a Schiff baseMCF-7 (Breast)16.81 ± 1.33[7]

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antioxidant and Enzyme Inhibition Potential

The phenolic hydroxyl group in Phenol, 2-[[(4-fluorophenyl)imino]methyl]- imparts antioxidant potential to the molecule. Phenolic compounds are known to act as free radical scavengers, which can be beneficial in mitigating oxidative stress-related diseases. The evaluation of antioxidant activity is commonly performed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Furthermore, Schiff bases have been investigated as inhibitors of various enzymes. For instance, some have shown inhibitory activity against enzymes like urease and acetylcholinesterase, suggesting potential applications in the treatment of peptic ulcers and neurodegenerative diseases, respectively.

Detailed Experimental Protocols

To facilitate further research on Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, this section provides detailed, step-by-step methodologies for key biological assays.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain to be tested (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- in the appropriate broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Conclusion and Future Perspectives

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the presence of key pharmacophoric features—the azomethine group, a phenolic hydroxyl, and a fluorine substituent—provide a strong rationale for its investigation in medicinal chemistry. The extensive evidence from structurally related compounds strongly suggests its potential as a potent antimicrobial and anticancer agent.

Future research should focus on the comprehensive biological evaluation of this specific compound to confirm and quantify its activities. Mechanistic studies are also crucial to elucidate its mode of action at the molecular level. Furthermore, the synthesis of a library of derivatives with modifications to the salicylaldehyde and aniline rings could lead to the discovery of compounds with enhanced potency and selectivity. The exploration of its metal complexes also presents a promising avenue for the development of next-generation therapeutics.

References

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (URL: [Link])

  • Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. PubMed Central. (URL: [Link])

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. (URL: [Link])

  • Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. PubMed. (URL: [Link])

  • Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. ResearchGate. (URL: [Link])

  • Antimicrobial activity and Cu(II) complexes of Schiff bases derived from ortho-aminophenol and salicylaldehyde derivatives. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. MDPI. (URL: [Link])

  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Scientific Research Publishing. (URL: [Link])

  • Proposed salicylanilide mechanisms of action. ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. National Institutes of Health. (URL: [Link])

  • IC50 values of the enzyme inhibition results. ResearchGate. (URL: [Link])

  • Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents. Frontiers. (URL: [Link])

  • The inhibitory activities (IC50, µM) of the two Schiff bases (8a and 9b) and reference drugs against DNA gyrase and dihydrofolate reductase (DHFR). ResearchGate. (URL: [Link])

  • IC 50 values and maximum inhibition of activity at 100 µM of the DPPH... ResearchGate. (URL: [Link])

  • In vitro anticancer activity of binuclear Ru(II) complexes with Schiff bases derived from 5-substituted salicylaldehyde and 2-aminopyridine with notably low IC 50 values. ResearchGate. (URL: [Link])

  • Induction of tumor cell apoptosis by taurine Schiff base copper complex is associated the with inhibition of proteasomal activity. PubMed Central. (URL: [Link])

  • The summarized inhibition parameters of synthesized Schiff bases... ResearchGate. (URL: [Link])

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4. Semantic Scholar. (URL: [Link])

  • Preparation method of ezetimibe intermediate.
  • Organic Syntheses Procedure. Organic Syntheses. (URL: [Link])

  • DNA, in vitro antimicrobial/anticancer activities and biocidal based statistical analysis of Schiff base metal complexes derived from salicylalidene-4-imino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and 2-aminothiazole. ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. ResearchGate. (URL: [Link])

  • 2-{[(4-fluorophenyl)imino]methyl}phenol. Chemsrc. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu2+, Co2+, Cr3+ and Zn2+ Complexes. ResearchGate. (URL: [Link])

  • Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene- 4-Nitroaniline and Their Cobalt (I. Science and Education Publishing. (URL: [Link])

  • Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides. PubMed Central. (URL: [Link])

  • Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. MDPI. (URL: [Link])

  • 2-amino-4-nitrophenol. Organic Syntheses. (URL: [Link])

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. (URL: [Link])

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, a Schiff base of significant interest in medicinal chemistry and materials science. Schiff bases, characterized by their azomethine group (-C=N-), are versatile ligands in coordination chemistry and have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This document outlines the synthetic route via a condensation reaction between salicylaldehyde and 4-fluoroaniline. It offers a detailed, step-by-step experimental procedure, insights into the reaction mechanism, and methods for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction: The Significance of Fluorinated Schiff Bases

Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, also known as N-salicylidene-4-fluoroaniline, belongs to a class of organic compounds known as Schiff bases or imines.[1] These compounds are formed from the condensation of a primary amine with an aldehyde or ketone.[1] The presence of the fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability when incorporated into larger bioactive structures.[3] Fluorinated compounds often exhibit unique biological activities, making this particular Schiff base a valuable intermediate for the development of novel therapeutic agents and functional materials.[1][3]

Mechanistic Insights: The Chemistry of Imine Formation

The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- proceeds via a nucleophilic addition-elimination reaction, a classic example of Schiff base formation.[4][5] The reaction mechanism can be described in two key stages:

  • Nucleophilic Addition: The nitrogen atom of the primary amine, 4-fluoroaniline, acts as a nucleophile and attacks the electrophilic carbonyl carbon of salicylaldehyde. This results in the formation of a transient hemiaminal (or carbinolamine) intermediate.[4]

  • Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable carbon-nitrogen double bond (imine or azomethine group) characteristic of Schiff bases.[4] This step is often facilitated by acid catalysis or heat.

The overall reaction is a reversible condensation reaction. To drive the equilibrium towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation or the use of a dehydrating agent.[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityPuritySupplier
SalicylaldehydeC₇H₆O₂122.121.22 g (10 mmol)≥ 98%Sigma-Aldrich
4-FluoroanilineC₆H₆FN111.121.11 g (10 mmol)≥ 99%Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.0750 mL≥ 99.5%Fisher Scientific
Glacial Acetic AcidCH₃COOH60.052-3 dropsCatalystMerck
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer

  • Mass Spectrometer

Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.22 g (10 mmol) of salicylaldehyde in 20 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the salicylaldehyde is completely dissolved.

  • Addition of Amine: To this stirring solution, add 1.11 g (10 mmol) of 4-fluoroaniline. A color change to yellow is typically observed.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, cool the flask to room temperature. A yellow crystalline solid should precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50-60 °C for several hours to remove any residual solvent.

  • Yield and Characterization: Weigh the final product to determine the percentage yield. Characterize the compound using melting point determination, FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis dissolve Dissolve Salicylaldehyde in Ethanol add_amine Add 4-Fluoroaniline dissolve->add_amine add_catalyst Add Acetic Acid add_amine->add_catalyst reflux Reflux for 2-3 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool crystallize Crystallization cool->crystallize filter Filter the Solid crystallize->filter wash Wash with Cold Ethanol filter->wash dry Dry in Vacuum Oven wash->dry yield Determine Yield dry->yield characterize Characterize Product (FTIR, NMR, MS) yield->characterize

Caption: Experimental workflow for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of in-process controls and comprehensive final product characterization.

  • In-Process Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

  • Purification: The purity of the synthesized compound is enhanced by recrystallization from a suitable solvent like ethanol. This process removes most impurities.

  • Characterization: The identity and purity of the final product, Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, must be confirmed through a combination of spectroscopic techniques.

Expected Characterization Data
AnalysisExpected Result
Appearance Yellow crystalline solid
Melting Point 84 °C[6]
FTIR (cm⁻¹) ~3400 (O-H stretch), ~1615-1630 (C=N imine stretch), ~1580 (C=C aromatic stretch), ~1280 (C-O stretch), ~1220 (C-F stretch)
¹H NMR (CDCl₃, δ ppm) ~13.0 (s, 1H, -OH), ~8.6 (s, 1H, -CH=N-), ~6.9-7.6 (m, 8H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) ~165 (C=N), ~160 (C-O), ~115-140 (aromatic carbons)
Mass Spec. (m/z) Molecular ion peak at [M]⁺ ≈ 215.07[7]

Note: The exact peak positions in spectroscopic data may vary slightly depending on the solvent and instrument used.

Safety and Hazard Mitigation

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Salicylaldehyde: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • 4-Fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

  • Ethanol: Highly flammable liquid and vapor.

  • Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently synthesize this valuable fluorinated Schiff base for further investigation in drug discovery and materials science. The comprehensive characterization methods outlined are crucial for verifying the identity and purity of the final product, ensuring the integrity of subsequent research.

References

  • Mechanism of Schiff base (imine) Formation. ResearchGate. [URL: https://www.researchgate.
  • Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/24588242/]
  • Schiff's bases mechanism: Significance and symbolism. AlphaSense. [URL: https://app.alpha-sense.com/document-custom/schiffs-bases-mechanism-significance-and-symbolism/2024-12-11]
  • Mechanism of formation Schiff base. ResearchGate. [URL: https://www.researchgate.
  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. ResearchGate. [URL: https://www.researchgate.net/publication/320140417_Synthesis_Characterization_of_Schiff_Bases_Derived_from_Salicylaldehyde_with_Some_Amino_Acids_by_a_New_Developed_Method]
  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal. [URL: https://www.iosrjournals.org/iosr-jac/papers/vol12-issue1/F1201013444.pdf]
  • Synthesis of Schiff Bases. BYJU'S. [URL: https://byjus.com/chemistry/synthesis-of-schiff-bases/]
  • SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. International Journal of Scientific Research. [URL: https://www.ijsr.net/archive/v7i5/ART20182470.pdf]
  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Scientific Research Publishing. [URL: https://www.scirp.
  • Schiff base. Wikipedia. [URL: https://en.wikipedia.org/wiki/Schiff_base]
  • 4-[[(4-Fluorophenyl)imino]methyl]-phenol. Benchchem. [URL: https://www.benchchem.com/product/b1062]
  • 2,4-Dichloro-6-{[(3-chloro-4-fluorophenyl)imino]methyl}phenol. SpectraBase. [URL: https://spectrabase.com/spectrum/5YxL25D9WlG]
  • The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Advanced Chemical Synthesis. Chem-Impex. [URL: https://www.chemimpex.com/articles/the-role-of-4-4-fluorophenyl-imino-methyl-phenol-in-advanced-chemical-synthesis]
  • Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/28/5/2180]
  • 4-[[(4-Fluorophenyl)imino]methyl]phenol 3382-63-6 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/4-4-Fluorophenyl-imino-methyl-phenol-cas-3382-63-6.html]
  • 4-[[(4-Fluorophenyl)imino]methyl]phenol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/720254]
  • 4-[[(4-Fluorophenyl)imino]methyl]phenol. Chem-Impex. [URL: https://www.chemimpex.com/products/01235]
  • 4-[[(4-Fluorophenyl)imino]methyl]phenol. LGC Standards. [URL: https://www.lgcstandards.com/US/en/4-%5B%5B%284-Fluorophenyl%29imino%5Dmethyl%5Dphenol/p/TRC-D289945]
  • (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. ResearchGate. [URL: https://www.researchgate.net/publication/289528629_Synthesis_of_2-Z-4-methylphenyliminomethylphenol_Schiff_base]
  • 2-{[(4-fluorophenyl)imino]methyl}phenol. Chemsrc. [URL: https://www.chemsrc.com/en/cas/3382-62-5_1033835.html]
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [URL: https://www.atlantis-press.com/proceedings/icst-20/125954605]
  • Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. Google Patents. [URL: https://patents.google.

Sources

Synthesis of a Versatile Schiff Base: A Detailed Guide to Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, a Schiff base derived from the condensation reaction of salicylaldehyde and 4-fluoroaniline. Schiff bases are a pivotal class of organic compounds, recognized for their diverse applications in coordination chemistry, catalysis, and as precursors for biologically active molecules.[1][2][3][4] This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, characterization data, and troubleshooting advice to ensure reproducible and efficient synthesis.

Introduction: The Significance of Salicylaldehyde-Derived Schiff Bases

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are formed through the condensation of a primary amine with an aldehyde or ketone.[5][6] Those derived from salicylaldehyde are of particular interest due to the presence of the ortho-hydroxyl group, which can participate in intramolecular hydrogen bonding and act as a chelating site for metal ions.[7][8] The incorporation of a fluorine atom on the aniline ring, as in the target molecule Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, can significantly influence the electronic properties, lipophilicity, and metabolic stability of the compound and its derivatives, making it a valuable building block in medicinal chemistry and materials science.[9]

This document outlines a robust and scalable laboratory procedure for the synthesis of this specific Schiff base, emphasizing the rationale behind each step to provide a deeper understanding of the chemical transformation.

Reaction Mechanism and Rationale

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The general mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (4-fluoroaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (salicylaldehyde).[5]

  • Formation of a Hemiaminal Intermediate: This initial attack results in the formation of a transient, unstable hemiaminal (or carbinolamine) intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, a step that can be facilitated by an acid or base catalyst.

  • Dehydration: The hydroxyl group of the hemiaminal is protonated (typically under acidic conditions), forming a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final imine product.[5]

The use of a catalytic amount of acid, such as glacial acetic acid, is common to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[10] The removal of water, often achieved by refluxing, drives the equilibrium towards the formation of the Schiff base.

Experimental Protocol

This protocol provides a step-by-step method for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
SalicylaldehydeReagentSigma-Aldrich90-02-8≥98% purity
4-FluoroanilineReagentSigma-Aldrich371-40-4≥99% purity
Ethanol (Absolute)ACSFisher Scientific64-17-5Anhydrous
Glacial Acetic AcidACSVWR64-19-7Catalyst
Round-bottom flask (100 mL)----
Reflux condenser----
Magnetic stirrer and stir bar----
Heating mantle----
Büchner funnel and flask----
Filter paper----
Beakers and graduated cylinders----
Synthesis Procedure
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of absolute ethanol. Stir the solution using a magnetic stir bar until the aldehyde is completely dissolved.

  • Addition of Amine: To this solution, add 4-fluoroaniline (1.11 g, 10 mmol) in one portion.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The formation of a yellow precipitate is typically observed.[11]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cooling in an ice bath can enhance the precipitation of the product.

  • Isolation of Product: Collect the yellow crystalline solid by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[12]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Purification (Recrystallization)

For obtaining a highly pure product, recrystallization is recommended.

  • Transfer the crude, dried product to a beaker.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, which should induce the formation of well-defined crystals.

  • Cool the mixture in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described previously.[10][12]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Salicylaldehyde Salicylaldehyde in Ethanol Mix Mix & Add Catalyst Salicylaldehyde->Mix Fluoroaniline 4-Fluoroaniline Fluoroaniline->Mix Reflux Reflux (2-3h) Mix->Reflux Cool Cool to RT & Ice Bath Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Wash->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize for higher purity Product Pure Product: Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Dry->Product Recrystallize->Product

Caption: Workflow for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.

Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized compound.

Physical Properties
PropertyObserved Value
AppearanceYellow crystalline solid
Melting PointTo be determined experimentally (literature analogs suggest >100 °C)[13]
SolubilitySoluble in DMSO, DMF, Chloroform; sparingly soluble in ethanol and methanol[13]
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum is a key tool for confirming the formation of the Schiff base.

    • Disappearance of C=O stretch: The characteristic strong absorption of the aldehyde C=O group (around 1660-1700 cm⁻¹) from salicylaldehyde should be absent.

    • Appearance of C=N stretch: A new, strong absorption band corresponding to the imine C=N stretch should appear in the region of 1610-1630 cm⁻¹.[6][11]

    • O-H stretch: A broad band for the phenolic O-H group will be present, typically in the range of 3100-3500 cm⁻¹.

    • C-N stretch: An absorption band for the C-N single bond is expected around 1270-1340 cm⁻¹.[11]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Azomethine Proton (-CH=N-): A characteristic singlet is expected in the downfield region, typically between δ 8.0-9.0 ppm.[7]

    • Phenolic Proton (-OH): A singlet, often broad, will appear further downfield, typically δ 12.0-13.0 ppm, due to intramolecular hydrogen bonding.

    • Aromatic Protons: A series of multiplets corresponding to the protons on the two aromatic rings will be observed in the δ 6.5-8.0 ppm range.[7]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reactionExtend the reflux time. Ensure the temperature is sufficient for reflux. Confirm the purity of starting materials.
Hydrolysis of the imine productUse anhydrous ethanol and minimize exposure to atmospheric moisture.
Oily product instead of solid Impurities presentPurify the crude product by recrystallization.[12] Ensure the starting materials are pure.
Incomplete dryingDry the product under vacuum for an extended period.
Product is difficult to filter Very fine crystals formedAllow the reaction mixture to cool more slowly to encourage the growth of larger crystals.

Applications and Future Directions

The synthesized Phenol, 2-[[(4-fluorophenyl)imino]methyl]- serves as a versatile intermediate with numerous potential applications:

  • Coordination Chemistry: The N and O donor atoms make it an excellent bidentate ligand for forming stable complexes with various transition metals.[2][4][8] These metal complexes are investigated for their catalytic, magnetic, and biological properties.

  • Biological Activity: Schiff bases and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][8][14] The presence of the fluorophenyl moiety can enhance these activities.

  • Pharmaceutical Synthesis: This compound is a structural analog of intermediates used in the synthesis of complex pharmaceutical agents. For instance, a similar Schiff base is a key intermediate in the synthesis of the cholesterol-lowering drug Ezetimibe.[9][10]

  • Sensors: The ability of salicylaldehyde-based Schiff bases to selectively bind with metal ions makes them promising candidates for the development of electrochemical or fluorescent sensors.[1]

Future research can focus on the synthesis of various metal complexes of this ligand and the evaluation of their catalytic and biological activities. Further functionalization of the aromatic rings could also lead to the development of novel compounds with tailored properties.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. By detailing the underlying chemical principles, procedural steps, and characterization methods, this guide equips researchers with the necessary tools to successfully synthesize and purify this valuable Schiff base for a wide array of scientific applications.

References

  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (2022). IOSR Journal of Applied Chemistry. [Link]

  • Salicylaldehyde based Schiff base: synthesis, characterisation and application for selective electrochemical detection of Cu2+ in real samples. (2023). Taylor & Francis Online. [Link]

  • SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. (2018). International Journal of Scientific Research. [Link]

  • Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. (n.d.). Journal of Research in Chemistry. [Link]

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (2021). Scholars Middle East Publishers. [Link]

  • Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. (n.d.). Prime Scholars. [Link]

  • The synthesis of Schiff bases of salicylaldehyde. (n.d.). ResearchGate. [Link]

  • synthesis and charactarization of schiff base ligand by condensing salicylaldehyde with. (2023). ResearchGate. [Link]

  • Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. (n.d.). Asian Journal of Chemistry. [Link]

  • (PDF) Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. (2023). ResearchGate. [Link]

  • Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. (2023). Novelty Journals. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF SCHIFF. BASE LIGAND DERIVED FROM SALICYLALDEHYDE AND. 2,4-DINITROPHENYLHYDRAZINE AND ITS METALS COMPLEXES. (2024). University of Nigeria, Nsukka. [Link]

  • (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base.. (2013). ResearchGate. [Link]

  • 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. (2023). Bulgarian Chemical Communications. [Link]

Sources

Application Note & Protocols: Synthesis and Characterization of Metal Complexes with Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive protocol for the synthesis and characterization of metal complexes with the Schiff base ligand Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. Schiff bases are a vital class of ligands in coordination chemistry, and their metal complexes are of significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry.[1][2] The incorporation of a fluorine atom into the ligand framework can enhance the biological activity and modify the electronic properties of the resulting metal complexes.[3] This document offers researchers, chemists, and drug development professionals detailed, field-proven methodologies for the synthesis of the ligand and its subsequent complexation with transition metals, along with a guide to their structural characterization and a discussion of their potential applications.

Introduction: The Significance of Fluorinated Schiff Base Complexes

Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[1] Their ability to form stable complexes with a wide array of transition metals makes them privileged ligands in coordination chemistry.[4] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, a phenomenon attributed to the chelation theory, where the metal ion's coordination facilitates membrane permeation and interaction with biological targets.[1]

The ligand in focus, Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, is derived from salicylaldehyde and 4-fluoroaniline. The presence of the phenolic hydroxyl group and the imine nitrogen atom allows it to act as a bidentate ligand, coordinating with metal ions through the deprotonated phenolic oxygen and the imine nitrogen to form a stable six-membered chelate ring.[5] The fluorine substituent on the phenyl ring is of particular strategic importance. Fluorine's high electronegativity and small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable element in the design of new therapeutic agents.[3] This guide details the robust synthesis of this ligand and its metal complexes, providing a foundation for further research and development.

Synthesis Protocols

Protocol 1: Synthesis of the Ligand (L), Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

This protocol describes the Schiff base condensation reaction to form the target ligand. The reaction relies on the nucleophilic attack of the primary amine (4-fluoroaniline) on the carbonyl carbon of the aldehyde (salicylaldehyde). A catalytic amount of acid is often used to activate the carbonyl group, and an alcoholic solvent is ideal for dissolving the reactants and facilitating the removal of the water byproduct.

Materials:

  • Salicylaldehyde

  • 4-fluoroaniline

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve salicylaldehyde (e.g., 1.22 g, 10 mmol) in 25 mL of absolute ethanol.

  • To this solution, add 4-fluoroaniline (e.g., 1.11 g, 10 mmol) dissolved in 15 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A yellow solid precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain pure yellow crystals.

  • Dry the purified product in a desiccator. An expected yield is typically in the range of 80-90%.

Protocol 2: General Synthesis of Metal(II) Complexes [M(L)₂]

This protocol outlines a general method for synthesizing metal(II) complexes using the prepared Schiff base ligand. The methodology is adaptable for various transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) by using their respective acetate or chloride salts.[5][6] The 2:1 ligand-to-metal molar ratio is used because the ligand acts as a bidentate, deprotonated species, satisfying the coordination sphere of many divalent metal ions to form a neutral complex, often with an octahedral geometry completed by two solvent molecules.[5][7]

Materials:

  • Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (Ligand, L)

  • Metal(II) acetate monohydrate or Metal(II) chloride hexahydrate (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the Schiff base ligand (L) (e.g., 0.43 g, 2 mmol) in 20 mL of warm methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the metal salt (e.g., copper(II) acetate monohydrate, 0.20 g, 1 mmol) in 10 mL of methanol.

  • Add the methanolic solution of the metal salt dropwise to the ligand solution with continuous stirring. A change in color and the formation of a precipitate is typically observed, indicating complex formation.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Collect the solid complex by vacuum filtration.

  • Wash the product thoroughly with methanol to remove any unreacted starting materials and then with a small amount of diethyl ether.

  • Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

Workflow and Structural Characterization

A systematic characterization workflow is essential to confirm the identity and structure of the synthesized ligand and its metal complexes. The following diagram illustrates the logical flow of analysis.

Reactants Salicylaldehyde + 4-Fluoroaniline Ligand_Synth Protocol 1: Schiff Base Condensation Reactants->Ligand_Synth Ligand Ligand (L): Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Ligand_Synth->Ligand Complex_Synth Protocol 2: Complexation Reaction Ligand->Complex_Synth Metal_Salt Metal(II) Salt (e.g., Cu(OAc)₂) Metal_Salt->Complex_Synth Complex Metal Complex [M(L)₂] Complex_Synth->Complex Characterization Structural Characterization Complex->Characterization FTIR FT-IR: Functional Groups (C=N, M-O, M-N) Characterization->FTIR UVVis UV-Vis: Electronic Transitions (π→π*, d-d) Characterization->UVVis NMR NMR: Proton Environment (Ligand Confirmation) Characterization->NMR Conductance Molar Conductance: Electrolytic Nature Characterization->Conductance Structure Proposed Structure FTIR->Structure UVVis->Structure NMR->Structure Conductance->Structure

Caption: Experimental workflow for synthesis and characterization.

Physicochemical and Spectroscopic Analysis

The following table summarizes the key analytical data used to confirm the formation and structure of the ligand and its metal complexes. Data is based on typical findings for this class of compounds.[5][7][8]

Technique Ligand (L) Metal Complex [M(L)₂] Rationale for Structural Confirmation
Appearance Yellow Crystalline SolidColored Powder (e.g., Green for Cu, Brown for Co)The color of the complex is due to d-d electronic transitions in the metal center.
Molar Conductance (in DMF)-Low value (e.g., < 20 Ω⁻¹cm²mol⁻¹)Indicates a non-electrolytic nature, confirming the formation of a neutral complex.[6][7]
FT-IR (cm⁻¹) ~3400 (broad, νO-H), ~1620 (νC=N)Absence of νO-H, ~1600-1610 (νC=N), ~500-550 (νM-O), ~450-500 (νM-N)Disappearance of the O-H band confirms deprotonation and coordination. A shift of the C=N band to lower frequency and the appearance of new M-O and M-N bands confirm chelation.[5][7]
¹H NMR (DMSO-d₆) δ ~13.0 (s, 1H, -OH), δ ~8.9 (s, 1H, -CH=N-), δ ~6.9-7.8 (m, Ar-H)Disappearance of -OH proton signal. Signals may broaden for paramagnetic complexes (e.g., Cu(II), Co(II)).Confirms the ligand structure and its deprotonation upon complexation.
UV-Vis (nm) ~270, ~350 (π→π, n→π)Bands shift or intensify. New bands appear in the visible region (e.g., >400 nm)The new bands in the visible region are assigned to d-d transitions or ligand-to-metal charge transfer (LMCT), confirming coordination.[7]

Potential Applications and Structure-Activity Relationship

Metal complexes derived from Schiff bases are widely studied for their biological activities.[9][10] The coordination of the metal ion often leads to a significant enhancement of the compound's antimicrobial properties.[4][5]

Biological Activity: Studies on analogous Schiff base complexes have shown that they possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][7] The enhanced activity of the metal complexes is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates its permeation through the lipid layer of the bacterial cell membrane, allowing it to interfere with cellular processes more effectively.[1] The copper(II) and nickel(II) complexes of a related ligand, for instance, showed greater zones of inhibition against E. coli and B. subtilis than the free ligand.[5][7]

The diagram below illustrates the conceptual basis for this enhanced activity.

Ligand Schiff Base Ligand (L) (Moderate Lipophilicity) Complex Chelated Metal Complex [M(L)₂] (Increased Lipophilicity) Ligand->Complex Coordination Membrane Bacterial Cell Membrane (Lipid Bilayer) Ligand->Membrane Lower Permeation Metal Metal Ion (M²⁺) (High Polarity) Metal->Complex Complex->Membrane Increased Permeation Activity Enhanced Biological Activity (e.g., Antibacterial) Membrane->Activity Disruption of Cell Function

Caption: Chelation enhances lipophilicity and biological activity.

Other Applications: Beyond their biological potential, these types of complexes are also explored in other fields:

  • Catalysis: The coordinated metal ion can act as a Lewis acid, catalyzing various organic reactions.[11]

  • Materials Science: The unique electronic and structural properties of these complexes make them candidates for the development of new materials with interesting optical or magnetic properties.[3][11]

This guide provides a solid and reproducible foundation for synthesizing and characterizing these promising metal complexes, enabling further exploration into their therapeutic and technological applications.

References

  • Yimer, A. M., & Redi-Abshiro, M. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. Journal of Chemistry, 2020, 1-11. [Link]

  • Semantic Scholar. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. [Link]

  • ResearchGate. (2024). Biological activities of metal complexes with Schiff base. [Link]

  • Arulmurugan, S., et al. (2010). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan Journal of Chemistry, 3(3), 385-410. [Link]

  • Preprints.org. (2024). Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. [Link]

  • ResearchGate. (2014). Biological activities of Schiff base and its complexes: A review. [Link]

  • Abdel-Rahman, L. H., et al. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3(3), 76-82. [Link]

  • PubMed. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. [Link]

  • MDPI. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. [Link]

  • Semantic Scholar. (2015). Synthesis, Characterizationand Spectroscopic Studies of 2-{(E)- Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes. [Link]

  • ResearchGate. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). SYNTHESIS AND CHARACTERIZATION OF NOVAL SCHIFF BASE COMPLEXES OF MN(II), CO(II), NI(II), CU(II), ZN(II), PD(II), PT(II) METAL IONS FOR MICROBIAL ACTIVITIES AND THEIR NANOPARTICLES. [Link]

  • Shamkhy, E. T., et al. (2017). Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes. Biomedical and Pharmacology Journal, 10(1). [Link]

  • PubMed. (2011). Transition metal complexes of 2, 6-di ((phenazonyl-4-imino) methyl)-4-methylphenol: structure and biological evaluation. [Link]

  • Kumar, S., et al. (2013). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Korean Chemical Society, 57(4), 427-438. [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with potent and broad-spectrum antimicrobial activities. Metal complexes, particularly those derived from Schiff base ligands, have emerged as a promising class of compounds due to their unique structural diversity and multifaceted mechanisms of action.[1][2][3] The coordination of a metal ion to a Schiff base ligand, such as Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, can significantly enhance its biological activity compared to the free ligand.[4][5][6] This enhancement is often attributed to factors like increased lipophilicity, which facilitates penetration through microbial cell membranes, and the ability of the metal ion to interact with various cellular targets.[7]

This guide provides a comprehensive overview and detailed protocols for the antimicrobial screening of a series of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- metal complexes. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents. The methodologies described herein are grounded in established principles of microbiology and are designed to yield reliable and reproducible data.

Scientific Rationale: Why Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Metal Complexes?

The ligand, Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, is a Schiff base derived from the condensation of salicylaldehyde and 4-fluoroaniline. This scaffold is of particular interest for several reasons:

  • Iminophenol Core: The imino (-C=N-) and hydroxyl (-OH) groups provide excellent coordination sites for a variety of metal ions, allowing for the synthesis of stable complexes with diverse geometries.[2][8]

  • Fluorine Substitution: The presence of a fluorine atom on the phenyl ring can modulate the electronic properties, lipophilicity, and metabolic stability of the resulting complexes, potentially enhancing their antimicrobial efficacy.[9]

  • Versatility of Metal Ions: The coordination with different transition metals (e.g., Cu(II), Co(II), Ni(II), Zn(II)) allows for a systematic investigation of the structure-activity relationship, as the nature of the metal ion can significantly influence the biological activity.[1][9]

The anticipated antimicrobial mechanisms of these metal complexes are multifaceted and may include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the complexes can facilitate their interaction with and disruption of the microbial cell membrane, leading to leakage of intracellular contents.[1][7]

  • Generation of Reactive Oxygen Species (ROS): Some transition metal complexes can catalyze the production of ROS, which can cause oxidative damage to vital cellular components such as DNA, proteins, and lipids.[10][11]

  • Inhibition of Essential Enzymes: The metal ions can bind to and inhibit the activity of essential microbial enzymes, thereby disrupting critical metabolic pathways.[1][7]

  • Interaction with DNA: The planar aromatic rings of the ligand and the overall geometry of the complexes may allow for intercalation with DNA, inhibiting replication and transcription.[1]

Experimental Workflow Overview

The comprehensive screening of the synthesized metal complexes involves a multi-step process designed to first identify active compounds and then quantify their potency. A preliminary cytotoxicity assessment is also crucial to evaluate their potential as therapeutic agents.

Antimicrobial Screening Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Metal Complexes agar_well Primary Screening: Agar Well Diffusion Method synthesis->agar_well Test Compounds mic_determination Quantitative Analysis: Broth Microdilution for MIC agar_well->mic_determination Active Compounds cytotoxicity Preliminary Safety Assessment: Cytotoxicity Assay (e.g., MTT) mic_determination->cytotoxicity Potent Compounds

Caption: High-level workflow for the antimicrobial screening of novel metal complexes.

Part 1: Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Metal Complexes

While the focus of this guide is on antimicrobial screening, a general synthetic protocol is provided for context. The synthesis of the Schiff base ligand and its subsequent complexation with various metal salts is a crucial first step.

Protocol 1.1: Synthesis of the Schiff Base Ligand
  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of salicylaldehyde and 4-fluoroaniline in a suitable solvent such as ethanol or methanol.

  • Reaction: Add a few drops of a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base ligand, Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.

  • Characterization: Confirm the structure of the synthesized ligand using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 1.2: Synthesis of the Metal Complexes
  • Ligand Solution: Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., methanol or ethanol).

  • Metal Salt Solution: In a separate flask, dissolve the corresponding metal salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂, ZnCl₂) in the same solvent.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal will depend on the desired coordination geometry.[12]

  • Reflux: Reflux the resulting mixture for 4-6 hours. A change in color or the formation of a precipitate usually indicates complex formation.

  • Isolation and Purification: After cooling, collect the precipitated metal complex by filtration, wash with the solvent to remove any unreacted starting materials, and dry under vacuum.

  • Characterization: Characterize the synthesized metal complexes using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements to confirm the coordination of the metal to the ligand.

Part 2: Primary Antimicrobial Screening

The initial screening aims to qualitatively assess the antimicrobial activity of the synthesized complexes against a panel of clinically relevant microorganisms. The agar well diffusion method is a widely used, simple, and efficient technique for this purpose.[13][14][15]

Protocol 2.1: Agar Well Diffusion Method

Principle: This method relies on the diffusion of the antimicrobial agent from a well into the agar medium. If the compound is active, it will inhibit the growth of the seeded microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.[16]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Synthesized metal complexes and the free ligand

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: Prepare a fresh overnight culture of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.

  • Well Creation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.

  • Sample Loading: Prepare stock solutions of the synthesized complexes and the free ligand in DMSO (e.g., 1 mg/mL). Add a fixed volume (e.g., 50-100 µL) of each test compound solution into the respective wells. Also, add the positive and negative controls to separate wells on the same plate.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (in mm) for each compound.

Data Presentation:

CompoundConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Ligand100
Cu(II) Complex100
Co(II) Complex100
Ni(II) Complex100
Zn(II) Complex100
Ciprofloxacin10
DMSO100 µL

Causality and Interpretation: A larger zone of inhibition suggests greater antimicrobial activity.[17] It is common to observe that the metal complexes exhibit larger zones of inhibition compared to the free ligand, indicating an enhancement of antimicrobial activity upon complexation.[18] The positive control should show a clear zone, while the negative control (DMSO) should show no inhibition, confirming the validity of the assay.

Part 3: Quantitative Antimicrobial Susceptibility Testing

For compounds that show promising activity in the primary screening, it is essential to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20][21] The broth microdilution method is a standardized and widely used technique for determining MIC values.[22][23][24]

Protocol 3.1: Broth Microdilution Method for MIC Determination

Principle: This method involves challenging the test microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The lowest concentration of the compound that shows no visible growth (turbidity) is considered the MIC.[25][26]

Materials:

  • 96-well sterile microtiter plates

  • Test microorganisms

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized metal complexes and the free ligand

  • Positive control (standard antibiotic)

  • Spectrophotometer or plate reader

Procedure:

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound (at twice the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in CAMHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.

Broth Microdilution cluster_plate 96-Well Plate Setup cluster_dilution Serial Dilution of Compound cluster_result Example Result row1 Well 1 Well 2 Well 3 Well 4 Well 5 Well 6 Well 7 Well 8 Well 9 Well 10 Growth Control Sterility Control result Turbid Turbid Turbid Turbid Clear Clear Clear Clear Clear Clear Turbid Clear dilution dilution

Caption: Schematic of a broth microdilution assay in a 96-well plate.

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Ligand
Cu(II) Complex
Co(II) Complex
Ni(II) Complex
Zn(II) Complex
Ciprofloxacin

Causality and Interpretation: A lower MIC value indicates greater potency of the antimicrobial agent.[21] This quantitative data allows for a more precise comparison of the activities of the different metal complexes and the free ligand. The results can help in establishing structure-activity relationships, for instance, by correlating the MIC values with the nature of the metal ion.

Part 4: Preliminary Cytotoxicity Assessment

While high antimicrobial activity is desirable, a potential therapeutic agent must also exhibit low toxicity towards mammalian cells. A preliminary in vitro cytotoxicity assay, such as the MTT assay, is a crucial step in the early-stage evaluation of these compounds.[27][28]

Protocol 4.1: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[27]

Materials:

  • Human cell line (e.g., HEK293 - normal kidney cells, or HepG2 - liver cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 96-well sterile cell culture plates

  • MTT solution

  • DMSO

  • Test compounds

  • Positive control for cytotoxicity (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

CompoundIC₅₀ (µM) on HEK293 cells
Ligand
Cu(II) Complex
Co(II) Complex
Ni(II) Complex
Zn(II) Complex
Doxorubicin

Causality and Interpretation: A higher IC₅₀ value indicates lower cytotoxicity and greater safety.[29] The therapeutic index (TI) can be calculated as the ratio of the IC₅₀ to the MIC. A high TI is desirable for a potential drug candidate, as it indicates selectivity for microbial cells over mammalian cells.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic antimicrobial screening of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- metal complexes. By following this workflow, researchers can effectively identify and characterize novel antimicrobial agents. Promising candidates identified through these screening assays can then be subjected to more advanced studies, including mechanism of action elucidation, in vivo efficacy testing, and further toxicological evaluation. The exploration of such metal complexes represents a valuable strategy in the ongoing search for new therapeutics to combat the global threat of antimicrobial resistance.[30][31]

References

  • Broth microdilution - Grokipedia. (n.d.).
  • Mechanisms involved in the antimicrobial activity of metals and metal-based NPs. (n.d.).
  • New Antimicrobial Strategies Based on Metal Complexes. (n.d.). MDPI. Retrieved from [Link]

  • Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. (n.d.). MDPI. Retrieved from [Link]

  • Determination of minimum inhibitory concentrations. (2001). Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Retrieved from [Link]

  • Metal-Based Approaches for the Fight against Antimicrobial Resistance: Mechanisms, Opportunities, and Challenges. (n.d.). ACS Publications. Retrieved from [Link]

  • Minimum inhibitory concentration - Wikipedia. (n.d.). Retrieved from [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Journal of Drug Delivery and Therapeutics, 11(5), 104-110. Retrieved from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 104-109. Retrieved from [Link]

  • Broth microdilution - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, antibacterial and antifungal activities of Schiff base rare earth metal complexes: a review of recent work. (2023). Taylor & Francis Online. Retrieved from [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (2023). Current Medicinal Chemistry. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2004). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]

  • Metal compounds as antimicrobial agents: 'smart' approaches for discovering new effective treatments. (2025). RSC Publishing. Retrieved from [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). Retrieved from [Link]

  • Evaluation of cytotoxicity of metal complexes Against human hepatic HEPG-2 Cell Line. (n.d.). Retrieved from [Link]

  • Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]

  • Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. (n.d.). MDPI. Retrieved from [Link]

  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. (n.d.). PubMed Central. Retrieved from [Link]

  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024). Microbiology Spectrum. Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (n.d.). MDPI. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). JoVE. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Retrieved from [Link]

  • Cytotoxicity and mechanism of action of metal complexes: An overview. (2023). Retrieved from [Link]

  • Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. (2025). ResearchGate. Retrieved from [Link]

  • Metal Complexes as Antimicrobial Agents. (n.d.). SciSpace. Retrieved from [Link]

  • Metal complexes as a promising source for new antibiotics. (n.d.). PMC - NIH. Retrieved from [Link]

  • The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Advanced Chemical Synthesis. (2026). Retrieved from [Link]

  • Discovery of Phototoxic Metal Complexes with Antibacterial Properties via a Combinatorial Approach. (n.d.). ACS Publications. Retrieved from [Link]

  • Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes. (2017). Biomedical & Pharmacology Journal. Retrieved from [Link]

  • Green route for efficient synthesis of metal complexes of 4-bromo-2-((E)-((2-hydroxyphenyl)imino)methyl)-6-((E)-(3- -nitrophenyl)diazenyl)phenol and its anti-hyperglycemia, anticancer and antimicrobial assessment. (n.d.). The Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Synthesis, Characterization and Antitrypanosomal Activity Of Metal Complexes Of 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol. (2024). ResearchGate. Retrieved from [Link]

  • Transition metal complexes of 2, 6-di ((phenazonyl-4-imino) methyl)-4-methylphenol: structure and biological evaluation. (n.d.). PubMed. Retrieved from [Link]

Sources

The Strategic Utility of 2-[[(4-Fluorophenyl)imino]methyl]phenol in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Fluorinated Schiff Base

In the landscape of modern medicinal chemistry and drug development, the efficient construction of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals and natural products, often conferring specific biological activities. Among the myriad of synthetic precursors, Schiff bases, characterized by their imine or azomethine (-C=N-) functional group, offer a versatile platform for the assembly of complex molecular architectures. This guide focuses on a particularly valuable building block: Phenol, 2-[[(4-fluorophenyl)imino]methyl]- . This compound, a Schiff base derived from salicylaldehyde and 4-fluoroaniline, is not merely a stable intermediate but a reactive linchpin for the synthesis of a diverse array of heterocyclic systems.

The strategic incorporation of a fluorine atom on the phenyl ring enhances the molecule's utility. Fluorine's high electronegativity and relatively small size can significantly modulate the physicochemical properties of the final heterocyclic compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This makes 2-[[(4-fluorophenyl)imino]methyl]phenol an attractive starting material for researchers aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis of this key precursor and its application in the construction of medicinally relevant heterocyclic compounds, with a particular focus on the synthesis of benzoxazoles.

Part 1: Synthesis of the Precursor: 2-[[(4-Fluorophenyl)imino]methyl]phenol

The synthesis of the title Schiff base is a straightforward and high-yielding condensation reaction between salicylaldehyde and 4-fluoroaniline.[3] This reaction exemplifies the classic formation of an imine through the nucleophilic addition of a primary amine to an aldehyde, followed by the elimination of water.

Reaction Mechanism and Rationale

The reaction proceeds under mild acidic catalysis. The acid protonates the carbonyl oxygen of the salicylaldehyde, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the lone pair of electrons on the nitrogen atom of 4-fluoroaniline. The subsequent dehydration of the resulting hemiaminal intermediate is the rate-determining step and is driven by the formation of a stable, conjugated imine product. The phenolic hydroxyl group remains intact during this process and plays a crucial role in the subsequent cyclization reactions to form heterocyclic systems.

Experimental Protocol: Synthesis of 2-[[(4-Fluorophenyl)imino]methyl]phenol

Materials:

  • Salicylaldehyde

  • 4-Fluoroaniline

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 250 mL round-bottom flask, dissolve salicylaldehyde (1.0 equivalent) in anhydrous ethanol.

  • To this solution, add 4-fluoroaniline (1.0 equivalent) with continuous stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • For further purification, recrystallize the crude product from a suitable solvent like ethanol to obtain a crystalline solid.

  • Dry the purified product under vacuum.

Data Summary:

PropertyValueReference
Molecular FormulaC13H10FNO[3]
Molecular Weight215.22 g/mol [4]
AppearanceWhite to pale yellow crystalline powder[2]
Melting Point84 °C[3]

Part 2: Application in the Synthesis of Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[5][6] The 2-[[(4-fluorophenyl)imino]methyl]phenol precursor is an excellent starting material for the synthesis of substituted benzoxazoles through an oxidative cyclization reaction.

Mechanism of Benzoxazole Formation

The synthesis of benzoxazoles from the Schiff base precursor typically involves an intramolecular cyclization followed by oxidation. The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the imine carbon. This is often facilitated by a catalyst or an oxidizing agent. The subsequent elimination of a hydride ion (oxidation) leads to the formation of the aromatic benzoxazole ring system.

Experimental Workflow and Protocol

The following protocol describes a general method for the synthesis of a 2-(4-fluorophenyl)benzoxazole derivative from the prepared Schiff base.

G cluster_0 Synthesis of 2-[[(4-fluorophenyl)imino]methyl]phenol cluster_1 Synthesis of 2-(4-fluorophenyl)benzoxazole Start Salicylaldehyde + 4-Fluoroaniline Reaction1 Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction1 Intermediate 2-[[(4-fluorophenyl)imino]methyl]phenol Reaction1->Intermediate Reaction2 Oxidative Cyclization (e.g., with an oxidizing agent) Intermediate->Reaction2 Product 2-(4-fluorophenyl)benzoxazole Reaction2->Product

Caption: Experimental workflow for the synthesis of 2-(4-fluorophenyl)benzoxazole.

Materials:

  • 2-[[(4-Fluorophenyl)imino]methyl]phenol

  • Anhydrous Bismuth Trichloride (catalyst)

  • Acetonitrile (solvent)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend 2-[[(4-fluorophenyl)imino]methyl]phenol (1.0 equivalent) in acetonitrile.

  • Add a catalytic amount of anhydrous bismuth trichloride.

  • Reflux the reaction mixture for a specified time, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The solid product that precipitates is collected by filtration.

  • The crude product can be purified by column chromatography or recrystallization.

Part 3: Broader Applications in Heterocyclic Synthesis

While the synthesis of benzoxazoles is a primary application, the reactive nature of the imine and the phenolic hydroxyl group in 2-[[(4-fluorophenyl)imino]methyl]phenol opens avenues for the synthesis of other heterocyclic systems.[1]

  • Reduction to Secondary Amines: The imine bond can be selectively reduced using reagents like sodium borohydride to yield the corresponding secondary amine. This product can then serve as a precursor for other heterocyclic systems through different cyclization strategies.[1]

  • Coordination Chemistry: The Schiff base can act as a bidentate ligand, coordinating with various metal ions. These metal complexes can exhibit interesting catalytic properties for other organic transformations.[1]

Conclusion

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a valuable and versatile precursor in the synthesis of a variety of heterocyclic compounds. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for constructing complex molecular architectures with potential biological activity. The incorporation of a fluorine atom further enhances its appeal in the context of medicinal chemistry and drug design. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this fluorinated Schiff base in their synthetic endeavors.

References

  • Synthesis, Characterization, and Spectroscopic Investigation of Benzoxazole Conjugated Schiff Bases. The Journal of Physical Chemistry A. [Link]

  • Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. PubMed. [Link]

  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. ResearchGate. [Link]

  • Scheme 1: Description the preparation of new benzoxazole Schiff bases. ResearchGate. [Link]

  • Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. ProQuest. [Link]

  • The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • US9150570B2 - Synthesis of heterocyclic compounds - Google Patents.
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]

  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. International Journal of Innovative Science and Research Technology. [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC - NIH. [Link]

  • 2-{[(4-fluorophenyl)imino]methyl}phenol | CAS#:3382-62-5. Chemsrc. [Link]

  • 4-[[(4-Fluorophenyl)imino]methyl]phenol. PubChem - NIH. [Link]

  • Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. PMC - NIH. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. NIH. [Link]

Sources

Application Notes and Protocols for the Analytical Determination of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- in Pharmaceutical Development

Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, also known by its IUPAC name 4-[[(4-Fluorophenyl)imino]methyl]-phenol, is a Schiff base of significant interest in the pharmaceutical industry.[1][2] It serves as a critical intermediate in the synthesis of various therapeutic agents, most notably the cholesterol-lowering drug Ezetimibe.[1] The purity and quality of this intermediate are paramount, as any impurities can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

This document provides a comprehensive guide to the analytical methods for the detection, quantification, and characterization of 4-[[(4-fluorophenyl)imino]methyl]-phenol. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a blend of established methodologies and the scientific rationale underpinning each procedural step. Our focus is on providing robust, self-validating systems that ensure data integrity and reproducibility, in alignment with international regulatory standards.[3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueReference(s)
CAS Number 3382-63-6[1][2][4]
Molecular Formula C₁₃H₁₀FNO[1][4]
Molecular Weight 215.22 g/mol [1][4]
Appearance White to off-white or pale yellow crystalline powder[1][2]
Melting Point 179-183 °C[1]
Solubility Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol[1]
pKa (Predicted) 8.56 ± 0.15[2]

The presence of a phenolic hydroxyl group, an imine (-CH=N-) linkage, and aromatic rings, including a fluorinated phenyl group, defines its chemical reactivity and chromatographic behavior. The conjugated system is also responsible for its chromophoric properties, which are exploited in spectroscopic methods.[1]

Part 1: Chromatographic Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis and assay of pharmaceutical intermediates due to its high resolution, sensitivity, and specificity.[3] For 4-[[(4-fluorophenyl)imino]methyl]-phenol, a reversed-phase HPLC (RP-HPLC) method is most appropriate, leveraging the compound's moderate polarity.

Recommended Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

Principle: This method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The fluorinated phenyl and phenolic rings provide sufficient hydrophobicity for retention on a C18 column. Detection is achieved by monitoring the UV absorbance of the analyte, which is significant due to the extensive conjugation in the molecule.

Workflow for HPLC Method Development and Validation

Caption: Workflow for HPLC method development and validation.

Detailed Protocol: HPLC-UV Analysis

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale
Chromatograph HPLC system with a UV/Vis or Photodiode Array (PDA) DetectorStandard for pharmaceutical analysis. A PDA detector is preferred for method development as it allows for peak purity assessment and determination of the optimal wavelength.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar or nonpolar impurities.
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., 0.1% Formic Acid in Water)Acetonitrile is a common organic modifier. The acidic buffer suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and reproducible retention times.
Elution Mode Isocratic or GradientAn isocratic elution (e.g., 60:40 Acetonitrile:Buffer) can be used for simple purity checks. A gradient elution is recommended for separating a wider range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength Monitor at λmax (~250-280 nm and ~320-350 nm)The molecule is predicted to have two primary absorption maxima (π → π* and n → π* transitions).[1] The most intense and interference-free wavelength should be chosen.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the aqueous and organic phases separately. Filter through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication) before use to prevent pump blockages and baseline noise.

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of 4-[[(4-fluorophenyl)imino]methyl]-phenol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). This stock solution can be further diluted to prepare calibration standards.

  • Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution, using the same diluent.

3. Validation of the HPLC Method:

The method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from impurities and degradation products. Peak purity should pass if using a PDA detector.
Linearity Correlation coefficient (R²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy % Recovery should be within 98.0% to 102.0% for the assay.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~3:1 for LOD and ~10:1 for LOQ.
Robustness No significant impact on results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

Part 2: Structural Confirmation and Impurity Identification

While HPLC-UV is excellent for quantification, it does not provide structural information. For this, mass spectrometry and spectroscopic techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for identifying volatile and semi-volatile organic compounds. The compound is vaporized and separated by gas chromatography, then fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint."

Causality of Experimental Choices: The analyte has a predicted boiling point of ~371 °C, making it amenable to GC analysis.[1] However, the presence of the polar phenolic hydroxyl group can lead to peak tailing. Derivatization (e.g., silylation) of the hydroxyl group can improve chromatographic performance, but direct analysis is often possible with modern columns.

Experimental Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis.

Detailed Protocol: GC-MS Analysis

1. Instrumentation and Conditions:

ParameterRecommended Condition
GC System Gas Chromatograph with a Mass Selective Detector (MSD)
Column Phenyl-arylene polymer equivalent to a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (for trace analysis) or Split (for concentrated samples)
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 40-450 m/z

2. Data Interpretation:

  • Expected Molecular Ion: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 215.[1]

  • Key Fragmentation Patterns: Expect fragmentation around the imine bond and loss of fragments from the aromatic rings. This data is crucial for confirming the identity of the main peak and for tentatively identifying unknown impurities.

Spectroscopic Characterization

Spectroscopic methods provide confirmatory structural information and can be used for qualitative and quantitative analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms in a molecule.

  • Expected Signals:

    • ¹H NMR: Signals in the aromatic region (6.8-8.0 ppm), a characteristic imine proton (-CH=N-) signal (~8.5 ppm), and a phenolic proton (-OH) signal that may be broad and variable in position (~13 ppm, potentially indicating intramolecular hydrogen bonding).[1]

    • ¹³C NMR: Signals for aromatic carbons (115-150 ppm), an imine carbon (>C=N) (~160 ppm), and a carbon attached to fluorine exhibiting a characteristic splitting pattern (¹JCF ≈ 245 Hz).[1]

2. Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds.

  • Expected Vibrational Modes (cm⁻¹):

    • 3200-3400: Broad O-H stretch from the phenol group.

    • 1600-1630: C=N stretch of the imine group.[1]

    • 1500-1600: Aromatic C=C stretching.

    • 1150-1250: C-F stretch.[1]

3. UV-Visible (UV-Vis) Spectroscopy:

  • Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within the molecule.

  • Expected Absorption Maxima (λmax):

    • ~250-280 nm: Attributed to π → π* transitions within the aromatic rings.[1]

    • ~320-350 nm: Attributed to n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.[1] This can be used for quantitative analysis via Beer's Law if a suitable standard is available.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization and quality control of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. The primary recommended technique for purity and assay is a validated reversed-phase HPLC-UV method, which offers specificity, sensitivity, and accuracy. For structural confirmation and the identification of unknown impurities, GC-MS and a suite of spectroscopic techniques (NMR, IR, and UV-Vis) are essential. By employing these self-validating protocols, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • ResearchGate. (n.d.). The 1 H-NMR Spectrum of 4-[[[4-[(phenyl)azo]phenyl]imino]methyl]-phenol. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. National Institutes of Health. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available at: [Link]

  • MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. MDPI. Available at: [Link]

Sources

Application Note: Comprehensive Spectroscopic Analysis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Key Schiff Base Intermediate

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a Schiff base, a class of compounds defined by the carbon-nitrogen double bond of the azomethine or imine group (-CH=N-). This particular molecule, synthesized from the condensation of salicylaldehyde and 4-fluoroaniline, is a valuable synthetic intermediate in medicinal chemistry and materials science. Its structural integrity, purity, and electronic properties are paramount to its function in subsequent applications.

This guide provides a comprehensive framework for the structural elucidation and characterization of this compound using a multi-technique spectroscopic approach. We move beyond mere data reporting to explain the causality behind procedural choices and the logic of spectral interpretation. The protocols herein are designed to be self-validating, ensuring researchers can confidently ascertain the identity and quality of their material. The integration of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), provides an unambiguous analytical workflow.

The Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple orthogonal techniques. Each method probes different aspects of the molecular structure, and together they provide a complete picture. The following workflow illustrates a best-practice approach to validation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Final Validation synthesis Synthesis of Target Compound (Salicylaldehyde + 4-fluoroaniline) purification Purification (e.g., Recrystallization) synthesis->purification ftir FT-IR Spectroscopy (Functional Group ID) purification->ftir Sample Aliquots nmr NMR Spectroscopy (¹H & ¹³C Framework) purification->nmr Sample Aliquots uvvis UV-Vis Spectroscopy (Electronic Transitions) purification->uvvis Sample Aliquots ms Mass Spectrometry (Molecular Weight & Formula) purification->ms Sample Aliquots validation Structural Confirmation & Purity Assessment ftir->validation nmr->validation uvvis->validation ms->validation

Caption: Integrated workflow for synthesis, purification, and multi-technique spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Rationale & Expertise

The asymmetry of the molecule and the presence of distinct aromatic and functional group protons make NMR an exceptionally powerful tool. We expect to see signals corresponding to two different aromatic rings, a phenolic hydroxyl proton, and the key imine proton. The fluorine atom on one ring will introduce characteristic splitting patterns in both the ¹H and ¹³C spectra, serving as a crucial validation checkpoint.

Protocol: Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice as it readily dissolves polar compounds and its residual proton peak does not typically overlap with key analyte signals. Furthermore, it slows the exchange of the phenolic -OH proton, often allowing it to be observed as a distinct, sometimes broad, singlet. Chloroform-d (CDCl₃) is an alternative.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified solid sample.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Standard: The solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) is typically used for ¹H spectral referencing. For quantitative purposes, an internal standard can be added, but for routine characterization, it is often omitted.

Protocol: Instrument Parameters (400 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64 (adjust for concentration).

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more (due to low natural abundance).

    • Relaxation Delay (d1): 2-5 seconds.

Expected Data & Interpretation

The following table summarizes the predicted chemical shifts. These are based on established chemical shift theory and data from structurally similar compounds.[1][2]

Data Set Expected Chemical Shift (δ, ppm) Multiplicity Assignment Causality & Insights
¹H NMR ~12.5 - 13.5Broad SingletPhenolic -OHStrongly deshielded due to intramolecular hydrogen bonding with the imine nitrogen. Its broadness is due to chemical exchange.
~8.9SingletImine -CH=N-The electronegative nitrogen and conjugation deshield this proton significantly, placing it far downfield.[1]
~7.0 - 7.8Multiplets8 Aromatic -HProtons on both rings will appear in this region. Those on the fluorophenyl ring will show coupling to ¹⁹F.
¹³C NMR ~160 - 165SingletImine -C=N-Characteristic chemical shift for an imine carbon, confirming the key functional group.[1]
~155 - 165Doublet (¹JCF)C-FThe carbon directly attached to fluorine will be a doublet with a large coupling constant (~240-250 Hz).
~115 - 160Multiple Signals11 Aromatic -CIncludes the C-O carbon (~158-162 ppm) and other aromatic carbons, some of which will show smaller C-F couplings.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of key functional groups that define the molecule's identity as a Schiff base.

Rationale & Expertise

The most critical vibrations to identify are the O-H stretch of the phenol, the C=N stretch of the imine, and the C-O stretch of the phenol. The formation of the Schiff base is unequivocally confirmed by the appearance of the C=N absorption and the disappearance of the precursor aldehyde's C=O stretch (~1660-1700 cm⁻¹) and the primary amine's N-H stretches (~3300-3500 cm⁻¹).[3]

Protocol: Solid-State Analysis (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Application: Place a small amount (a few milligrams) of the dry, powdered sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

Expected Data & Interpretation
Absorption Band (cm⁻¹) Vibration Type Interpretation Notes
3200 - 3500 (Broad)O-H Stretch (Phenolic)The broad nature of this peak is indicative of strong hydrogen bonding, likely the intramolecular O-H···N=C interaction.[1][4]
~3050C-H Stretch (Aromatic)Confirms the presence of the aromatic rings.
~1600 - 1620C=N Stretch (Imine)This is the hallmark peak confirming Schiff base formation. Its position can be influenced by conjugation.[1][3]
~1500 & ~1600C=C Stretch (Aromatic)Multiple bands in this region are characteristic of the benzene rings.[5]
~1270 - 1280C-O Stretch (Phenolic)A strong band in this region is diagnostic for the phenolic C-O bond.[1]
~1220C-F StretchConfirms the presence of the carbon-fluorine bond.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule.

Rationale & Expertise

The extensive conjugation across the two aromatic rings and the central imine bridge allows for several electronic transitions (π → π* and n → π*), which absorb light in the UV-visible range. The position and intensity of these bands are sensitive to the solvent environment.[6]

Protocol: Solution-Phase Analysis
  • Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (e.g., >220 nm). Ethanol, methanol, or acetonitrile are common choices.

  • Solution Preparation: Prepare a dilute stock solution of the compound (e.g., 1 mg in 10 mL). From this, prepare a final solution (e.g., 1 mL diluted to 10 mL) to achieve an absorbance maximum between 0.5 and 1.5 AU.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill one cuvette with the pure solvent to serve as the blank.

    • Fill the other cuvette with the sample solution.

    • Scan the wavelength range from approximately 200 to 500 nm.

Expected Data & Interpretation
λmax (nm) Transition Type Interpretation
~220 - 270π → πAssociated with the electronic transitions within the phenyl rings.[1]
~340 - 360π → π / n → π*This longer-wavelength band is characteristic of the extended conjugation across the entire molecule, including the imine group.[1]

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns.

Rationale & Expertise

The primary goal is to observe the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular formula C₁₃H₁₀FNO and the molecular weight of 215.22 g/mol .[7][8] The fragmentation pattern can further validate the structure, with cleavage around the imine bond being a likely and informative pathway.

G M Molecular Ion [M]⁺ m/z = 215 F1 [C₇H₆NO]⁺ m/z = 120 M->F1 Loss of C₆H₄F• F2 [C₆H₄F]⁺ m/z = 95 M->F2 Loss of C₇H₆NO• F3 [C₆H₅O]⁺ m/z = 93 F1->F3 Loss of HCN

Caption: Plausible fragmentation pathway for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- in MS.

Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. A trace amount of formic acid can be added to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas: Nitrogen, at a temperature and flow rate optimized for the instrument.

Expected Data & Interpretation
m/z Value Assignment Interpretation
216[M+H]⁺The protonated molecular ion. Its observation confirms the molecular weight.
215[M]⁺The molecular ion peak (if observed).[7]
120[C₇H₆NO]⁺Represents the salicylaldimine fragment after cleavage of the N-phenyl bond.
95[C₆H₄F]⁺Represents the fluorophenyl fragment.
93[C₆H₅O]⁺A common fragment resulting from the loss of HCN from the m/z 120 fragment.

References

  • Jackson, G., Oguaraba, B., Odontimi, N., & Salvation, E. P. (2024). Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. RSIS International. [Link]

  • Taye, N., Emeka, P. M., & Elemike, E. E. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. ProQuest. [Link]

  • American Chemical Society. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. [Link]

  • MDPI. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. [Link]

  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. [Link]

  • Iraqi National Journal of Chemistry. (2018). Synthesis, Characterization and Analytical Studies of Schiff Base, their Transition Metal Complexes and Their Polymers. [Link]

  • SpectraBase. (n.d.). 2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl. [Link]

  • ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. PubChem. [Link]

  • Aayushi International Interdisciplinary Research Journal. (2021). Mass Spectral Fragmentation Patterns of (E)-2-(((4-((4- aminophenyl)sulfonyl)phenyl)mino)methyl)phenols. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • University of Victoria. (2017). Phenol-selective mass spectrometric analysis of jet fuel. [Link]

  • Indonesian Journal of Fundamental and Applied Chemistry. (n.d.). Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and its Interaction with Cu2+ Metal Ion. [Link]

  • ResearchGate. (n.d.). Effects of Solvents on the Electronic and Molecular Properties of 4- ((2-Methyl-4-Nitrophenyl) Imino Methyl)Phenol. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-[[(4-fluorophenyl)imino]methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[[(4-fluorophenyl)imino]methyl]phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial Schiff base condensation reaction. Drawing from established protocols and fundamental chemical principles, this document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and characterization.

Scientific Overview: The Chemistry of Imine Formation

The synthesis of 2-[[(4-fluorophenyl)imino]methyl]phenol is a classic example of Schiff base formation, involving the acid-catalyzed condensation reaction between salicylaldehyde (2-hydroxybenzaldehyde) and 4-fluoroaniline. The reaction proceeds via nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the final imine product and a molecule of water.

The reaction is reversible, and its success hinges on effectively shifting the equilibrium toward the product.[1] This principle is central to many of the optimization and troubleshooting strategies discussed herein. The electron-withdrawing nature of the fluorine atom on the aniline ring decreases the basicity and nucleophilicity of the amine, which can influence reaction kinetics.[2][3]

This specific Schiff base is a notable intermediate in the synthesis of Ezetimibe, a cholesterol-lowering medication, underscoring the importance of a robust and high-yielding synthetic protocol.[4]

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory protocol for this synthesis?

A1: A widely adopted and reliable method involves the reflux of equimolar amounts of salicylaldehyde and 4-fluoroaniline in an alcoholic solvent with a catalytic amount of acid.[5]

Q2: Why is my reaction yield consistently low?

A2: Low yields are the most common issue and typically stem from the reversible nature of the reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.[6] Additionally, the reduced nucleophilicity of 4-fluoroaniline due to the electron-withdrawing fluorine atom can lead to incomplete conversion if reaction conditions are not optimized.[2]

Q3: My final product is an oil and won't crystallize. What should I do?

A3: Oiling out during recrystallization is common if the solvent choice is not ideal or if significant impurities are present. Ensure your crude product is reasonably pure before attempting recrystallization. Trying a different solvent system, such as a mixture of a polar and a non-polar solvent (e.g., ethanol/water or ethyl acetate/heptanes), can be effective.[7] Slow cooling and scratching the inside of the flask can also help induce crystallization.

Q4: How do I confirm the identity and purity of my product?

A4: The identity and purity should be confirmed using a combination of techniques:

  • Melting Point: The purified compound should have a sharp melting point in the range of 179-183 °C.[8]

  • Spectroscopy:

    • FTIR: Look for the disappearance of the C=O stretch from salicylaldehyde and the N-H stretches from 4-fluoroaniline, and the appearance of a characteristic C=N (imine) stretch.

    • ¹H NMR: Confirm the presence of the imine proton (-CH=N-) signal (typically a singlet), aromatic protons, and the phenolic -OH proton. The integration of these signals should match the expected structure.

    • ¹³C NMR: Verify the presence of the imine carbon and the correct number of aromatic carbon signals.[9]

  • Chromatography (TLC/HPLC): A single spot on a TLC plate (in an appropriate solvent system) or a single peak in an HPLC chromatogram indicates high purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: Reaction Fails to Proceed or Stalls

Question: I've refluxed my reaction for several hours, but TLC analysis shows a large amount of unreacted salicylaldehyde and 4-fluoroaniline. What's going wrong?

Root Cause Analysis: This issue points to insufficient activation of the carbonyl group or unfavorable reaction equilibrium.

  • Insufficient Catalyst: The reaction requires an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic 4-fluoroaniline.

  • Water in the Reaction: The presence of water, even in the solvent, can inhibit the reaction by shifting the equilibrium to the left.[6]

  • Sub-optimal Temperature: While reflux is standard, insufficient heating can lead to slow reaction rates.

Solutions and Protocols:

Solution Detailed Protocol Scientific Rationale
Optimize Catalyst Add 2-3 drops of glacial acetic acid per 10 mmol of aldehyde. If the reaction is still slow, a stronger acid like p-toluenesulfonic acid (p-TsOH) can be used, but only in catalytic amounts (0.1-0.5 mol%).[10]Acetic acid is a gentle catalyst that effectively protonates the carbonyl without excessively protonating the amine, which would render it non-nucleophilic.
Ensure Anhydrous Conditions Use anhydrous ethanol as the solvent. Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves (3Å or 4Å) to the reaction mixture.Removing water as it forms is critical to drive the reaction to completion according to Le Châtelier's principle.[6]
Azeotropic Water Removal For larger-scale reactions, switch the solvent to toluene and use a Dean-Stark apparatus to physically remove water as it forms.The toluene-water azeotrope boils at a lower temperature than toluene alone, allowing for the continuous removal of the water byproduct.
Problem 2: Product is Contaminated with Starting Materials

Question: I've isolated my product, but NMR and TLC show the presence of unreacted salicylaldehyde and/or 4-fluoroaniline. How can I purify it effectively?

Root Cause Analysis: This is a purification challenge. The polarity of the product can be similar to the starting materials, making separation difficult.

Solutions and Protocols:

Solution Detailed Protocol Scientific Rationale
Recrystallization The most effective method. Dissolve the crude solid in a minimum amount of hot ethanol. If the product is too soluble, add a small amount of water dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool slowly.[11]The desired product should be soluble in the hot solvent and insoluble in the cold solvent, while impurities remain in solution or are removed during hot filtration.
Solvent Wash Wash the crude solid with a solvent in which the starting materials are soluble but the product is not. For example, a cold ether wash might remove some less polar impurities.This exploits differential solubility to remove small amounts of contaminants.
Column Chromatography If recrystallization fails, use column chromatography. A silica gel column with a hexane/ethyl acetate gradient is a common choice. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute the product.This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Problem 3: Product Degradation (Hydrolysis)

Question: My purified, yellow crystalline product turned back into a sticky mess after a few days. What happened?

Root Cause Analysis: The imine bond is susceptible to hydrolysis, especially in the presence of moisture and acid.[12][13] Exposure to atmospheric moisture can catalyze the reverse reaction, degrading the product back to salicylaldehyde and 4-fluoroaniline.

Solutions and Protocols:

Solution Detailed Protocol Scientific Rationale
Thorough Drying After filtration, dry the product thoroughly under vacuum, possibly in a desiccator over a drying agent like P₂O₅ or anhydrous CaCl₂.Removing all traces of water and solvent is crucial to prevent hydrolysis during storage.
Proper Storage Store the final product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.[8]This minimizes contact with atmospheric moisture and light, which can promote degradation over time.

Visualized Workflows and Logic

Reaction Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of 2-[[(4-fluorophenyl)imino]methyl]phenol.

reaction_mechanism Sal Salicylaldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde Sal->Protonated_Aldehyde + H+ Ani 4-Fluoroaniline (Ar-NH2) H_plus H+ (catalyst) Hemiaminal Hemiaminal Intermediate Protonated_Aldehyde->Hemiaminal + Ar-NH2 Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H+ Iminium Iminium Ion Protonated_Hemiaminal->Iminium - H2O Imine Product (Schiff Base) Iminium->Imine - H+ Water H2O

Caption: Acid-catalyzed formation of the Schiff base.

Troubleshooting Workflow: Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield issues.

troubleshooting_low_yield Start Low Yield Observed Check_TLC TLC shows unreacted starting materials? Start->Check_TLC Incomplete_Rxn Reaction is incomplete or stalled. Check_TLC->Incomplete_Rxn Yes Purification_Loss Significant loss during purification. Check_TLC->Purification_Loss No Check_Catalyst Was acid catalyst added? Incomplete_Rxn->Check_Catalyst Optimize_Purification Review recrystallization solvent and technique. Purification_Loss->Optimize_Purification Check_Water Were anhydrous conditions used? Check_Catalyst->Check_Water Yes Add_Catalyst Add catalytic H+ (e.g., Acetic Acid). Check_Catalyst->Add_Catalyst No Check_Time_Temp Increase reflux time or ensure proper temperature. Check_Water->Check_Time_Temp Yes Remove_Water Use anhydrous solvent / Dean-Stark / drying agent. Check_Water->Remove_Water No

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Fasina, T. M., & Dada, R. O. (2013). Substituent effect on electronic absorption and biological properties of Schiff bases derived from aniline. Journal of Chemical and Pharmaceutical Research, 5(10), 177-181.
  • Effect of Substituents on the Basicity of Anilines. (2020, June 13). YouTube. Retrieved from [Link]

  • How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂? (2024, February 20). Discussion Forum.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. A. (2015). Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. Journal of Chemistry, 2015, 1-7.
  • Marguet, J., & Jacques, P. (1998). Electronic spectroscopy of aromatic Schiff bases. V. Specific interactions involved between some typical benzylideneaniline molecules and small polar molecules. Canadian Journal of Chemistry, 76(1), 71-78.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Shevchuk, O., et al. (2016).
  • Wady, A. F., Hussein, M. B., & Mohammed, M. M. (2022). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes via a new developed method.
  • Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. (2011).
  • Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers.
  • Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. (n.d.). Semantic Scholar.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Saida, B. M., Abu-Yamin, A. A., & Saraireh, I. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Journal of Chemical and Pharmaceutical Research, 5(12), 1537-1541.
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024, February 2). MDPI.
  • Crystallization Solvents.pdf. (n.d.). University of California, Irvine.
  • PubChem. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. Retrieved from [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2006).
  • PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2006). RSC Publishing.
  • Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. (2023).
  • Chemsrc. (n.d.). 2-{[(4-fluorophenyl)imino]methyl}phenol. Retrieved from [Link]

  • Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal features, biological studies and electronic structure investigations. (2022).

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. This guide is designed for researchers, chemists, and drug development professionals who are working with this important Schiff base, a key structural motif in various chemical and pharmaceutical applications. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you navigate the common challenges associated with its synthesis and maximize your product yield.

Introduction: The Chemistry of Imine Formation

The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- involves the condensation reaction between salicylaldehyde (2-hydroxybenzaldehyde) and 4-fluoroaniline.[1] This reaction forms a carbon-nitrogen double bond (C=N), characteristic of an imine or Schiff base.[2] While seemingly straightforward, this reaction is a reversible equilibrium, and achieving high yields requires careful control over several experimental parameters.[3][4] The presence of water, for instance, can drive the reaction backward via hydrolysis, reducing the overall yield.[4][5] This guide will address these nuances to ensure a successful and reproducible synthesis.

Optimized Experimental Protocol

This protocol provides a robust method for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- with an emphasis on maximizing yield and purity.

Materials:

  • Salicylaldehyde (1.0 eq)

  • 4-Fluoroaniline (1.0 eq)

  • Ethanol (or Methanol), anhydrous

  • Glacial Acetic Acid (catalytic amount)

  • Molecular Sieves (4Å, activated) - Optional

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 equivalent) and an equimolar amount of 4-fluoroaniline (1.0 equivalent).

  • Add anhydrous ethanol to dissolve the reactants completely. A typical concentration is 0.5 M.

  • Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the mixture. The optimal pH for imine formation is typically around 4.5.[4][6]

  • If rigorously dry conditions are desired, add activated 4Å molecular sieves to the flask to sequester the water formed during the reaction.[5]

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

  • Upon completion, remove the heat source and allow the solution to cool slowly to room temperature. The product, often a yellow crystalline solid, should precipitate.

  • To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove residual impurities.

  • Dry the purified product under vacuum. For further purification, recrystallization from ethanol can be performed.[7][8]

  • Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.[7][9]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reactants 1. Combine Salicylaldehyde, 4-Fluoroaniline, & Ethanol catalyst 2. Add Catalytic Acetic Acid reactants->catalyst reflux 3. Reflux for 2-4 hours catalyst->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to Room Temp (Precipitation) monitor->cool filter 6. Filter & Wash with Cold Ethanol cool->filter dry 7. Dry Under Vacuum filter->dry recrystal 8. Recrystallize (Optional) dry->recrystal char 9. Characterize Product (NMR, FT-IR, MS) recrystal->char G Salicylaldehyde Salicylaldehyde Carbinolamine Carbinolamine Intermediate Salicylaldehyde->Carbinolamine Nucleophilic Addition Fluoroaniline 4-Fluoroaniline Fluoroaniline->Carbinolamine Nucleophilic Addition Iminium Iminium Ion Carbinolamine->Iminium Dehydration (-H2O) Product Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Iminium->Product Deprotonation (-H+) G start Low Yield After Reaction Time check_tlc Does TLC show unreacted starting material? start->check_tlc tlc_yes Yes check_tlc->tlc_yes tlc_no No (or very little) check_tlc->tlc_no check_precipitate Did product precipitate upon cooling? precip_no No check_precipitate->precip_no precip_yes Yes check_precipitate->precip_yes tlc_yes_q Is water being actively removed (e.g., molecular sieves)? tlc_yes->tlc_yes_q tlc_no->check_precipitate water_no No tlc_yes_q->water_no water_yes Yes tlc_yes_q->water_yes sol_water Action: Add dehydrating agent (e.g., 4Å sieves) or use a Dean-Stark trap and re-run. water_no->sol_water sol_time Action: Extend reflux time. Check catalyst activity (add a drop of acid). Consider purifying reactants. water_yes->sol_time sol_oil Issue: Product is soluble or an oil. Action: Evaporate solvent, attempt trituration with hexanes, or perform column chromatography. precip_no->sol_oil sol_loss Issue: Product lost during workup. Action: Check filter for leaks. Use less cold solvent for washing. Ensure complete precipitation before filtering. precip_yes->sol_loss

Sources

Technical Support Center: Purification of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (also known as N-salicylidene-4-fluoroaniline). This Schiff base is a critical intermediate in various synthetic pathways, and its purity is paramount for successful downstream applications. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-?

A1: The most prevalent impurities are typically unreacted starting materials: salicylaldehyde and 4-fluoroaniline. Due to the reversible nature of Schiff base formation, trace amounts of these precursors are often present.[1] Another common impurity is the hydrolysis product, where the imine bond breaks to regenerate the starting aldehyde and amine, especially if the compound is exposed to moisture or acidic conditions.[2]

Q2: My purified product shows a persistent aldehyde peak in the NMR spectrum. How can I remove it?

A2: A small, persistent aldehyde peak in the NMR spectrum is a common issue, often due to a slight equilibrium hydrolysis of the Schiff base in the NMR solvent, especially if it contains traces of water.[1] Before resorting to further purification, ensure you are using a dry, aprotic NMR solvent. If unreacted salicylaldehyde is indeed the issue, careful column chromatography or a second recrystallization should resolve it.

Q3: Why is my imine product decomposing during silica gel column chromatography?

A3: Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the imine bond (-C=N-) back to its constituent aldehyde and amine.[2] This is a frequent cause of product loss and contamination during chromatographic purification of Schiff bases.

Q4: What are the best recrystallization solvents for Phenol, 2-[[(4-fluorophenyl)imino]methyl]-?

A4: Ethanol is a commonly cited and effective solvent for the recrystallization of this specific Schiff base.[3] Other generally good solvents for Schiff bases include ethanol/water mixtures, methanol, chloroform, and ethyl acetate.[2] The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold. It is always recommended to perform a small-scale solvent screen to find the optimal conditions.

Q5: My product is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cooled too quickly, or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used during dissolution.- Cool the crystallization mixture in an ice bath or refrigerator to maximize precipitation.- If still low, carefully evaporate some of the solvent from the mother liquor and cool again.- Re-evaluate your choice of solvent; consider a binary solvent system where the compound is less soluble in the second solvent (anti-solvent).[4]
Colored Impurities Persist After Purification - Highly colored byproducts from the reaction.- Thermal degradation during reflux or solvent removal.- Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration to remove the charcoal.- Ensure the reaction and work-up temperatures are not excessively high.[2]
Product Streaking or Tailing on TLC Plate - The compound is interacting strongly with the acidic sites on the silica gel TLC plate.- Add 0.5-1% triethylamine to your TLC developing solvent to neutralize the acidic sites and improve the spot shape. This is also a good indicator that you will need a modifier in your column chromatography eluent.[5][6]
Multiple Spots on TLC After Column Chromatography - Co-elution of impurities with the product.- Decomposition of the product on the column.- Optimize the mobile phase polarity. A less polar solvent system may provide better separation.- If decomposition is suspected, switch to a neutral stationary phase like alumina or use a silica gel column with an eluent containing triethylamine.[2]

Detailed Purification Protocols

Protocol 1: Recrystallization from Ethanol

This is the most direct method for purifying Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, especially if the crude product is already relatively clean.

Rationale: This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures. By dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the more soluble impurities behind in the mother liquor.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes once it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography (Modified for Imines)

This method is recommended for separating the product from significant quantities of starting materials or other byproducts.

Rationale: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). To prevent hydrolysis of the acid-sensitive imine, a basic modifier is added to the eluent.

Step-by-Step Procedure:

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.3.[6] Crucially, add 0.5-1% triethylamine (TEA) to the solvent mixture to neutralize the silica gel. [5][7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or bubbles.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane if necessary). Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to speed up the elution of the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.

Visualizations

Purification Method Selection Workflow

G start Crude Product Analysis (TLC/NMR) solid_check Is the crude product a solid? start->solid_check impurity_check Are starting materials the main impurity? recrystallize Attempt Recrystallization impurity_check->recrystallize Yes (and minor) column Perform Column Chromatography (with TEA or on Alumina) impurity_check->column No (major/multiple impurities) solid_check->impurity_check Yes solid_check->column No (Oily Product) purity_check Check Purity (TLC/NMR) recrystallize->purity_check column->purity_check pure_product Pure Product purity_check->pure_product Purity Acceptable repeat_purification Repeat Purification or Use Alternative Method purity_check->repeat_purification Purity Not Acceptable repeat_purification->column

Caption: Decision workflow for selecting a purification method.

Column Chromatography Setup for Imine Purification

G cluster_0 Column Setup cluster_1 Separation Principle Solvent (Eluent + TEA) Solvent (Eluent + TEA) Column Glass Column Solvent (Eluent + TEA)->Column Add Eluent Sand_top Sand Crude_Sample Crude Sample (Product + Impurities) Column->Crude_Sample Load Sample Silica Silica Gel Bed Sand_bottom Sand Cotton Cotton Plug Stopcock Stopcock Collection Fraction Collector / Test Tubes Stopcock->Collection Elute Fractions Elution_Process Elution with Hexane/EtOAc + TEA Crude_Sample->Elution_Process Separation Separated Bands (Different Rf values) Elution_Process->Separation

Caption: Diagram of a column chromatography setup for imine purification.

References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]

  • Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Preparation method of ezetimibe intermediate.
  • How to purify Schiff base product? ResearchGate. [Link]

  • Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. ResearchGate. [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]

  • How to purify Schiff base? ResearchGate. [Link]

Sources

"common impurities in the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. This Schiff base, a pivotal intermediate in pharmaceutical manufacturing, is synthesized via the condensation of salicylaldehyde and 4-fluoroaniline. While the synthesis is straightforward, achieving high purity requires a nuanced understanding of potential side reactions and impurity formation.[1][2][3] This guide provides in-depth troubleshooting advice and validated protocols to help you navigate common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Impurity Profile & Mitigation

Question 1: My final product is contaminated with significant amounts of unreacted salicylaldehyde and 4-fluoroaniline. What is the primary cause and how can I resolve this?

Answer: The presence of starting materials in your final product typically points to one of three issues: incomplete reaction, incorrect stoichiometry, or product hydrolysis during workup.

  • Causality: The formation of the imine bond is a reversible condensation reaction.[1][3] According to Le Châtelier's principle, the removal of water as it is formed will drive the reaction toward the product. If water is not effectively removed, or if the reaction time is insufficient, the equilibrium will not fully favor the product side. Furthermore, the imine bond is susceptible to hydrolysis, meaning it can react with water to revert to the starting aldehyde and amine, a process that can be catalyzed by residual acid or base.[4][5]

  • Troubleshooting & Prevention:

    • Stoichiometry: Ensure an accurate 1:1 molar ratio of salicylaldehyde and 4-fluoroaniline. Any excess of one reactant will remain as an impurity.

    • Reaction Conditions: Refluxing for an adequate duration (e.g., 4-6 hours) is crucial for driving the reaction to completion.[6] Using a Dean-Stark apparatus can be effective for azeotropically removing the water byproduct, especially in larger-scale reactions.

    • Workup Procedure: During the workup phase, avoid prolonged exposure to aqueous acidic or basic conditions. If an acid catalyst is used, it should be neutralized. Ensure all equipment is dry and use anhydrous solvents to minimize the risk of hydrolysis.

    • Purification: Unreacted starting materials can typically be removed through recrystallization from a suitable solvent like ethanol, as the product's solubility characteristics often differ from those of the starting materials.[6][7]

Question 2: I have identified an acidic impurity with a spectroscopic profile consistent with salicylic acid. How did this form and what are the preventative measures?

Answer: The formation of salicylic acid is a common issue resulting from the oxidation of the aldehyde functional group in the salicylaldehyde starting material.

  • Causality: Aldehydes, particularly aromatic aldehydes with electron-donating groups like the hydroxyl group in salicylaldehyde, are susceptible to oxidation to the corresponding carboxylic acid.[8] This can occur through exposure to atmospheric oxygen, especially under elevated temperatures or in the presence of metal ion catalysts. The oxidation can happen either to the starting material before the reaction or during the synthesis itself if conditions are not properly controlled.[9][10]

  • Troubleshooting & Prevention:

    • Starting Material Quality: Use high-purity salicylaldehyde from a reputable source. If the purity is questionable, consider purifying it by distillation before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. This is particularly important if the reaction requires prolonged heating.

    • Solvent Purity: Ensure solvents are free from oxidizing contaminants.

    • Purification: If salicylic acid does form, it can often be removed during workup with a mild basic wash (e.g., with a saturated sodium bicarbonate solution), as the acidic proton of the carboxylic acid will allow it to be extracted into the aqueous phase as its sodium salt. However, be cautious to avoid overly basic conditions that could promote hydrolysis of the desired imine product.

Question 3: My isolated, pure product seems to degrade over time, showing the re-emergence of starting materials on repeat analysis. What is causing this instability?

Answer: This observation points to the hydrolytic instability of the imine (azomethine) bond in your product.

  • Causality: The C=N bond in a Schiff base is inherently susceptible to hydrolysis, which is the reverse of the condensation reaction that formed it.[4][5] This process is often catalyzed by the presence of moisture. The rate of hydrolysis can be significantly accelerated by trace amounts of acid or base remaining from the synthesis.

  • Troubleshooting & Prevention:

    • Thorough Drying: After purification, ensure the product is completely dry. Using a vacuum oven at a moderate temperature (e.g., 40-50°C) can be effective.

    • Neutral pH: During workup, ensure that any acid catalyst is thoroughly neutralized and washed out. The final product should be free of any acidic or basic residues.

    • Proper Storage: Store the final compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, to protect it from atmospheric moisture. Storing at a reduced temperature (e.g., 4°C) can also slow the rate of degradation.

Troubleshooting Guide: At a Glance

Problem Observed Potential Cause(s) Recommended Solutions & Actions
Low Product Yield 1. Incomplete reaction. 2. Product hydrolysis during workup. 3. Suboptimal catalyst concentration. 4. Mechanical loss during transfer/filtration.1. Increase reflux time; consider using a Dean-Stark trap. 2. Minimize exposure to water; perform workup quickly; ensure neutralization of any acid/base. 3. Titrate catalyst amount (a few drops of glacial acetic acid is typical).[6] 4. Pre-wash filters with solvent; ensure complete transfer of solids.
Product Fails to Crystallize / Oily Product 1. High levels of impurities disrupting the crystal lattice. 2. Residual solvent.1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure the product is fully dried under vacuum to remove any remaining solvent.
Discolored Product (e.g., dark yellow/brown) 1. Formation of minor, highly conjugated byproducts. 2. Oxidation of the phenol group.1. Recrystallize the product, potentially using charcoal to adsorb colored impurities. 2. Conduct the reaction under an inert atmosphere; store the product protected from light and air.

Visualized Reaction and Troubleshooting Pathways

Synthesis & Impurity Formation Pathways Salicylaldehyde Salicylaldehyde Product Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Salicylaldehyde->Product + 4-Fluoroaniline (Condensation) SalicylicAcid Salicylic Acid (Impurity) Salicylaldehyde->SalicylicAcid Oxidation (O₂, heat) Fluoroaniline 4-Fluoroaniline Fluoroaniline->Product Product->Salicylaldehyde Hydrolysis (+ H₂O) Product->Fluoroaniline Water H₂O Product->Water - H₂O

Caption: Key reaction pathways in the synthesis.

Troubleshooting Workflow Start Analyze Crude Product (TLC, HPLC, NMR) Impurity_Check Major Impurities Detected? Start->Impurity_Check SM_Present Unreacted Starting Materials Present? Impurity_Check->SM_Present Yes No_Impurity Minor Impurities Only Impurity_Check->No_Impurity No Acid_Present Acidic Impurity (e.g., Salicylic Acid)? SM_Present->Acid_Present Yes Action_SM Optimize Reaction: - Check Stoichiometry - Increase Reaction Time - Ensure Anhydrous Conditions SM_Present->Action_SM No Acid_Present->Action_SM No Action_Acid Review Reaction Setup: - Use Inert Atmosphere - Check Starting Material Purity - Add Mild Basic Wash to Workup Acid_Present->Action_Acid Yes Success Purify by Recrystallization & Store Properly No_Impurity->Success Action_SM->Success Action_Acid->Success

Caption: A logical workflow for troubleshooting.

Validated Experimental Protocols

Protocol 1: Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

This protocol is adapted from established Schiff base condensation procedures.[6]

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (e.g., 10 mmol, 1.22 g) and 4-fluoroaniline (10 mmol, 1.11 g).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask to dissolve the reactants.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate as a crystalline solid. If precipitation is slow, the solution can be placed in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude Schiff base.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude product.[7]

  • Solvent Selection: Ethanol is a commonly used and effective solvent for this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Remove the charcoal by hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be moved to an ice bath to maximize the yield.

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small portion of cold ethanol.

  • Final Drying: Dry the crystals thoroughly in a vacuum oven at a temperature below the product's melting point (literature mp ~179-183 °C) to remove all traces of solvent.

Protocol 3: Purity Assessment by HPLC

A validated HPLC method is essential for confirming the purity of the final product.[11]

Parameter Recommended Condition
Chromatograph High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile and water (e.g., buffered with 0.1% formic acid) may be effective. Start with a higher aqueous percentage and ramp up the acetonitrile concentration.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength Monitor at a wavelength where the compound has strong absorbance (e.g., ~265 nm or ~350 nm), determined by UV-Vis spectroscopy.
Injection Volume 10 µL

Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it can reliably separate the main compound from potential impurities and degradation products.[11]

References

  • Wikipedia. Salicylaldehyde. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6998, Salicylaldehyde. [Link]

  • ResearchGate. Oxidation of Salicylaldehyde by Alkaline Hexacyanoferrate(Iii) - A Kinetic and Mechanistic Study. [Link]

  • ResearchGate. Kinetics and mechanism of oxidation of salicylaldehyde by N-bromonicotinamide. [Link]

  • Chemistry Stack Exchange. Can salicylic acid be synthesized from salicylaldehyde? [Link]

  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]

  • ResearchGate. Hydrolysis of -N=CH- Bond in 2-Salicylidene-4-aminophenyl benzimidazole by Palladium(II). [Link]

  • American Chemical Society. Synthesis, characterization, and reactivity of schiff base transition metal complexes. [Link]

  • ResearchGate. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). [Link]

  • ResearchGate. The reactions of salicyaldehyde production. [Link]

  • International Journal for Multidisciplinary Research. Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3033583. [https://pubchem.ncbi.nlm.nih.gov/compound/4-((_4-Fluorophenyl_imino_methyl_phenol]([Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. [Link]

  • ResearchGate. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • National Center for Biotechnology Information. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. [Link]

  • Journal of University of Anbar for Pure Science. An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. [Link]

  • ResearchGate. ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. [Link]

  • MDPI. Recent Insights into Protein-Polyphenol Complexes: Molecular Mechanisms, Processing Technologies, Synergistic Bioactivities, and Food Applications. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • Hunan Miso Biosciences Co., Ltd. 4-[[(4-Fluorophenyl)imino]methyl]-phenol. [Link]

  • Bulgarian Chemical Communications. 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. [Link]

  • MDPI. The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters. [Link]

  • Journal of Research in Chemistry. Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. [Link]

  • ResearchGate. Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. [Link]

Sources

Technical Support Center: Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific Schiff base synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is Phenol, 2-[[(4-fluorophenyl)imino]methyl]- and how is it synthesized?

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a Schiff base (or imine) compound.[1] It is synthesized through a condensation reaction between an aromatic aldehyde (salicylaldehyde) and a primary aromatic amine (4-fluoroaniline).[1][2] The reaction involves the formation of a carbon-nitrogen double bond (C=N), also known as an azomethine group, with the elimination of a water molecule.[3][4][5]

Q2: What is the fundamental mechanism of this reaction?

The formation of a Schiff base is a two-step process.[3] First, the nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[3][6] This forms an unstable intermediate called a hemiaminal or carbinolamine.[1][7] In the second step, this intermediate is dehydrated (loses a water molecule) to form the stable imine product.[7][8] This dehydration step is typically the rate-determining step of the reaction.[2]

Q3: Why is acid catalysis often recommended for this synthesis?

Acid catalysis accelerates the reaction, particularly the dehydration of the carbinolamine intermediate.[7][8][9] The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (H₂O), which facilitates its elimination.[9][10] However, the concentration of the acid must be carefully controlled.[2][7]

Q4: What is the optimal pH for this reaction?

The rate of imine formation is highly pH-dependent, with an optimal range typically between pH 4.5 and 5.[9][10][11][12]

  • If the pH is too low (highly acidic): The amine reactant, being basic, gets protonated to form an ammonium ion (R-NH₃⁺).[10][13] This ion is no longer nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the reaction.[10][11]

  • If the pH is too high (neutral or basic): There is insufficient acid to effectively protonate the carbonyl oxygen or the hydroxyl group of the carbinolamine intermediate, slowing down both the initial attack and the crucial dehydration step.[10][11][14]

Synthesis Reaction Scheme

G cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde_label Salicylaldehyde plus1 + Fluoroaniline Fluoroaniline_label 4-Fluoroaniline Product Fluoroaniline->Product EtOH, Δ (Catalytic Acid) Product_label Phenol, 2-[[(4-fluorophenyl)imino]methyl]- plus2 + Water H₂O

Caption: Overall reaction for the synthesis of the target Schiff base.

Detailed Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
T-01 Low or No Product Yield 1. Reaction Equilibrium: The presence of water, a byproduct, can drive the reversible reaction back to the starting materials.[9][15] 2. Incorrect pH: The reaction medium may be too acidic or too basic, inhibiting the reaction.[10][11] 3. Impure Reagents: Water in starting materials or solvents can hinder the reaction. Aldehyde may be oxidized.1. Remove Water: Use a Dean-Stark trap during reflux, or add a dehydrating agent like anhydrous MgSO₄ or molecular sieves (4Å) to the reaction mixture.[8][9][16] 2. Optimize pH: Add a catalytic amount of a weak acid like glacial acetic acid.[17] Avoid strong mineral acids unless highly diluted.[12] 3. Purify Reagents: Use freshly distilled salicylaldehyde and ensure 4-fluoroaniline is pure. Use anhydrous solvents.
T-02 Product Decomposes During Workup or Purification 1. Hydrolysis: The imine (C=N) bond is susceptible to hydrolysis, especially in the presence of acid and water.[2][18] 2. Acidic Chromatography Media: Using standard silica gel for column chromatography can catalyze the hydrolysis of the imine back to the aldehyde and amine.[18]1. Anhydrous Conditions: Ensure all workup steps are performed under dry conditions. Minimize exposure to atmospheric moisture.[18] 2. Use Neutral Alumina: For column chromatography, use neutral alumina instead of acidic silica gel to prevent product degradation.[18] 3. Recrystallization: This is often the best method for purification.[17][18] Choose a solvent system (e.g., ethanol/water) from which the product crystallizes readily upon cooling.
T-03 Reaction is Sluggish or Stalls (Monitored by TLC) 1. Insufficient Activation: The reaction temperature may be too low, or the catalyst may be inactive or insufficient. 2. Steric Hindrance/Electronic Effects: While not severe here, substituent effects can slow down the reaction.1. Increase Temperature: Refluxing the reaction mixture is standard practice and generally provides enough energy to overcome the activation barrier.[17] 2. Check Catalyst: Ensure a few drops of glacial acetic acid or a similar catalyst have been added.[17]
T-04 Oily Product or Difficulty in Crystallization 1. Impurities: The presence of unreacted starting materials or side products can act as an oiling agent, preventing crystallization. 2. Residual Solvent: Trapped solvent can prevent the formation of a crystalline solid.1. Purification: Wash the crude product with a cold, non-polar solvent (like hexane) to remove less polar impurities. Attempt recrystallization from a different solvent system (e.g., isopropanol, acetonitrile). 2. Thorough Drying: Dry the product under a high vacuum for an extended period to remove all traces of solvent.
Mechanism & Troubleshooting Workflow

The following diagrams illustrate the key mechanistic steps and a logical workflow for troubleshooting common synthesis problems.

Reaction Mechanism

G A 1. Nucleophilic Attack Amine nitrogen attacks the electrophilic carbonyl carbon. B 2. Proton Transfer A proton is transferred from the nitrogen to the oxygen. A->B C Formation of Hemiaminal (Carbinolamine Intermediate) B->C D 3. Protonation of OH Acid catalyst protonates the hydroxyl group. C->D E 4. Dehydration Water molecule (a good leaving group) is eliminated. D->E F 5. Deprotonation Water or a weak base removes a proton from the nitrogen. E->F G Final Imine Product (Schiff Base) F->G

Caption: Step-by-step mechanism of acid-catalyzed Schiff base formation.[3][14]

Troubleshooting Workflow

G Start Start Synthesis Monitor Monitor Reaction (TLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup & Isolation Complete->Workup Yes Troubleshoot Troubleshoot Issue (See Table T-01) Complete->Troubleshoot No Purify Purify Product (Recrystallization) Workup->Purify Characterize Characterize Product (MP, NMR, IR) Purify->Characterize Solid Obtained Hydrolysis Check for Hydrolysis (See Table T-02) Purify->Hydrolysis Impure / Low Yield Success Pure Product Obtained Characterize->Success Troubleshoot->Monitor Hydrolysis->Purify

Caption: A logical workflow for diagnosing and solving synthesis issues.

Experimental Protocols
Protocol 1: Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

This protocol is adapted from established methods for similar Schiff base syntheses.[17][19]

Materials & Equipment:

  • Salicylaldehyde (1.22 g, 10 mmol)

  • 4-Fluoroaniline (1.11 g, 10 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (catalyst, ~2-3 drops)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Vacuum filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.22 g (10 mmol) of salicylaldehyde and 1.11 g (10 mmol) of 4-fluoroaniline in 30 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.[17]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.[20]

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A yellow precipitate should form.

  • Further cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove soluble impurities.

  • Dry the crude product thoroughly.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude, dried product to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve easily, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small portion of ice-cold ethanol.

  • Dry the purified product in a vacuum oven to obtain the final Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. The product should be a crystalline solid.[2]

Product Characterization Data

Verifying the identity and purity of the final compound is critical. Below are the expected analytical data points.

Analysis Expected Result Notes
Appearance White to pale yellow crystalline solidColor may vary slightly based on purity.[21]
Melting Point 179-183 °C (for isomer 4-[[(4-Fluorophenyl)imino]methyl]phenol)The melting point of the target 2-hydroxy isomer should be distinct but in a similar range. A sharp melting point indicates high purity.
FT-IR (cm⁻¹) ~3400-3200 (O-H, broad), ~3050 (Ar C-H), ~1615-1625 (C=N, imine stretch) , ~1280 (C-O, phenolic)The C=N stretch is the most characteristic peak confirming the formation of the Schiff base.[20][22] The disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) is also indicative.[19]
¹H NMR (CDCl₃, δ ppm) ~12.5-13.5 (s, 1H, -OH), ~8.6 (s, 1H, -CH=N-) , ~6.8-7.5 (m, 8H, Ar-H)The singlet for the imine proton (-CH=N-) is highly characteristic and downfield.[22] The phenolic proton may be broad and is exchangeable with D₂O.
References
  • Mechanism of Schiff base (imine) Formation | Download Scientific Diagram - ResearchGate. [Link]

  • Imine formation using an aldehyde/ketone and primary amine is acid - Allen. [Link]

  • What is the influence of the pH on imine formation in a water solution? - ResearchGate. [Link]

  • Schiff's bases mechanism: Significance and symbolism. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. [Link]

  • Schiff base - Wikipedia. [Link]

  • Mechanism of formation Schiff base | Download Scientific Diagram - ResearchGate. [Link]

  • Acid in Imine Formation - amines - Chemistry Stack Exchange. [Link]

  • 12.3: Reaction with Primary Amines to form Imines - Chemistry LibreTexts. [Link]

  • 12.6: Reactions of Aldehydes and Ketones with Amines - Chemistry LibreTexts. [Link]

  • Different Schiff Bases—Structure, Importance and Classification - PMC - NIH. [Link]

  • Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations - JOCPR. [Link]

  • A short review on chemistry of schiff base metal complexes and their catalytic application - International Journal of Chemical Studies. [Link]

  • REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. [Link]

  • How to purify Schiff base product? - ResearchGate. [Link]

  • (PDF) Schiff Base Complexes for Catalytic Application - ResearchGate. [Link]

  • Schiff Base Complexes for Catalytic Application - OUCI. [Link]

  • Problem in synthesis of imine? - ResearchGate. [Link]

  • Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. [Link]

  • Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. [Link]

  • Schiff base local formulation physico-chemical properties under normal... - ResearchGate. [Link]

  • Synthesis of Aniline Schiff Base Ligand, L1 | Download Scientific Diagram - ResearchGate. [Link]

  • Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications - SciSpace. [Link]

  • Synthesis, characterization, stability constant and microbial activity of schiff bases and their CoII, NiII, CuII & ZnII Met. [Link]

  • Need help with imine formation : r/Chempros - Reddit. [Link]

  • Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline - Novelty Journals. [Link]

  • Research Article SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN - IJRSR. [Link]

  • Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC - NIH. [Link]

  • What's wrong with my reductive amination? I barely got any product. - Reddit. [Link]

  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS” - IOSR Journal. [Link]

  • Comparative Study for Synthesis of Schiff Base Ligand. [Link]

  • (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base.. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press. [Link]

  • FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d) - ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the formation of this important Schiff base. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- involves the condensation reaction between salicylaldehyde and 4-fluoroaniline. While seemingly straightforward, this reversible reaction is sensitive to several factors that can lead to undesirable side reactions and purification difficulties.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Issue 1: My reaction yield is consistently low or the reaction fails to proceed to completion.

This is the most common issue, primarily stemming from the reversible nature of Schiff base formation. The reaction is an equilibrium that can be pushed backward by the presence of its byproduct, water.[1]

Root Cause Analysis:
  • Water Presence: Water, a byproduct of the condensation, can hydrolyze the imine product back to the starting aldehyde and amine, shifting the equilibrium to the left.[1][2]

  • Suboptimal pH: The reaction is acid-catalyzed, but the pH must be carefully controlled.[1][3]

    • Too Acidic (pH < 4): The amine nucleophile (4-fluoroaniline) becomes protonated, rendering it non-nucleophilic and halting the initial attack on the carbonyl carbon.[1][3]

    • Too Basic/Neutral (pH > 6): The activation of the carbonyl group on salicylaldehyde is insufficient, and the dehydration of the carbinolamine intermediate is not efficiently catalyzed.[1][3]

  • Insufficient Temperature: While many Schiff base formations occur at room temperature, stubborn reactions often require heating to overcome the activation energy and drive the reaction forward.[4]

Troubleshooting & Optimization Protocol:
  • Rigorous Water Removal:

    • Azeotropic Distillation: If using a solvent like toluene, employ a Dean-Stark apparatus to physically remove water as it is formed.[1] This is one of the most effective methods for driving the reaction to completion.

    • Dehydrating Agents: Add anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves directly to the reaction mixture.[1][5] Molecular sieves are often preferred as they are highly efficient.

  • Precise pH Control:

    • Catalyst Addition: Introduce a catalytic amount (1-2 drops) of a mild acid like glacial acetic acid or a small quantity of p-toluenesulfonic acid (p-TsOH).[1][6]

    • Optimal Range: Aim for a mildly acidic pH of approximately 4-5.[1] This can be checked with pH paper if the reaction medium allows.

  • Temperature & Reaction Time Adjustment:

    • Reflux Conditions: Heat the reaction mixture to reflux, especially when using solvents like ethanol, methanol, or toluene.[4][6]

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials (salicylaldehyde and 4-fluoroaniline) indicates completion. Note that some unstable Schiff bases can partially hydrolyze on silica TLC plates, which might falsely suggest the presence of starting materials.[5]

Issue 2: My final product is impure, with NMR analysis showing significant amounts of starting salicylaldehyde.

This is a frequent purification challenge, often linked to product instability.

Root Cause Analysis:
  • Product Hydrolysis: The imine bond is susceptible to hydrolysis, especially during aqueous workups or chromatography on silica gel which has surface-bound water.[3][7] Even exposure to atmospheric moisture during storage can lead to degradation.

  • Incomplete Reaction: If the reaction did not go to completion, unreacted salicylaldehyde will contaminate the crude product.

Troubleshooting & Purification Protocol:
  • Minimize Water Exposure:

    • Workup: Avoid aqueous workups if possible. If you must wash the organic layer, use brine (saturated NaCl solution) and dry the organic phase thoroughly with a drying agent like anhydrous Na₂SO₄ or MgSO₄ before solvent evaporation.

    • Purification:

      • Recrystallization: This is often the most effective method. Ethanol is a commonly used solvent for purifying salen-type Schiff bases.[8] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to induce crystallization, leaving impurities in the mother liquor.

      • Solvent Wash: Wash the crude solid product with a cold solvent in which the starting materials are soluble but the desired product is not.

  • Optimize Reaction Completion:

    • Before beginning purification, ensure the reaction has gone to completion by following the optimization steps in Issue 1. It is far easier to drive a reaction to completion than to remove unreacted starting materials from a sensitive product.[8]

Issue 3: I observe the formation of colored impurities or unexpected byproducts.

Side reactions involving the starting materials can lead to a complex product mixture.

Root Cause Analysis:
  • Oxidation of Salicylaldehyde: Salicylaldehyde's aldehyde group can be oxidized to a carboxylic acid (salicylic acid), especially in the presence of air over time.[9] This is often exacerbated by heat. Other oxidative reactions, like the Dakin reaction, can convert salicylaldehyde to catechol in the presence of hydrogen peroxide.[10]

  • Self-Condensation of Aldehyde: Aldehydes with enolizable protons can undergo self-condensation (aldol reaction).[11] While salicylaldehyde is less prone to this than aliphatic aldehydes, it can occur under certain basic conditions.

  • Side Reactions of 4-fluoroaniline: Aromatic amines can be susceptible to oxidation, leading to colored polymeric impurities.

Troubleshooting & Prevention Protocol:
  • Ensure Purity of Starting Materials:

    • Salicylaldehyde Quality: Use freshly opened or purified salicylaldehyde. If the aldehyde appears discolored (yellow or brown), consider purifying it by distillation before use.[4]

    • Amine Quality: Use pure 4-fluoroaniline.

  • Inert Atmosphere:

    • To prevent oxidation, consider running the reaction under an inert atmosphere of nitrogen or argon, particularly if prolonged heating is required.

  • Control of Reaction Conditions:

    • Avoid strongly basic conditions which could promote aldol-type side reactions. Stick to the recommended mildly acidic catalysis.[1][3]

Data & Protocols

Table 1: Troubleshooting Summary
Issue Primary Cause Recommended Solution Key Parameters to Control
Low Yield / Incomplete Reaction Equilibrium shifted towards reactants due to water.Remove water via Dean-Stark trap or dehydrating agents.[1]Water content, pH (4-5), Temperature
Product Impurity (Aldehyde Peak in NMR) Product hydrolysis during workup/purification.Use non-aqueous workup; purify by recrystallization from ethanol.[7][8]Exposure to water/silica gel
Colored Byproducts Oxidation of salicylaldehyde or 4-fluoroaniline.Use pure starting materials; run under an inert atmosphere.[4][9]Air exposure, Purity of reactants
Experimental Protocol: Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

This protocol is a standard procedure that incorporates troubleshooting best practices.

Materials:

  • Salicylaldehyde (1.0 eq)

  • 4-fluoroaniline (1.0 eq)

  • Absolute Ethanol or Toluene

  • Glacial Acetic Acid (catalytic)

  • Anhydrous Magnesium Sulfate or Molecular Sieves (optional, for ethanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq) and 4-fluoroaniline (1.0 eq).

  • Add the solvent of choice (e.g., absolute ethanol, 5-10 mL per mmol of aldehyde).

  • Add 1-2 drops of glacial acetic acid to catalyze the reaction.

  • Optional but Recommended: If using ethanol, add anhydrous MgSO₄ or 4Å molecular sieves to the flask to sequester the water produced. If using toluene, set up a Dean-Stark apparatus.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Once the starting materials are consumed (typically 2-4 hours), remove the heat source and allow the solution to cool to room temperature.

  • If the product crystallizes upon cooling, collect the solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

  • If the product does not crystallize, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting solid can then be recrystallized from a minimal amount of hot ethanol.

  • Dry the final product, a yellow crystalline solid, under vacuum.

Visual Diagrams

Reaction Pathway and Key Side Reactions

The following diagram illustrates the main synthetic route and the most common side reactions discussed.

G cluster_main Main Reaction Pathway Sal Salicylaldehyde Carbinolamine Carbinolamine Intermediate Sal->Carbinolamine + 4-Fluoroaniline (Nucleophilic Attack) Sal_Ox Salicylic Acid (Oxidation) Sal->Sal_Ox [O] Air, Heat Aldol Aldol Self-Condensation Product Sal->Aldol Base/Heat Aniline 4-Fluoroaniline Aniline->Carbinolamine Product Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Carbinolamine->Product - H₂O (Dehydration) Product->Carbinolamine + H₂O (Hydrolysis) Water H₂O

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Logic Flow

This diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.

Caption: A logical guide for troubleshooting synthesis issues.

References
  • Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Salicylaldehyde. National Institutes of Health. Retrieved from [Link]

  • Adão, J. R. U., Fischer, A. C. K., & Almerindo, G. I. (n.d.). SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Retrieved from [Link]

  • ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies, 6(4), 2859-2867.
  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • ResearchGate. (2015). What are the conditions used for schiff base reaction?. Retrieved from [Link]

  • ResearchGate. (2021). Is there an effective way of purifying schiff bases?. Retrieved from [Link]

  • ResearchGate. (2023). How to purify Schiff base?. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

Sources

Technical Support Center: Stability of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (also known as N-(4-fluorophenyl)salicylaldimine) and its related Schiff base derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during experimentation. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity of your results.

Introduction: The Stability Challenge of Salicylaldimine Schiff Bases

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- and its derivatives are versatile compounds, serving as key intermediates in pharmaceutical synthesis, such as for the cholesterol-lowering drug Ezetimibe, and as ligands in coordination chemistry.[1][2][3] The central feature of these molecules is the azomethine or imine group (-C=N-), which is formed by the reversible condensation of an aldehyde (salicylaldehyde) with a primary amine (4-fluoroaniline).[4][5]

The reversibility of this formation reaction is the primary source of their stability issues. The imine bond is susceptible to hydrolysis, thermal stress, and photodegradation, which can compromise experimental outcomes, lead to inconsistent results, and affect product shelf-life.[6][7] Understanding these degradation pathways is critical for successful synthesis, purification, storage, and application.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter in a direct question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Hydrolytic Instability & Degradation in Solution

Q1: I dissolved my compound, and it seems to be decomposing. I see new spots on my TLC plate and unexpected peaks in my NMR/LC-MS analysis. What is happening?

A1: You are most likely observing hydrolysis. The imine bond is susceptible to cleavage by water, reverting the compound to its original starting materials: salicylaldehyde and 4-fluoroaniline.[6][8] This is the most common degradation pathway for Schiff bases. The reaction is an equilibrium, and the presence of water, especially under acidic or basic conditions, can shift the equilibrium away from the desired imine product.[8]

Q2: How does pH influence the stability of my compound in solution?

A2: The rate of hydrolysis is highly pH-dependent.

  • Acidic Conditions (pH < 6): The reaction is typically accelerated. The imine nitrogen is protonated, forming an iminium ion. This makes the imine carbon more electrophilic and highly susceptible to nucleophilic attack by water.[8]

  • Neutral Conditions (pH ≈ 7): Hydrolysis is generally slowest at a slightly basic pH, though some Schiff bases can still hydrolyze in the presence of water alone.[6][9]

  • Basic Conditions (pH > 8): The mechanism can change, but hydrolysis can still be significant. While the rate may decrease compared to highly acidic conditions, hydroxide ions can also participate in the reaction. Studies on similar Schiff bases show a complex relationship, with stability often maximized in a narrow, slightly alkaline pH range (around pH 9).[10]

Q3: Which solvents are best for minimizing hydrolysis?

A3: Solvent choice is critical.

  • Recommended (Aprotic Solvents): Use dry, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or Acetonitrile.[11][12] Always use anhydrous grade solvents or dry them using appropriate methods (e.g., molecular sieves) to minimize residual water.

  • Use with Caution (Protic Solvents): Protic solvents like ethanol and methanol are often used in synthesis but can be problematic for storage and stability studies as they can act as a source of protons and may contain water.[13][14] If you must use them, ensure they are absolutely anhydrous.

  • Avoid: Aqueous buffers or solvent mixtures containing water unless your experiment specifically requires it. If working in an aqueous medium is unavoidable, the compound's stability will be limited, and experiments should be conducted promptly after solution preparation.

Q4: How can I actively prevent hydrolysis during my experiments?

A4:

  • Work under Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.

  • Use an Inert Atmosphere: Handling the compound under nitrogen or argon can help prevent atmospheric moisture from entering the reaction or storage vessel.

  • Control pH: If you must work in a protic or aqueous environment, buffer the solution to a pH where your specific derivative shows maximum stability (typically slightly alkaline).

  • Minimize Water Exposure: During workup procedures, minimize the time the compound is in contact with aqueous layers. Dry the organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Issue 2: Thermal Instability

Q1: I heated my compound to dissolve it, and its color changed from pale yellow to dark brown. Is this normal?

A1: No, a significant color change upon heating is a strong indicator of thermal decomposition.[15] While these compounds are typically stable as solids at room temperature, they can degrade at elevated temperatures, especially above their melting point.[16][17] The decomposition process can be complex, involving cleavage of the imine bond or other intramolecular reactions.

Q2: What are the recommended storage and handling temperatures?

A2:

  • Solid Form: Store the purified, dry solid in a tightly sealed container at low temperatures (e.g., 4°C or -20°C), protected from light and moisture.[15]

  • In Solution: Prepare solutions fresh whenever possible. If storage in solution is necessary, use an anhydrous aprotic solvent and store at low temperatures. Avoid repeated freeze-thaw cycles.

Q3: How can I determine the thermal stability of my specific derivative?

A3: To quantitatively assess thermal stability, you can use thermoanalytical techniques:

  • Thermogravimetric Analysis (TGA): This measures mass loss as a function of temperature, identifying the onset temperature of decomposition.[16][18]

  • Differential Scanning Calorimetry (DSC): This technique can determine the melting point and detect exothermic events associated with decomposition that may occur during or after melting.[19]

Issue 3: Photostability

Q1: My compound seems to degrade even when stored properly as a solid. Could light be the issue?

A1: Yes. Aromatic Schiff bases, especially those with phenolic groups, can be sensitive to light.[7] Prolonged exposure to ambient or UV light can provide the energy to induce photochemical reactions, leading to degradation or isomerization of the C=N bond. Some studies show that while certain derivatives have good photostability, it is a parameter that must be explicitly tested.[4][20][21]

Q2: What are the best practices for preventing photodegradation?

A2:

  • Storage: Always store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light.[7]

  • Handling: Conduct experiments in a fume hood with the sash lowered to minimize exposure to overhead laboratory lighting, or use yellow/red lighting if the compound is particularly sensitive.

  • Analysis: When preparing samples for techniques like UV-Vis spectroscopy, minimize the time the sample is exposed to the instrument's light source.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study for Hydrolytic Stability

This protocol provides a framework for assessing the stability of your compound at different pH values.

Objective: To determine the rate of hydrolysis under acidic, neutral, and basic conditions.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of your compound in an anhydrous organic solvent like acetonitrile.

  • Buffer Preparation: Prepare three aqueous buffers:

    • Acidic: 0.1 M HCl (pH 1) or a pH 4.0 acetate buffer.

    • Neutral: Purified water or a pH 7.0 phosphate buffer.

    • Basic: 0.1 M NaOH (pH 13) or a pH 9.0 borate buffer.

  • Incubation:

    • In separate amber vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 10-50 µg/mL). The final percentage of the organic solvent should be low (e.g., <5%) to ensure the aqueous environment is dominant.

    • Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the degradation by neutralizing the sample (if necessary) and/or diluting it with the mobile phase for analysis.

  • Quantification: Analyze the samples using a stability-indicating HPLC-UV method (see Protocol 2) to measure the percentage of the parent compound remaining. Plot the percentage of the remaining compound versus time for each pH condition.

Protocol 2: General HPLC Method for Stability Monitoring

Objective: To separate and quantify the parent Schiff base from its primary degradation products (salicylaldehyde and 4-fluoroaniline).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Example Gradient: Start at 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm or 280 nm).

  • Analysis: The parent Schiff base will be the most retained (longest retention time) compound. The more polar degradation products, salicylaldehyde and 4-fluoroaniline, will elute earlier. Peak identity can be confirmed by running standards of the starting materials.

Data Summary: Key Factors Influencing Stability
FactorConditionImpact on StabilityRecommendation
Water PresenceHigh Risk of HydrolysisUse anhydrous solvents and inert atmosphere.[15]
pH Acidic (< 6)Significantly decreases stability (catalyzes hydrolysis).[8]Avoid acidic conditions unless required for a reaction.
Neutral (~7)Moderate stability, but hydrolysis can still occur.[9]Buffer to slightly alkaline pH if possible.
Basic (> 8)Generally more stable than in acid; max stability often near pH 9.[10]Optimal for storage in protic solutions, but must be tested.
Solvent Aprotic (DCM, THF)High StabilityPreferred for storage and non-reactive experiments.[11]
Protic (EtOH, MeOH)Lower StabilityUse only anhydrous grade and prepare solutions fresh.[13]
Temperature ElevatedHigh Risk of DecompositionAvoid unnecessary heating. Store at or below 4°C.[16][17]
Light UV / AmbientRisk of PhotodegradationStore and handle protected from light (amber vials).[7]

Visualizations

Hydrolysis Degradation Pathway

Hydrolysis cluster_forward Degradation (Hydrolysis) SchiffBase Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (Stable Imine) Intermediate Protonated Iminium Ion (Unstable Intermediate) SchiffBase->Intermediate + H₂O, H⁺ Products Salicylaldehyde + 4-Fluoroaniline Intermediate->Products Products->SchiffBase - H₂O

Caption: Reversible hydrolysis pathway of the Schiff base.

Workflow for Stability Assessment

Workflow start Prepare Stock Solution (Anhydrous Acetonitrile) prep Dilute into Stress Conditions (pH 4, 7, 9 Buffers) start->prep incubate Incubate at Controlled Temp (e.g., 25°C) prep->incubate sample Withdraw Aliquots at Time Points (0, 1, 2, 4... hrs) incubate->sample analyze Analyze via Stability-Indicating HPLC sample->analyze data Quantify Parent Compound & Degradation Products analyze->data end Plot % Remaining vs. Time (Determine Degradation Rate) data->end

Caption: Experimental workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q: How do different substituents on the aromatic rings affect stability? A: The electronic properties of substituents can modulate stability. Electron-withdrawing groups (e.g., -NO₂) on the aniline ring can make the imine nitrogen less basic and potentially more susceptible to hydrolysis. Conversely, electron-donating groups (e.g., -OCH₃) on the salicylaldehyde ring might increase the electron density at the imine bond, slightly enhancing stability. However, these effects must be evaluated empirically for each derivative.[22]

Q: My sample is old. How can I purify a partially degraded compound? A: Recrystallization from a suitable anhydrous solvent system is often the best method.[15] Choose a solvent in which the Schiff base has good solubility at high temperatures and poor solubility at low temperatures, while the degradation products (aldehyde and amine) remain soluble. Alternatively, column chromatography can be used, but it is advisable to use a neutral stationary phase like neutral alumina, as the acidic nature of silica gel can promote hydrolysis during purification.[15]

Q: What are the primary analytical signatures of degradation? A:

  • ¹H NMR: Disappearance of the characteristic imine proton signal (-CH=N-), which typically appears as a singlet between 8-9 ppm. Concurrently, new signals for the aldehydic proton (~9-10 ppm) and amine protons will appear.[18]

  • IR Spectroscopy: A decrease in the intensity of the C=N stretching vibration band (typically ~1600-1630 cm⁻¹).[18]

  • TLC/HPLC: Appearance of new, typically more polar, spots/peaks corresponding to the starting aldehyde and amine.

Q: Can I use these compounds in biological assays that require aqueous buffers? A: Yes, but with caution. The stability of your compound in the specific assay buffer and at the working temperature must be determined beforehand. Prepare the stock solution in an anhydrous solvent (like DMSO) and add it to the aqueous buffer immediately before the experiment to minimize the time for hydrolysis to occur.[20][21] Consider running a control experiment where the compound is incubated in the buffer for the duration of the assay and then analyzed for degradation.

References

  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • National Institutes of Health (NIH). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. [Link]

  • ResearchGate. Photostabilization of PS in the presence of Schiff bases 1–3. [Link]

  • ACS Publications. Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. [Link]

  • ResearchGate. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Sciencemadness Discussion Board. (2019, June 17). Imine stability. [Link]

  • National Institutes of Health (NIH). (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Chemistry Steps. Formation of Imines and Enamines. [Link]

  • Organic Chemistry. Imines are usually unstable and are easily hydrolysed. [Link]

  • ResearchGate. Effect of solvent on the Schiff Base yield. [Link]

  • RSC Publishing. (2024, August 13). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. [Link]

  • ResearchGate. Photostability test results of the ligand (1), [CuL2]·2H2O (2), [MnL2]. [Link]

  • ResearchGate. (2015, August 6). SOLVENT EFFECT ON THE STRUCTURES OF Co (II) SCHIFF BASE COMPLEXES. [Link]

  • Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • National Institutes of Health (NIH). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. [Link]

  • RSIS International. Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. [Link]

  • ResearchGate. (2016, April 19). Suitable solvent for Schiff base reaction?[Link]

  • PubMed. Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II). [Link]

  • Dalton Transactions (RSC Publishing). Complexation behaviour and stability of Schiff bases in aqueous solution. [Link]

  • ResearchGate. (2025, August 6). Complexation behaviour and stability of Schiff bases in aqueous solution. [Link]

  • RSC Publishing. (2023, May 2). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ResearchGate. Stability of the prepared complexes at different pH media. [Link]

  • ResearchGate. Degradation of a schiff-base corrosion inhibitor by hydrolysis. [Link]

  • ResearchGate. (2024, June 9). How to purify Schiff base product?[Link]

  • Journal of the Chemical Society of Nigeria. (2025, March 4). Assessment of newly synthesized salicylaldehyde-based Schiff bases as corrosion inhibitors. [Link]

  • PubMed. Amorphism and Thermal Decomposition of Salicylsalicylic Acid-A Cautionary Tale. [Link]

  • ResearchGate. Hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. [Link]

  • MDPI. (2022, July 17). Mechanochemical Synthesis of Fluorinated Imines. [Link]

  • ResearchGate. (2025, August 10). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. [Link]

  • IJRSR. (2018, May 28). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA. [Link]

  • Chemical Communications (RSC Publishing). Overcoming inaccessibility of fluorinated imines. [Link]

  • ResearchGate. Hydrolysis of -N=CH- Bond in 2-Salicylidene-4-aminophenyl benzimidazole by Palladium(II). [Link]

  • ARKIVOC. (2025, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • IOSR Journal. Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. [Link]

  • National Institutes of Health (NIH). (2021, January 5). Thermal Stability of Amorphous Solid Dispersions. [Link]

  • ACS Omega. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • MDPI. (2023, November 11). The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this Schiff base synthesis from the laboratory bench to pilot and manufacturing scales. We will delve into common challenges, providing field-proven troubleshooting strategies and in-depth scientific explanations to ensure a robust, reproducible, and high-purity process.

The target molecule, a Schiff base derived from salicylaldehyde and 4-fluoroaniline, presents unique challenges related to reaction equilibrium, product stability, and purification. This document provides a structured approach to overcoming these hurdles.

Part 1: Synthesis Overview & Core Mechanism

The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- proceeds via the acid-catalyzed condensation of 2-hydroxybenzaldehyde (salicylaldehyde) and 4-fluoroaniline. This reaction is a classic example of imine formation, which involves a reversible two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of the primary amine (4-fluoroaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (salicylaldehyde). This forms an unstable carbinolamine intermediate.

  • Dehydration: The carbinolamine is then protonated, and a molecule of water is eliminated to form the stable imine (Schiff base) product.

The reversible nature of this reaction is the central challenge in achieving high yields, especially at scale.[1][2]

Schiff_Base_Formation_Mechanism Figure 1: Reaction Mechanism Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Carbinolamine Carbinolamine Intermediate Salicylaldehyde->Carbinolamine + H⁺ (Nucleophilic Addition) Fluoroaniline 4-Fluoroaniline Fluoroaniline->Carbinolamine Imine Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (Schiff Base Product) Carbinolamine->Imine - H₂O (Dehydration) Water Water (H₂O) Imine->Carbinolamine + H₂O (Hydrolysis - Reverse Reaction) Troubleshooting_Workflow_Low_Yield Figure 2: Troubleshooting Workflow for Low Yield Start Problem: Low Product Yield Check_Conversion Check Reaction Conversion (TLC, HPLC, NMR of crude) Start->Check_Conversion Incomplete Conversion is Low Check_Conversion->Incomplete <95% Complete Conversion is High Check_Conversion->Complete >95% Equilibrium Cause: Equilibrium Not Shifted Incomplete->Equilibrium Kinetics Cause: Slow Kinetics / Deactivation Incomplete->Kinetics Isolation_Loss Cause: Product Loss During Isolation/Purification Complete->Isolation_Loss Degradation Cause: Product Degradation Complete->Degradation Remove_Water Solution: Implement/Optimize Water Removal (e.g., Dean-Stark, Mol. Sieves) Equilibrium->Remove_Water Optimize_Catalyst Solution: Optimize Catalyst Loading and Type Kinetics->Optimize_Catalyst Increase_Temp Solution: Increase Reaction Temperature (with caution) Kinetics->Increase_Temp Optimize_Crystallization Solution: Optimize Recrystallization Solvent & Conditions Isolation_Loss->Optimize_Crystallization Check_Stability Solution: Check Product Stability Under Workup Conditions (pH, Temp) Degradation->Check_Stability

Sources

"removal of unreacted starting materials from Phenol, 2-[[(4-fluorophenyl)imino]methyl]-"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials and ensuring the purity of this Schiff base, also known as 4-Fluoro-N-salicylideneaniline. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

I. Understanding the Chemistry: The Synthesis and Its Challenges

The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a classic condensation reaction between 2-hydroxybenzaldehyde (salicylaldehyde) and 4-fluoroaniline. While the reaction itself is straightforward, achieving high purity can be challenging due to the presence of unreacted starting materials and the inherent reactivity of the imine product.

The primary challenge in the purification of this Schiff base is its susceptibility to hydrolysis, which can revert the product back to its starting materials, 2-hydroxybenzaldehyde and 4-fluoroaniline. This hydrolysis is catalyzed by both acidic and basic conditions, with the rate being at a minimum in the neutral pH range of approximately 5.2 to 10.2.[1][2] This chemical property dictates many of the choices we make during purification.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of your product, identified through common analytical techniques.

Scenario 1: My ¹H NMR spectrum shows a singlet at ~9.8 ppm and a broad singlet between 3.5-4.0 ppm, in addition to my product peaks.
  • Problem: This indicates the presence of unreacted 2-hydroxybenzaldehyde (aldehyde proton at ~9.8 ppm) and 4-fluoroaniline (amine protons as a broad singlet).

  • Root Cause Analysis: The reaction may not have gone to completion, or the workup and initial purification were insufficient to remove the starting materials. 4-fluoroaniline, being basic, and 2-hydroxybenzaldehyde, being phenolic and slightly acidic, have distinct properties that can be exploited for their removal.

  • Solutions:

    • Aqueous Wash:

      • For Removal of 4-fluoroaniline: Perform an extraction with dilute aqueous HCl (e.g., 1 M). The basic 4-fluoroaniline will be protonated to form a water-soluble hydrochloride salt, which will partition into the aqueous layer. Be cautious, as a strongly acidic environment can promote hydrolysis of your Schiff base product.[3] A quick wash is recommended.

      • For Removal of 2-hydroxybenzaldehyde: Perform an extraction with a dilute, weak base like aqueous sodium bicarbonate (NaHCO₃). The phenolic proton of 2-hydroxybenzaldehyde is acidic enough to be deprotonated by a weak base, forming the water-soluble sodium salt. Your product, with a less acidic phenolic proton, should largely remain in the organic layer. Avoid strong bases like NaOH, which can catalyze hydrolysis.

    • Recrystallization: This is often the most effective method for final purification.[4][5]

      • Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallizing salicylidene-aniline type Schiff bases.[6] Other potential solvents include methanol or a mixture of ethanol and water.[7] The goal is to find a solvent where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

Scenario 2: My TLC plate shows a streak for one of the spots, and after column chromatography, the yield is very low with starting materials still present.
  • Problem: The product is likely decomposing on the silica gel column, and the starting materials are co-eluting or being regenerated.

  • Root Cause Analysis: Standard silica gel is acidic due to the presence of silanol groups on its surface.[3][8] This acidic environment can catalyze the hydrolysis of the imine bond, leading to the breakdown of your product during the lengthy process of column chromatography.[9][10] The basic 4-fluoroaniline can also interact strongly with the acidic silica, leading to peak tailing and poor separation.[6]

  • Solutions:

    • Avoid Silica Gel or Use a Modified Approach:

      • Neutral Alumina Column Chromatography: This is the recommended alternative to silica gel for purifying acid-sensitive compounds like imines.[4][11] Neutral alumina lacks the acidic sites that promote hydrolysis. A suitable eluent system would be a mixture of hexane and ethyl acetate.[5]

      • Deactivated Silica Gel: If silica gel must be used, its acidity can be reduced by including a small amount (0.5-1%) of a tertiary amine like triethylamine (TEA) in the eluent.[9] This will neutralize the acidic sites on the silica.

    • Optimize Reaction Conditions: Pushing the reaction to completion can minimize the amount of unreacted starting materials, simplifying purification. This can be achieved by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus.[12]

Visualizing the Purification Strategy

Purification_Workflow Crude_Product Crude Product (Schiff Base + Starting Materials) Aqueous_Workup Aqueous Workup Crude_Product->Aqueous_Workup Recrystallization Recrystallization (e.g., from Ethanol) Aqueous_Workup->Recrystallization High Purity Needed Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Difficult Separation Waste Impurities in Filtrate/Aqueous Layer Aqueous_Workup->Waste Pure_Product Pure Product Recrystallization->Pure_Product Recrystallization->Waste Column_Chromatography->Pure_Product Column_Chromatography->Waste

Caption: Decision workflow for purification.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best way to monitor the reaction progress?

    • A1: Thin-layer chromatography (TLC) is the most efficient method. Use a mobile phase of hexane and ethyl acetate (e.g., 4:1 v/v) on silica gel plates. The product is typically less polar than the 2-hydroxybenzaldehyde but more polar than 4-fluoroaniline. Visualizing the spots under UV light is effective as all components are UV-active.[13]

  • Q2: My purified product is a yellow solid. Is this normal?

    • A2: Yes, Schiff bases derived from salicylaldehyde are often yellow crystalline solids due to the extended conjugation in the molecule.[6] The color can range from light yellow to orange.[14]

  • Q3: How should I store my purified Phenol, 2-[[(4-fluorophenyl)imino]methyl]-?

    • A3: Due to its sensitivity to moisture, the purified compound should be stored in a tightly sealed container in a desiccator at room temperature, protected from light.[4]

  • Q4: Can I use a strong base like NaOH to remove unreacted 2-hydroxybenzaldehyde?

    • A4: It is not recommended. While NaOH would effectively deprotonate the salicylaldehyde, it would also significantly increase the rate of hydrolysis of your imine product, leading to lower yields. A milder base like sodium bicarbonate is a safer choice.

IV. Experimental Protocols

Protocol 1: Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

This protocol is adapted from a similar synthesis of a related Schiff base.[6]

  • In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (1.0 eq) in ethanol.

  • Add 4-fluoroaniline (1.0 eq) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product may precipitate from the solution. If so, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

  • Dry the product under vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude, dry product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven at a moderate temperature.

V. Data for Analysis and Troubleshooting

The following tables provide a reference for the expected NMR chemical shifts of the starting materials. Contamination of your final product with these starting materials can be identified by the presence of these characteristic peaks in your product's NMR spectrum.

Table 1: ¹H NMR Data for Starting Materials

CompoundFunctional Group ProtonChemical Shift (ppm)Multiplicity
2-Hydroxybenzaldehyde Aldehyde (-CHO)~9.8Singlet
Phenolic (-OH)~11.0Singlet
Aromatic (Ar-H)~6.9 - 7.6Multiplets
4-Fluoroaniline Amine (-NH₂)~3.6Broad Singlet
Aromatic (Ar-H)~6.6 - 6.9Multiplets

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[1][9][15]

Table 2: ¹³C NMR Data for Starting Materials

CompoundCarbon EnvironmentChemical Shift (ppm)
2-Hydroxybenzaldehyde Carbonyl (C=O)~196
Aromatic (C-OH)~161
Aromatic (Ar-C)~117 - 136
4-Fluoroaniline Aromatic (C-F)~156 (d, J≈235 Hz)
Aromatic (C-NH₂)~142
Aromatic (Ar-C)~115 - 116

Note: Chemical shifts are approximate. The carbon attached to fluorine shows a characteristic doublet with a large coupling constant.[3][9]

Visualizing Analytical Troubleshooting

NMR_Troubleshooting cluster_NMR ¹H NMR Spectrum Analysis Spectrum Spectrum of Crude Product Impurity_Peaks Presence of peaks at: ~9.8 ppm (s, -CHO) ~3.6 ppm (br s, -NH₂) Spectrum->Impurity_Peaks Identify Product_Peaks Expected Product Peaks Spectrum->Product_Peaks Confirm Conclusion Conclusion: Starting Material Contamination Impurity_Peaks->Conclusion Action Action: - Aqueous Wash (dil. HCl, NaHCO₃) - Recrystallization Conclusion->Action

Caption: Logic for identifying impurities via ¹H NMR.

References

  • Kirdant, A. S., et al. "Kinetic Study and Mechanism of Hydrolysis of N-Salicylidene-m-Chloroaniline." Trade Science Inc., [Link].

  • Chondhekar, T. K., et al. "Kinetic study of hydrolysis of N-salicylidene-m-methyl aniline spectrophotomerically." Journal of Chemical and Pharmaceutical Research, 2011, 3(4):790-796, [Link].

  • Das, Bidyut, et al. "How to purify Schiff base product?" ResearchGate, 2024, [Link].

  • Kirdant, Anil S., et al. "KINETIC STUDY AND MECHANISM OF HYDROLYSIS OF N-SALICYLIDENE-m-CHLOROANILINE." TSI Journals, [Link].

  • Chegg. "Solved 2 10. The 1H NMR of 2-hydroxybenzaldehyde (also known | Chegg.com." Chegg, 2018, [Link].

  • Kuan, Suzie, et al. "Is it possible to purify imine using column chromatography?" ResearchGate, 2015, [Link].

  • Edelmann, Frank T., et al. "Is there an effective way of purifying schiff bases?" ResearchGate, 2021, [Link].

  • Mahler, Mikael, and Veronica Thomason. "RediSep neutral alumina column purification of high pKa compounds." Teledyne ISCO, 2012, [Link].

  • Human Metabolome Database. "13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170)." [Link].

  • Royal Society of Chemistry. "Supporting information for - The Royal Society of Chemistry." [Link].

  • University of Rochester, Department of Chemistry. "TLC for Reaction Monitoring." [Link].

  • Levison, Bruce, et al. "How to isolate Imine by column chromatography?" ResearchGate, 2016, [Link].

  • Ponder, G. W., et al. "Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces." PubMed, [Link].

  • University of Rochester, Department of Chemistry. "Purification: Troubleshooting Flash Column Chromatography." [Link].

  • Kumar, Ashwini, et al. "How to purify Schiff base?" ResearchGate, 2023, [Link].

  • Chemistry Stack Exchange. "Using neutral or basic alumina in column chromatography for purification of amines." [Link].

  • Chemistry For Everyone. "Why Do Amines Adhere To Silica Gel Columns?" YouTube, 2025, [Link].

  • Reddit. "Product unmovable on silica and neutral alumina. : r/Chempros." [Link].

  • Chemistry Stack Exchange. "Purification of primary amines using Schiff base immobilization." [Link].

  • ResearchGate. "Does anyone know which is the best solvent to COSamf aniline derivative to for washing to remove impurities in final product?" [Link].

  • Scribd. "TLC for Aspirin Synthesis Monitoring." [Link].

  • Reddit. "Column chromatography - which eluent system? : r/OrganicChemistry." [Link].

  • Google Patents. "Synthesis method of N- (4-fluoroaniline) -2-hydroxy-N-isopropylacetamide." .
  • PubChem. "4-[[(4-Fluorophenyl)imino]methyl]phenol." [Link].

  • ResearchGate. "Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry." [Link].

  • Iorungwa, M. S., et al. "Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes." ResearchGate, 2023, [Link].

  • Google Patents. "Preparation method of 4-fluoro -N-methyl-3-nitroaniline." .
  • Google Patents.
  • ResearchGate. "Which solvents should I use to recrystalize P-anisidine and DNP individually?" [Link].

  • Jothi, L., et al. "4-Fluoro-N-(4-hydroxybenzylidene)aniline." Acta Crystallographica Section E: Structure Reports Online, vol. 70, no. 8, 2014, p. o860, [Link].

Sources

Technical Support Center: Synthesis & Byproduct Characterization of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, a Schiff base of significant interest in pharmaceutical and coordination chemistry. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on the identification and characterization of process-related byproducts. Our goal is to provide practical, field-proven insights to ensure the integrity and purity of your final compound.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions that arise during the synthesis and purification process.

Section 1.1: Understanding the Synthesis and Byproduct Formation

Q1: What is the primary reaction pathway for synthesizing Phenol, 2-[[(4-fluorophenyl)imino]methyl]-?

The synthesis is a classic Schiff base condensation reaction.[1][2] It involves the reaction of salicylaldehyde with 4-fluoroaniline, typically in an alcoholic solvent like ethanol. The reaction proceeds via a nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the final imine product and water.[3] An acid catalyst, such as a few drops of glacial acetic acid, is often used to accelerate the dehydration step.[4][5]

Reaction_Pathway SAL Salicylaldehyde arrow1 [H+ catalyst] SAL->arrow1 FA 4-Fluoroaniline FA->arrow1 INT Carbinolamine Intermediate arrow2 -H₂O INT->arrow2 PROD Phenol, 2-[[(4-fluorophenyl)imino]methyl]- H2O Water plus1 + plus2 + arrow1->INT arrow2->PROD arrow2->H2O

Caption: Schiff base condensation pathway.

Q2: What are the most common byproducts or impurities I should expect?

Impurities in this synthesis typically fall into three categories:[6]

  • Unreacted Starting Materials: Salicylaldehyde and 4-fluoroaniline remaining in the final product due to an incomplete reaction.

  • Hydrolysis Products: Because the reaction is reversible, the presence of water can hydrolyze the imine product back into salicylaldehyde and 4-fluoroaniline.[7][8] This is a major concern, especially during workup and storage.

  • Starting Material Impurities: Any impurities present in the initial salicylaldehyde or 4-fluoroaniline will be carried through the process. For example, commercial 4-fluoroaniline may contain other aniline byproducts.[9]

Q3: My reaction seems to stall or gives a low yield. What are the likely causes?

Low yields are often linked to the reversible nature of the reaction.[7]

  • Presence of Water: Excess water in the solvent or reactants can shift the equilibrium back towards the starting materials. Using anhydrous solvents and removing the water formed during the reaction (e.g., with a Dean-Stark apparatus or molecular sieves) can significantly improve yields.[5][10]

  • Incorrect pH: The acid catalyst is crucial, but too much acid can protonate the amine reactant, rendering it non-nucleophilic and stopping the reaction. The optimal pH is typically mildly acidic, around 4-6.[3][5]

  • Insufficient Reaction Time/Temperature: Condensation reactions may require several hours under reflux to reach completion.[4] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Hydrolysis_Pathway PROD Target Imine arrow1 (Hydrolysis) PROD->arrow1 H2O Water H2O->arrow1 SAL Salicylaldehyde FA 4-Fluoroaniline plus1 + plus2 + arrow1->SAL arrow1->FA

Caption: Reversible hydrolysis of the Schiff base.

Section 1.2: Purification and Analysis Troubleshooting

Q4: My TLC shows multiple spots. How can I tentatively identify them?

A typical TLC analysis (e.g., using a silica plate with a 4:1 Hexane:Ethyl Acetate mobile phase) will show the product imine as a distinct spot.

  • Product Spot: The Schiff base is generally less polar than the starting salicylaldehyde but more polar than 4-fluoroaniline. It will have an intermediate Rf value.

  • Salicylaldehyde Spot: Due to the polar hydroxyl group, salicylaldehyde will have a lower Rf value than the product.

  • 4-Fluoroaniline Spot: This is typically the least polar of the three and will have the highest Rf value. Run reference spots of your starting materials alongside your reaction mixture to confirm identities.

Q5: What is the most effective method for purifying the crude product?

Recrystallization is the most common and effective method for purifying this compound.[4][11] Ethanol is an excellent solvent choice because the product is soluble in hot ethanol but precipitates upon cooling, while the more soluble starting materials tend to remain in the mother liquor.

Q6: My NMR spectrum looks complex, with more peaks than expected. How do I decipher it?

Extra peaks in a ¹H NMR spectrum of the crude product usually correspond to unreacted starting materials.

  • Look for the Aldehyde Proton: A peak around 9.8-10.0 ppm is characteristic of the aldehyde proton (-CHO) from unreacted salicylaldehyde.

  • Look for the Imine Proton: The desired product will have a characteristic imine proton (-CH=N-) signal around 8.6 ppm. The absence or weakness of the aldehyde peak and the prominence of the imine peak indicate a successful reaction.

  • Aromatic Region: The aromatic region (6.8-7.8 ppm) will be complex. Comparing the integration of the imine proton peak to the aromatic peaks can help estimate purity. The presence of distinct aromatic patterns corresponding to the starting materials can also indicate impurities.

Part 2: Analytical & Experimental Protocols

These protocols provide a validated framework for synthesis, purification, and characterization.

Protocol 1: Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Objective: To synthesize the target Schiff base via condensation.

Materials:

  • Salicylaldehyde

  • 4-Fluoroaniline

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve 4-fluoroaniline (1.0 eq) in absolute ethanol.

  • Add the 4-fluoroaniline solution to the salicylaldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[12]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C).

  • Maintain reflux for 3-4 hours. Monitor the reaction's progress by TLC until the salicylaldehyde spot has disappeared.[5]

  • Once complete, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cool the flask further in an ice bath to maximize precipitation of the product.

  • Collect the resulting solid (typically a yellow crystalline solid) by vacuum filtration, washing with a small amount of cold ethanol.[13]

  • Dry the product under vacuum.

Protocol 2: Characterization of Byproducts by HPLC-UV

Objective: To quantify the purity of the synthesized product and detect any non-volatile impurities. A validated reversed-phase HPLC (RP-HPLC) method is the gold standard.[14][15]

ParameterRecommended ConditionCausality/Justification
Chromatograph HPLC with UV/Vis or PDA DetectorUV detection is ideal as the aromatic rings in the analyte and impurities are chromophoric. A PDA detector provides spectral data for peak purity assessment.
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar stationary phase effectively retains and separates the moderately polar Schiff base from its more or less polar impurities.[11]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)This mixture provides good resolution. The ratio can be optimized to adjust retention times.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns, providing a balance between analysis time and separation efficiency.
Detection λ ~280 nm and ~320 nmWavelengths where the product and potential byproducts exhibit strong absorbance.
Column Temp 30 °CMaintains consistent retention times and peak shapes.
Injection Vol 10 µLStandard volume for analytical HPLC.

Procedure:

  • Prepare a stock solution of your dried product in the mobile phase (e.g., 1 mg/mL).

  • Prepare standards of salicylaldehyde and 4-fluoroaniline for retention time comparison.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standards to determine their respective retention times.

  • Inject the sample solution.

  • Analyze the resulting chromatogram. The area percentage of the main peak corresponds to the purity. Peaks matching the retention times of the standards are identified as unreacted starting materials.

Protocol 3: Structural Confirmation by NMR and MS

Objective: To confirm the structure of the desired product and identify impurities based on their mass and spectral signatures.

¹H NMR Spectroscopy (in CDCl₃):

  • Expected Product Peaks:

    • ~13.0 ppm (singlet, 1H): Phenolic -OH proton, often broad due to hydrogen bonding with the imine nitrogen.

    • ~8.6 ppm (singlet, 1H): Imine proton (-CH=N-).

    • ~6.8-7.8 ppm (multiplet, 8H): Aromatic protons from both rings.

  • Potential Impurity Peaks:

    • Salicylaldehyde: Aldehyde proton at ~9.9 ppm; distinct aromatic pattern.

    • 4-Fluoroaniline: Broad -NH₂ signal; distinct aromatic pattern.

Mass Spectrometry (e.g., ESI-MS):

  • Expected Product Mass: The molecular formula is C₁₃H₁₀FNO. The expected molecular weight is approximately 215.22 g/mol . Look for the [M+H]⁺ ion at m/z ≈ 216.2.

  • Potential Impurity Masses:

    • Salicylaldehyde [M+H]⁺: m/z ≈ 123.1

    • 4-Fluoroaniline [M+H]⁺: m/z ≈ 112.1

Part 3: Visualization of Analytical Workflow

This diagram outlines the logical flow from synthesis to final characterization, forming a self-validating system for producing a high-purity compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Quality Control & Characterization A 1. Schiff Base Condensation B 2. Crude Product Isolation (Filtration) A->B C 3. Purification (Recrystallization) B->C D Pure Crystalline Product C->D E Purity Check (HPLC) D->E F Structural ID (¹H NMR) D->F G Mass Verification (MS) D->G H Final Report: Purity >99% Structure Confirmed E->H I Troubleshoot: Identify Impurities Re-purify E->I F->H G->H

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Validation & Comparative

A Comparative Guide to Validating the Antimicrobial Activity of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of multidrug-resistant pathogens necessitates the discovery and validation of novel antimicrobial agents. Schiff bases and their metal complexes represent a promising class of compounds, exhibiting a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive framework for the validation of the antimicrobial activity of a specific series of Schiff base complexes: Phenol, 2-[[(4-fluorophenyl)imino]methyl]- coordinated with various transition metals.

As a Senior Application Scientist, my objective is to present a narrative that is not only procedurally sound but also grounded in the rationale behind key experimental choices. This guide emphasizes self-validating protocols and authoritative standards to ensure the generation of reliable and reproducible data.

The Rationale: Why Schiff Base-Metal Complexes?

Schiff bases, characterized by their azomethine group (-C=N-), are versatile ligands that form stable complexes with metal ions.[2][4] The resulting chelation often enhances the biological activity of the ligand.[5][6] This increased potency is frequently attributed to Overtone's concept and Tweedy's chelation theory, which propose that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the entire complex.[5] This enhanced lipophilicity facilitates the complex's penetration through the lipid layer of microbial cell membranes, thereby increasing its efficacy.[5][6] The metal ion itself can also play a crucial role, with ions like copper being known for their intrinsic antimicrobial properties and ability to generate reactive oxygen species.[2][5]

Experimental Validation Workflow

A systematic approach is critical for validating antimicrobial claims. The workflow should progress from initial qualitative screening to rigorous quantitative assessment, culminating in an evaluation of bactericidal versus bacteriostatic activity.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Antimicrobial Screening cluster_2 Phase 3: Activity Characterization A Synthesis & Characterization of Ligand & Metal Complexes B Agar Well/Disk Diffusion (Qualitative Screening) A->B Test Compounds C Broth Microdilution Assay (Quantitative MIC Determination) B->C Promising Candidates D Subculturing from MIC Plate (MBC Determination) C->D Non-turbid wells E Data Analysis (MIC/MBC Ratio) D->E Colony Counts

Caption: High-level workflow for antimicrobial validation.

Gold Standard Protocol: Broth Microdilution for MIC & MBC Determination

The broth microdilution method is the internationally recognized standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[10][11][12] This is followed by the Minimum Bactericidal Concentration (MBC) test to determine the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[10][13]

Causality Behind Protocol Choices
  • Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][8] Its composition is well-defined, supports the growth of most common pathogens, and has low levels of inhibitors that might interfere with the antimicrobial agent's activity.

  • Inoculum Standardization: The bacterial inoculum must be standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final test concentration of ~5 x 10⁵ CFU/mL in each well. This standardization is critical; an inoculum that is too dense can overwhelm the agent, leading to falsely high MIC values, while a sparse inoculum can result in falsely low values.

  • Controls: Every assay must include a sterility control (broth only), a growth control (broth + inoculum, no drug), and a positive control (a known antibiotic). These controls validate the sterility of the medium, the viability of the organism, and the overall susceptibility of the test strain, respectively. A solvent control (e.g., DMSO) is also essential to ensure the vehicle used to dissolve the complexes has no intrinsic antimicrobial activity.

Step-by-Step Broth Microdilution Protocol
  • Preparation of Test Compounds:

    • Prepare a stock solution of each Phenol, 2-[[(4-fluorophenyl)imino]methyl]- complex (e.g., with Cu(II), Zn(II), Co(II), Ni(II)) in a suitable solvent like DMSO.

    • In a sterile 96-well microtiter plate, add 100 µL of sterile MHB to columns 2 through 12.

    • Add 200 µL of the highest concentration of the test compound (at 2x the final desired starting concentration) to the wells in column 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this process from column 2 to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial suspension to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each well is now 200 µL.

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.[14]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10][11]

  • MBC Determination:

    • From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate this aliquot onto a fresh, drug-free agar plate (e.g., Tryptic Soy Agar).

    • Incubate the agar plate at 35-37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[10][13] An agent is considered bactericidal if the MBC is no more than four times the MIC.[10][13]

Comparative Performance Analysis

To contextualize the activity of the novel complexes, their performance must be compared against both the parent Schiff base ligand and standard clinical antibiotics.

Table 1: Example MIC Data (µg/mL) for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Complexes

CompoundS. aureus (Gram+)E. coli (Gram-)
Ligand (L)128>256
[Cu(L)₂]816
[Zn(L)₂]1632
[Co(L)₂]3264
[Ni(L)₂]3264
Ciprofloxacin0.50.25
Gentamicin12

Note: Data are hypothetical and for illustrative purposes.

This data structure clearly demonstrates a common finding: metal complexes often exhibit significantly higher antimicrobial activity than the free ligand.[5][15][16] The copper complex, in this example, shows the most potent activity, a result seen in many studies.[2][4]

Proposed Mechanism of Action: Chelation and Cell Disruption

The enhanced activity of metal complexes is often explained by chelation theory. The coordination of the metal ion to the Schiff base ligand leads to electron delocalization over the chelate ring, increasing its lipophilic character. This allows the complex to more easily permeate the bacterial cell wall and membrane.

G cluster_0 Bacterial Cell cluster_1 Intracellular Targets cell_wall Cell Wall Outer barrier cell_membrane Cell Membrane Lipid Bilayer cell_wall->cell_membrane DNA DNA Binding (Inhibits Replication) cell_membrane->DNA Disruption & Entry Enzyme Enzyme Inactivation (Disrupts Metabolism) cell_membrane->Enzyme Disruption & Entry cytoplasm Cytoplasm DNA Ribosomes Enzymes complex [M(L)₂] Complex (Lipophilic) complex->cell_wall Permeation

Caption: Proposed mechanism of action for Schiff base metal complexes.

Once inside the cell, the complex can exert its toxic effects through several mechanisms:

  • Inhibition of Nucleic Acid Synthesis: The metal ion can bind to the DNA, interfering with replication and transcription processes.[1][6]

  • Enzyme Inhibition: The complex can bind to the active sites of essential enzymes, disrupting cellular metabolism.[1]

  • Cell Wall Synthesis Inhibition: Some complexes may interfere with the synthesis of peptidoglycan, compromising the structural integrity of the bacterial cell wall.[1]

By following these rigorous, well-controlled, and comparatively analyzed protocols, researchers can generate high-quality, trustworthy data to validate the antimicrobial potential of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- complexes, contributing valuable insights to the field of antimicrobial drug discovery.

References

  • Schiff base metal complexes as a dual antioxidant and antimicrobial agents. (n.d.). National Center for Biotechnology Information. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. (n.d.). Pacific BioLabs. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020). Microbe Online. [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2024). Emery Pharma. [Link]

  • Application of metal complexes of schiff bases as an antimicrobial drug: a review of recent works. (2017). Innovare Academic Sciences. [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Biosciences Biotechnology Research Asia. [Link]

  • Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. (2023). MDPI. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • Antibacterial results of Schiff base and its metal complexes. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial studies of Schiff base derived from 2-amino phenol and o-anisaldehyde and its Co (II), Cu (II) and Zn (II) complexes. (2015). ResearchGate. [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Biosciences Biotechnology Research Asia. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. [Link]

  • M07-A8. (2009). Clinical and Laboratory Standards Institute. [Link]

  • SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. (2025). Rasayan Journal of Chemistry. [Link]

  • Synthesis, Characterization and Antimicrobial Studies of 2-{(E)-[(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex. (2021). ResearchGate. [Link]

Sources

A Comparative Guide to the Catalytic Efficiency of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of chemical synthesis and drug development, the quest for efficient and selective catalysts is paramount. Schiff base metal complexes have emerged as a versatile class of catalysts, demonstrating remarkable activity in a wide array of organic transformations.[1][2] This guide provides an in-depth comparative analysis of the catalytic efficiency of metal complexes derived from the Schiff base ligand Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, a ligand known for its accessible synthesis and robust coordination properties.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage these catalysts in their work. We will delve into their synthesis, characterization, and critically compare their performance in key catalytic reactions, supported by experimental data and detailed protocols.

Introduction to Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Metal Complexes as Catalysts

The Schiff base ligand, formed from the condensation of salicylaldehyde and 4-fluoroaniline, provides a bidentate coordination site through its phenolic oxygen and imine nitrogen atoms.[4] This chelation to a metal center can significantly enhance its catalytic activity.[1] The electronic properties of the complex, and thus its catalytic prowess, can be finely tuned by varying the central metal ion.[5] The fluorine substituent on the phenyl ring can also influence the electronic nature and stability of the resulting complexes.[3] This guide will focus on a comparative assessment of complexes featuring first-row transition metals such as Copper (Cu), Nickel (Ni), Cobalt (Co), and Zinc (Zn), as well as the noble metal Palladium (Pd), in catalytic applications including oxidation, polymerization, and cross-coupling reactions.[2][5][6]

Synthesis and Characterization of the Ligand and its Metal Complexes

A reliable and reproducible synthesis protocol is the foundation of any catalytic study. The following sections detail the synthesis of the Schiff base ligand and its subsequent complexation with various metal salts.

Synthesis of the Schiff Base Ligand: Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

The synthesis of the ligand is a straightforward condensation reaction.

Synthesis_Ligand Salicylaldehyde Salicylaldehyde Reflux Reflux (e.g., 2-4 hours) Salicylaldehyde->Reflux Fluoroaniline 4-Fluoroaniline Fluoroaniline->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux Ligand Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (Yellow Solid) Reflux->Ligand Cooling & Crystallization Synthesis_Complex Ligand_sol Ligand in Methanol Reflux Reflux (e.g., 2-3 hours) Ligand_sol->Reflux Metal_sol Metal Salt (e.g., Cu(OAc)₂, NiCl₂, CoCl₂, Zn(OAc)₂) in Methanol Metal_sol->Reflux Dropwise Addition Complex Metal Complex (Precipitate) Reflux->Complex Cooling & Filtration Oxidation_Mechanism cluster_0 Catalytic Cycle Catalyst [L-M(II)] Intermediate1 [L-M(II)(Substrate)] Catalyst->Intermediate1 Substrate Binding Intermediate2 [L-M(I)] + Oxidized Substrate Intermediate1->Intermediate2 Electron Transfer Intermediate2->Catalyst Oxidant Regeneration

Sources

A Comparative Guide to the Biological Evaluation of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of Fluorinated Schiff Bases

In the landscape of medicinal chemistry, Schiff bases, characterized by their azomethine group (-HC=N-), represent a versatile and privileged structural motif.[1] Their synthetic accessibility and modular nature allow for the facile generation of diverse chemical libraries with a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[2][3] This guide focuses on a specific subclass: Phenol, 2-[[(4-fluorophenyl)imino]methyl]- derivatives. The incorporation of a fluorine atom into the phenyl ring is a strategic choice, as fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[4]

This document provides a comprehensive comparison of the biological performance of various derivatives of this core scaffold, supported by experimental data from peer-reviewed literature. We will delve into their anticancer, antimicrobial, and antioxidant capacities, elucidating the structure-activity relationships (SAR) that govern their efficacy. Detailed, field-proven protocols for key biological assays are also provided to ensure reproducibility and methodological rigor.

Comparative Anticancer Activity

The cytotoxic potential of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for cytotoxicity. A lower IC50 value indicates greater potency.

The mechanism of action for many Schiff base complexes involves their ability to bind to DNA, either through intercalation or groove binding, which can disrupt DNA replication and transcription in rapidly dividing cancer cells.[5][6] Some derivatives may also induce apoptosis (programmed cell death) through various signaling pathways.[1]

Table 1: Comparative in Vitro Cytotoxicity (IC50 in µM) of Selected Derivatives

Compound IDSubstitution on Phenolic RingCancer Cell LineIC50 (µM)Reference
Derivative A 4-ChloroA-549 (Lung Carcinoma)~5.99[7]
Derivative B 5-BromoMCF-7 (Breast Cancer)~52-55[8]
Derivative C UnsubstitutedHeLa (Cervical Cancer)>100[5]
Derivative D 3,5-DichloroMDA-MB-231 (Breast Cancer)~35.1[7]
Derivative E 4-NitroK562 (Leukemia)~11.95[1]

Note: The IC50 values are approximate and collated from various sources for comparative purposes. Experimental conditions may vary between studies.

Structure-Activity Relationship (SAR) in Anticancer Activity

The data presented in Table 1 reveals critical structure-activity relationships:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (Derivative A and D) and nitro (Derivative E), on the phenolic ring generally enhances cytotoxic activity.[6] These groups can increase the lipophilicity of the molecule, facilitating its transport across the cell membrane.

  • Position of Substituents: The position of the substituent on the phenolic ring plays a crucial role in the compound's anticancer effects.[9] For instance, the high potency of Derivative A suggests that substitution at the 4-position of the phenol ring is favorable for activity against lung cancer cells.

  • Halogenation: Halogenation, particularly with chlorine and bromine, is a common strategy to improve the anticancer potential of Schiff bases.[8]

Comparative Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacterial strains necessitates the development of novel antimicrobial agents. Phenol, 2-[[(4-fluorophenyl)imino]methyl]- derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] A lower MIC value signifies greater antimicrobial potency.

The antimicrobial mechanism of Schiff bases is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to interfere with the synthesis of the bacterial cell wall. The imine group is a key pharmacophore in this activity.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Derivatives

Compound IDSubstitution on Phenolic RingStaphylococcus aureusEscherichia coliReference
Derivative F 4-Chloro125-500>500[11]
Derivative G 5-Nitro~10~5[11]
Derivative H Unsubstituted>500>500[3]
Derivative I 3,5-Dibromo62.5125[11]

Note: MIC values are collated from various sources and are for comparative purposes. Specific strains and testing conditions may differ.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial data highlights several key SAR insights:

  • Lipophilicity and Cell Wall Penetration: Increased lipophilicity, often achieved through halogenation (Derivative I), can enhance the ability of the compound to penetrate the lipid-rich cell wall of bacteria.[12]

  • Electron-Withdrawing Substituents: Similar to anticancer activity, electron-withdrawing groups like the nitro group (Derivative G) can significantly boost antimicrobial potency.[11]

  • The Role of the Fluorophenyl Moiety: The presence of the 4-fluorophenyl group is consistently associated with enhanced antimicrobial activity compared to non-fluorinated analogs, underscoring the importance of this structural feature.[4][13]

Comparative Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant capacity of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates stronger antioxidant activity.[14]

The phenolic hydroxyl (-OH) group is the primary contributor to the antioxidant activity of these compounds, as it can donate a hydrogen atom to stabilize free radicals.[15]

Table 3: Comparative Antioxidant Activity (DPPH Scavenging IC50 in µM)

Compound IDSubstitution on Phenolic RingDPPH IC50 (µM)Reference
Derivative J 3,5-Di-tert-butyl~51.87[16]
Derivative K 4-Methoxy~13.32[17]
Derivative L Unsubstituted~95.81[18]
Ascorbic Acid (Standard) -~39.91[16]

Note: IC50 values are collated from various sources and are for comparative purposes. Experimental conditions may vary.

Structure-Activity Relationship (SAR) in Antioxidant Activity

The antioxidant activity of these derivatives is primarily governed by the phenolic hydroxyl group:

  • Electron-Donating Groups: The presence of electron-donating groups, such as a methoxy group (Derivative K), can enhance the hydrogen-donating ability of the phenolic -OH group, thereby increasing antioxidant activity.[15]

  • Steric Hindrance: Bulky substituents near the hydroxyl group, such as the tert-butyl groups in Derivative J, can sterically hinder its interaction with free radicals, potentially reducing its antioxidant capacity compared to less hindered derivatives.[15]

Experimental Protocols

To ensure the validity and reproducibility of the biological evaluation, standardized and well-controlled experimental protocols are essential.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[19]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[19]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10]

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[14]

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol).

  • DPPH Reaction: Add a solution of DPPH in methanol to each sample concentration.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The discoloration from purple to yellow indicates the scavenging of the DPPH radical.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizing the Workflow

A systematic approach is crucial for the efficient evaluation of a new chemical series. The following workflow diagram illustrates the key stages from synthesis to biological characterization.

Biological Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Anticancer Anticancer Activity (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Activity (Broth Microdilution) Characterization->Antimicrobial Antioxidant Antioxidant Activity (DPPH Assay) Characterization->Antioxidant Data IC50 / MIC Determination Anticancer->Data Antimicrobial->Data Antioxidant->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

Conclusion

The Phenol, 2-[[(4-fluorophenyl)imino]methyl]- scaffold is a fertile ground for the discovery of new therapeutic agents. This guide has demonstrated that strategic substitutions on the phenolic ring can significantly modulate the anticancer, antimicrobial, and antioxidant activities of these derivatives. The presence of electron-withdrawing groups and halogens generally enhances cytotoxicity and antimicrobial potency, while electron-donating groups can improve antioxidant capacity. The detailed protocols and workflow provided herein offer a robust framework for researchers to systematically evaluate and compare the performance of novel derivatives, ultimately accelerating the identification of lead compounds for further development. The structure-activity relationships discussed underscore the importance of rational drug design in optimizing the biological profile of this promising class of Schiff bases.

References

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • ResearchGate. (n.d.). New Anticancer Agents: Structure-Activity Relationships | Request PDF. Retrieved from [Link]

  • MDPI. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Schiff Base Metal Complexes as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Relationship between Structure of Phenolics and Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activities of some transition metal complexes of a schiff base derived from salicylaldehyde and glycine. Retrieved from [Link]

  • MDPI. (n.d.). Relationship between Structure of Phenolics and Anticancer Activity. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Retrieved from [Link]

  • Science.gov. (n.d.). antioxidant activity ic50: Topics by Science.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative Evaluation of Antimicrobial Activity and Minimum Inhibitory Concentration of Commercially Available Pediatric Dentifrices: An In Vitro Study. Retrieved from [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Retrieved from [Link]

  • PubMed. (n.d.). Quinolone antimicrobial agents: structure-activity relationships. Retrieved from [Link]

  • gsrs. (n.d.). 4-((E)-((2-FLUOROPHENYL)IMINO)METHYL)PHENOL. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). -IC 50 values of different antioxidant assays | Download Table. Retrieved from [Link]

Sources

The Ascendant Role of Fluorinated Schiff Bases in Medicinal Chemistry: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide on the Structure-Activity Relationship of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Analogs

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into Schiff base scaffolds has unlocked a new frontier in the quest for potent therapeutic agents. This technical guide delves into the burgeoning field of fluorinated Schiff bases, specifically focusing on analogs of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, offering a comprehensive overview of their synthesis, diverse biological activities, and the experimental methodologies used for their evaluation. The unique properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, significantly influence the pharmacokinetic and pharmacodynamic profiles of these compounds. This often leads to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. This guide aims to be an essential resource for researchers engaged in the design and development of novel therapeutics, providing a foundation for informed decision-making in the synthesis and evaluation of this promising class of compounds.

Core Structure and Synthetic Strategy

The foundational molecule, Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, is a Schiff base typically synthesized through the condensation reaction of a primary amine, 4-fluoroaniline, with a carbonyl compound, in this case, salicylaldehyde (2-hydroxybenzaldehyde).[1] This reaction forms an azomethine or imine group (-C=N-), which is a key pharmacophore responsible for the diverse biological activities observed in this class of compounds.[1][2]

The general synthetic scheme involves the refluxing of equimolar amounts of the substituted salicylaldehyde and 4-fluoroaniline in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). The resulting Schiff base can then be isolated and purified by recrystallization.

A Substituted Salicylaldehyde C Reflux in Ethanol (Catalytic Acid) A->C B 4-Fluoroaniline B->C D Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Analog C->D

Figure 1: General synthesis workflow for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- analogs.

Comparative Biological Activities: A Structure-Activity Relationship (SAR) Perspective

Antimicrobial Activity

Schiff bases are a well-established class of antimicrobial agents. The imine group is considered crucial for their biological activity.[3] The presence of a hydroxyl group on the aldehyde ring and the fluorine atom on the aniline ring are expected to modulate this activity.

Key SAR Insights:

  • Hydroxyl Group Position: The ortho-position of the hydroxyl group (as in salicylaldehyde derivatives) is often associated with enhanced activity, potentially due to its ability to form a hydrogen bond with the azomethine nitrogen, leading to a more planar and rigid structure that can interact more effectively with biological targets.

  • Substituents on the Phenolic Ring:

    • Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as chloro or nitro groups, on the phenolic ring can enhance the antimicrobial activity. This is likely due to an increase in the lipophilicity of the compound, facilitating its transport across microbial cell membranes.[3]

    • Electron-Donating Groups (EDGs): The effect of EDGs is more variable and can depend on the specific microbial strain and the position of the substituent.

Comparative Data (Compiled from various sources):

Compound/AnalogSubstituent on Phenol RingTest Organism(s)Activity Metric (e.g., Zone of Inhibition, MIC)
2-[[(4-Chlorophenyl)imino]methyl]phenolHE. coli, S. aureus, S. pyogenesZone of Inhibition: 16-21 mm
Cu(II) complex of 2-[[(4-Chlorophenyl)imino]methyl]phenolHE. coli, S. aureus, S. pyogenesZone of Inhibition: 16-21 mm[3]
4-phenyldiazenyl 2-(phenylimino methyl) phenols4-phenyldiazenylB. anthracis, E.coli, S. aureusConsiderable inhibition[4]
Schiff bases of 2,4-dihydroxybenzaldehyde4-OHNot specified in abstractPotent anticonvulsant activity

Note: The data in the table is illustrative and compiled from studies on structurally related compounds. Direct comparison should be made with caution as experimental conditions may vary.

Anticonvulsant Activity

Several studies have highlighted the potential of Schiff bases as anticonvulsant agents.[2][5][6][7] The mechanism is often linked to their interaction with CNS receptors.

Key SAR Insights:

  • Pharmacophoric Features: Successful anticonvulsant Schiff bases often possess key pharmacophoric features, including an aryl binding site, a hydrogen-bonding domain, and a hydrophobic group. The 2-[[(4-fluorophenyl)imino]methyl]phenol scaffold contains these elements.

  • Substituent Effects: The nature and position of substituents on both aromatic rings can significantly influence the anticonvulsant potency. For instance, the presence of a 4-dimethylamino group on the phenyl ring of a related benzodiazepine Schiff base showed higher protection against convulsions than the standard drug diazepam.[5]

Experimental Evaluation:

The most common preclinical models for evaluating anticonvulsant activity are the Maximal Electroshock Seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. Neurotoxicity is often assessed using the rotarod test.[2]

A Synthesized Analog BB BB A->BB B Animal Model (e.g., Mice) E Rotarod Test for Neurotoxicity B->E C Induce Seizures (MES or scPTZ) D Observe and Record Seizure Parameters C->D F Data Analysis and Comparison with Standards D->F E->F BB->C

Figure 2: A typical workflow for the evaluation of anticonvulsant activity.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[8][9][10] Schiff bases derived from phenols often retain or even enhance this activity.

Key SAR Insights:

  • Phenolic Hydroxyl Group: The presence of the phenolic -OH group is essential for antioxidant activity.[8]

  • Substituents on the Phenolic Ring:

    • Electron-Donating Groups (EDGs): EDGs, such as methoxy (-OCH3) or additional hydroxyl (-OH) groups, generally increase the antioxidant activity by stabilizing the resulting phenoxyl radical.

    • Electron-Withdrawing Groups (EWGs): EWGs tend to decrease the antioxidant activity by destabilizing the phenoxyl radical.

  • Position of Substituents: The position of substituents relative to the hydroxyl group is critical. Ortho and para positions are generally more effective at stabilizing the radical through resonance.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

A commonly used method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

  • Preparation of Reagents: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A fresh solution of DPPH in methanol is also prepared.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

Concluding Remarks for the Field

The Phenol, 2-[[(4-fluorophenyl)imino]methyl]- scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the phenolic hydroxyl and imine functionalities are key to their diverse biological activities. Although a systematic comparative analysis of a broad range of analogs is yet to be published, the existing literature on related Schiff bases provides a strong foundation for rational drug design.

Future research should focus on the synthesis and systematic evaluation of a library of these analogs with diverse substituents on the phenolic ring. This would enable the development of robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel compounds and guide the optimization of lead candidates.[11][12][13][14] Such studies will undoubtedly accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

  • Journal of Applied Pharmaceutical Science. (2014). Design, synthesis and evaluation of Schiff bases & thiazolidinone derivatives for anticonvulsant activity. Retrieved from [Link]

  • Tang, M., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 829498. Retrieved from [Link]

  • ResearchGate. (n.d.). QSAR and Schiff Bases. Retrieved from [Link]

  • Shaikh, M. S., et al. (2020). Synthesis and Evaluation of Anticonvulsant Activity of Some Schiff Bases of 7-Amino-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Chemistry & Biodiversity, 17(9), e2000342. Retrieved from [Link]

  • Dzeikala, A. (n.d.). Schiff Bases as Important Class of Pharmacological Agents. David Publishing. Retrieved from [Link]

  • Scholars Middle East Publishers. (n.d.). Synthesis and Anticonvulsant Activity (Chemo-Shock) of some Novel Schiff Bases of substituted 4-amino-5-phenyl-2, 4-dihydro-[2][11][15] triazole-3-thione. Retrieved from [Link]

  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6129. Retrieved from [Link]

  • Sridhar, S. K., et al. (2002). Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives. European Journal of Pharmaceutical Sciences, 16(3), 129-132. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2-(4-Halophenyl)-2-(oxyaryl)propanes. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Antimicrobial Studies of 2-{(E)-[(4-Chlorophenyl)Imino]Methyl}Phenol Schiff Base Ligand and its Cu(II) Complex. Retrieved from [Link]

  • MDPI. (n.d.). Some QSAR Studies for a Group of Sulfonamide Schiff Base as Carbonic Anhydrase CA II Inhibitors. Retrieved from [Link]

  • Çolak, F., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega, 8(38), 35058-35071. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Properties of Biosurfactants: Multifunctional Biomolecules with Added Value in Formulation Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived. Retrieved from [Link]

  • Gavin Publishers. (n.d.). Substituted o-vanillin Schiff base derived organotin(IV) complexes:Synthesis, characterization, antimicrobial evaluation and QSAR studies. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2009). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 176-180. Retrieved from [Link]

  • YMER. (n.d.). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. Retrieved from [Link]

  • Sivakumar, K. K., et al. (2014). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Letters in Drug Design & Discovery, 11(1), 10-21. Retrieved from [Link]

  • Lien, E. J., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. Retrieved from [Link]

  • MDPI. (2018). Screening, Synthesis, and QSAR Research on Cinnamaldehyde-Amino Acid Schiff Base Compounds as Antibacterial Agents. Retrieved from [Link]

  • Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of synthetic routes for Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, a versatile Schiff base with significant applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of various synthetic methodologies, supported by experimental data and mechanistic insights to inform practical laboratory work and process development.

Introduction to Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, also known as N-(4-fluorophenyl)salicylaldimine, is a Schiff base formed from the condensation of salicylaldehyde and 4-fluoroaniline. Its molecular structure features a planar salicylaldimine framework with a fluorine-substituted phenyl ring, which imparts unique electronic and lipophilic properties. This compound serves as a crucial intermediate in the synthesis of various organic molecules and coordination complexes. The imine (-C=N-) linkage and the phenolic hydroxyl group are key functional features that allow for further chemical transformations.[1]

Mechanistic Overview: The Chemistry of Schiff Base Formation

The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a classic example of Schiff base formation, a reversible acid-catalyzed reaction. The generally accepted mechanism involves two key stages:

  • Nucleophilic Addition: The nitrogen atom of the primary amine (4-fluoroaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (salicylaldehyde). This results in the formation of an unstable carbinolamine intermediate.

  • Dehydration: The carbinolamine then undergoes acid-catalyzed dehydration, where the hydroxyl group is protonated to form a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine product.

The reversibility of the reaction necessitates the removal of water to drive the equilibrium towards the product side, which is often achieved by azeotropic distillation or the use of dehydrating agents.

Comparative Analysis of Synthetic Routes

This guide will compare three primary synthetic methodologies for the preparation of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-:

  • Route 1: Conventional Thermal Synthesis

  • Route 2: Microwave-Assisted Organic Synthesis (MAOS)

  • Route 3: Ultrasound-Assisted Synthesis

A detailed examination of each route, including experimental protocols and performance metrics, is provided below.

Route 1: Conventional Thermal Synthesis

The conventional method for synthesizing salicylaldehyde-derived Schiff bases involves the refluxing of the constituent aldehyde and amine in an appropriate organic solvent.[2] This method is widely used due to its simplicity and scalability.

Causality Behind Experimental Choices:
  • Solvent: Anhydrous ethanol or methanol are commonly used as they are good solvents for both reactants and allow for easy removal of the product upon cooling and crystallization. The use of an anhydrous solvent is crucial to minimize the reverse hydrolysis reaction.

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, or a strong acid, like sulfuric acid, can significantly accelerate the rate of reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[3]

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for both the nucleophilic addition and the dehydration steps.

Experimental Protocol:
  • To a solution of salicylaldehyde (1.22 g, 10 mmol) in 20 mL of absolute ethanol, add 4-fluoroaniline (1.11 g, 10 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated yellow crystalline product is collected by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol and dry in a vacuum desiccator.

Performance:
  • Yield: Typically in the range of 70-85%.

  • Reaction Time: 2-4 hours.

  • Purity: The product obtained is generally of high purity after simple filtration and washing.

Route 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions.[2][4] This method utilizes microwave energy to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[4]

Causality Behind Experimental Choices:
  • Microwave Irradiation: Microwaves directly couple with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating can accelerate the reaction rate beyond what is achievable with conventional reflux.

  • Solvent-Free or Minimal Solvent: MAOS can often be performed under solvent-free conditions or with a minimal amount of a high-boiling point, polar solvent. This aligns with the principles of green chemistry by reducing solvent waste.[5]

Experimental Protocol:
  • In a microwave-safe reaction vessel, mix salicylaldehyde (1.22 g, 10 mmol) and 4-fluoroaniline (1.11 g, 10 mmol).

  • Add a catalytic amount of a natural acid catalyst like cashew shell extract (optional, for a greener approach).[5]

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300-600 W) for a short duration (e.g., 2-5 minutes).[5][6]

  • Monitor the temperature of the reaction mixture to avoid overheating and potential side reactions.

  • After the irradiation period, allow the vessel to cool to room temperature.

  • Dissolve the resulting solid in a suitable solvent like ethyl acetate for purification.[5]

  • Isolate the product by recrystallization.

Performance:
  • Yield: Often exceeds 90%.[5]

  • Reaction Time: 2-10 minutes.[6]

  • Purity: High purity is typically achieved, sometimes without the need for extensive purification.

Route 3: Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry tool that can enhance reaction rates through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction medium generate localized hot spots with extremely high temperatures and pressures, leading to accelerated chemical reactions.

Causality Behind Experimental Choices:
  • Sonication: The mechanical and chemical effects of ultrasound can enhance mass transfer and accelerate the reaction between the aldehyde and amine.

  • Aqueous Media: Ultrasound-assisted synthesis can often be carried out in environmentally benign solvents like water, further enhancing its green credentials.[7]

Experimental Protocol:
  • In a suitable reaction flask, suspend salicylaldehyde (1.22 g, 10 mmol) and 4-fluoroaniline (1.11 g, 10 mmol) in 20 mL of water.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a frequency of 20-40 kHz at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the solid product can be isolated by filtration.

  • Wash the product with water and dry.

Performance:
  • Yield: Generally good to excellent yields (80-95%).

  • Reaction Time: 30-60 minutes.

  • Purity: The product is often obtained in high purity.

Performance Comparison

ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis (MAOS)Ultrasound-Assisted Synthesis
Reaction Time 2-4 hours2-10 minutes30-60 minutes
Typical Yield 70-85%>90%80-95%
Energy Input High (prolonged heating)Moderate (short duration)Low to Moderate
Solvent Usage Organic Solvents (e.g., Ethanol)Minimal or Solvent-FreeOften Aqueous Media
Environmental Impact ModerateLowLow
Scalability Well-established for large scaleCan be challenging for large scaleModerate

Visualizing the Synthetic Pathways

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Salicylaldehyde Salicylaldehyde Carbinolamine Carbinolamine Intermediate Salicylaldehyde->Carbinolamine + 4-Fluoroaniline (Nucleophilic Addition) Fluoroaniline 4-Fluoroaniline Fluoroaniline->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Schiff_Base Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Protonated_Carbinolamine->Schiff_Base - H2O (Dehydration) G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_ultrasound Ultrasound-Assisted Synthesis conv_start Mix Reactants & Solvent conv_reflux Reflux (2-4h) conv_start->conv_reflux conv_cool Cool & Crystallize conv_reflux->conv_cool conv_filter Filter & Wash conv_cool->conv_filter conv_product Product conv_filter->conv_product mw_start Mix Reactants (Optional Solvent) mw_irradiate Microwave (2-10 min) mw_start->mw_irradiate mw_cool Cool mw_irradiate->mw_cool mw_purify Purify mw_cool->mw_purify mw_product Product mw_purify->mw_product us_start Mix Reactants & Aqueous Media us_sonicate Sonicate (30-60 min) us_start->us_sonicate us_filter Filter & Wash us_sonicate->us_filter us_product Product us_filter->us_product

Caption: Comparison of experimental workflows.

Conclusion and Future Perspectives

The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- can be effectively achieved through several methodologies. While the conventional thermal method is reliable and well-understood, modern techniques such as microwave and ultrasound-assisted synthesis offer significant advantages in terms of reaction speed, yield, and environmental impact. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and green chemistry considerations. For rapid synthesis and high yields on a laboratory scale, microwave-assisted synthesis is a highly recommended approach. For environmentally friendly processes, ultrasound-assisted synthesis in aqueous media presents a compelling alternative.

Future research may focus on the development of novel, reusable catalysts for this transformation, further enhancing the sustainability and cost-effectiveness of the synthesis of this important chemical intermediate.

References

  • International Science Community Association.

  • ResearchGate.

  • ResearchGate.

  • Impactfactor.

  • ACS Omega.

  • Benchchem.

  • Ningbo Inno Pharmchem Co.,Ltd.

  • Benchchem.

  • Scholars Middle East Publishers.

  • International Science Community Association.

  • ResearchGate.

  • ResearchGate.

  • PubChem.

  • MDPI.

  • IJRSR.

  • ResearchGate.

  • Letters in Applied NanoBioScience.

  • MDPI.

  • ResearchGate.

  • ResearchGate.

  • IOSR Journal.

  • Asian Journal of Chemistry.

  • SID.

  • MDPI.

  • Journal of Synthetic Chemistry.

Sources

A Comparative Guide to the Analytical Validation of an HPLC Method for Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. This Schiff base is a crucial intermediate in various synthetic pathways, and its purity is paramount. We will delve into the rationale behind chromatographic choices, compare viable alternatives, and present a detailed validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analyte and the Analytical Challenge

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a Schiff base, a class of compounds characterized by a carbon-nitrogen double bond (imine).[4] These molecules can be susceptible to hydrolysis, especially under acidic or basic conditions, breaking down into their constituent aldehyde and amine. Therefore, a robust analytical method must not only quantify the parent compound but also separate it from potential degradants and process-related impurities. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution and sensitivity.[5][6][7]

The primary objective is to develop a stability-indicating method, which is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8][9]

HPLC Method Development: A Rationale-Driven Approach

The development of a successful HPLC method hinges on a systematic evaluation of stationary and mobile phases to achieve optimal separation.

Reversed-phase chromatography is the method of choice for moderately polar compounds like the target analyte. The most common stationary phases are silica-based particles bonded with alkyl chains.

Stationary PhaseDescriptionAdvantagesDisadvantagesBest Suited For
C18 (Octadecylsilane) Silica particles bonded with 18-carbon alkyl chains.[10]High hydrophobicity leading to strong retention of non-polar compounds.[10] Widely available and well-characterized.Longer analysis times for highly retained compounds. Potential for peak tailing with basic analytes.General purpose, especially for separating non-polar to moderately polar compounds.[11]
C8 (Octylsilane) Silica particles bonded with 8-carbon alkyl chains.[10]Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds.[10] Often provides better peak shape for basic compounds.Lower retentivity may not be sufficient for very polar analytes.Analytes that are too strongly retained on C18, or for faster analysis times.[10]
Phenyl Silica particles bonded with phenyl groups.Offers alternative selectivity due to π-π interactions with aromatic analytes.Can be less stable at extreme pH values compared to alkyl phases.Aromatic compounds and those with double bonds.

Expert Rationale: For Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, a C18 column is the recommended starting point. Its high hydrophobicity will provide adequate retention for this moderately non-polar molecule, allowing for effective separation from more polar degradation products (e.g., the corresponding aldehyde and amine). While a C8 column could offer faster analysis, the risk of insufficient retention and co-elution with impurities is higher.[10][12] The phenyl column is a viable alternative if selectivity issues arise with the C18 phase, particularly if aromatic impurities are present.

The mobile phase composition, particularly the organic modifier and pH, is a powerful tool for controlling retention and selectivity.[13]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower viscosity and better UV transparency at short wavelengths. For this analysis, a gradient elution with acetonitrile and water is recommended to ensure the elution of any potential late-eluting impurities.

  • pH Control: The analyte has a phenolic hydroxyl group and an imine nitrogen, both of which can be ionized depending on the mobile phase pH. Controlling the pH is crucial for consistent retention times and peak shapes.[13][14] It is generally advisable to work at a pH at least 1.5 to 2 units away from the pKa of the analyte to ensure it is in a single ionic state.[14] For this compound, a slightly acidic mobile phase (pH 3-4) using a phosphate or acetate buffer is recommended to suppress the ionization of the phenolic group and protonate the imine, leading to sharper peaks and reproducible retention.

The presence of aromatic rings and the imine double bond in the analyte suggests strong UV absorbance. A photodiode array (PDA) detector is ideal, as it allows for the determination of the optimal detection wavelength (λmax) and can also be used to assess peak purity. A wavelength of around 280 nm is a good starting point for this class of compounds.[15]

Method Validation Protocol: Adhering to ICH Q2(R1) Guidelines

The objective of analytical validation is to demonstrate that the method is suitable for its intended purpose.[3]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Column_Selection Column Selection (C18, C8, Phenyl) Mobile_Phase_Optimization Mobile Phase Optimization (pH, Organic Modifier) Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Detection Wavelength (PDA Scan) Mobile_Phase_Optimization->Detection_Wavelength Specificity Specificity (Forced Degradation) Detection_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for HPLC method development and validation.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[17][18][19]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.[20]

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples by the developed HPLC method.

  • Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from all degradation product peaks (resolution > 2), and there is no interference from the blank or placebo.[16]

Forced_Degradation_Pathway Analyte Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Analyte->Stress Degradants Degradation Products Stress->Degradants

Caption: Forced degradation exposes the analyte to stress to generate potential degradants.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[21]

Experimental Protocol: Linearity

  • Prepare Standards: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.[1]

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy refers to the closeness of the test results obtained by the method to the true value.[22] It is typically assessed by recovery studies.

Experimental Protocol: Accuracy

  • Spike Samples: Spike a placebo (a mixture of all excipients without the active ingredient) with a known amount of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[21]

  • Analysis: Analyze the spiked samples in triplicate.

  • Calculate Recovery: Calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[8][15]

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22]

  • Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol: Precision

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate RSD: Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: The %RSD should not be more than 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: Robustness

  • Vary Parameters: Introduce small variations in method parameters such as:

    • Mobile phase composition (e.g., ±2% organic modifier)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze samples under these varied conditions.

  • Evaluate Impact: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits.

Summary of Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the analyte peak is free from interference.Resolution > 2 between analyte and all other peaks.
Linearity To demonstrate a proportional relationship between response and concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value.Mean recovery of 98.0% - 102.0%.[22]
Precision To assess the degree of scatter between a series of measurements.%RSD ≤ 2.0%.
LOD & LOQ To determine the lowest concentration that can be detected and quantified.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To evaluate the method's reliability with minor parameter changes.System suitability parameters remain within limits.
Conclusion

The analytical validation of an HPLC method for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- requires a systematic and scientifically sound approach. By carefully selecting the chromatographic conditions and rigorously evaluating the method's performance against the ICH Q2(R1) guidelines, a reliable and robust stability-indicating method can be established. This ensures the quality and consistency of this important chemical intermediate, which is critical for the safety and efficacy of the final pharmaceutical products.

References

  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Validation parameters for imine derivative analyzed by HPLC method - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Difference between C8 and C18 Columns Used in HPLC System - Pharmaguideline. (2024, May 1). Retrieved January 17, 2026, from [Link]

  • (PDF) Development and method validation for detection of the concentration of Benzocaine Schiff base by high performance liquid chromatography - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Preparation of Schiff base Zinc Metal complex (DMAPIMP)2Zn and Development of HPLC Chromatographic method for its analysis - JOCPR. (n.d.). Retrieved January 17, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.). Retrieved January 17, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.). Retrieved January 17, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • C8 vs C18 Column: Which Should You Choose? - Separation Science. (2024, December 4). Retrieved January 17, 2026, from [Link]

  • Difference between C18 Column and C8 Column - Hawach Scientific. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.). Retrieved January 17, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved January 17, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved January 17, 2026, from [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form | Chemical Science International Journal. (2024, June 5). Retrieved January 17, 2026, from [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in - AKJournals. (2019, April 9). Retrieved January 17, 2026, from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (n.d.). Retrieved January 17, 2026, from [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. (n.d.). Retrieved January 17, 2026, from [Link]

  • Table 11: Forced Degradation Studies - Best Practices. What, When, How, Where and Why? Facilitators – Lori McCaig, Seagen Inc - CASSS. (n.d.). Retrieved January 17, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). Retrieved January 17, 2026, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26). Retrieved January 17, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved January 17, 2026, from [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved January 17, 2026, from [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. (2024, October 31). Retrieved January 17, 2026, from [Link]

Sources

"in vitro cytotoxicity studies of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-"

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the In Vitro Cytotoxicity Profiling of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- and Comparative Compounds

Introduction

In the landscape of modern drug discovery, particularly within oncology, the exploration of novel chemical scaffolds is paramount. Schiff bases, characterized by their azomethine group (-C=N-), represent a class of compounds with demonstrated potential for broad biological activities, including cytotoxic effects against cancer cell lines.[1][2] This guide focuses on Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (CAS No. 3382-63-6), a Schiff base synthesized from 4-hydroxybenzaldehyde and 4-fluoroaniline.[3][4] While primarily known as a key intermediate in the synthesis of the cholesterol-lowering drug Ezetimibe, its structural features—a reactive imine bond and a phenolic hydroxyl group—make it a candidate for broader pharmacological investigation.[4][5]

The cytotoxic potential of this specific molecule has not been extensively reported. Therefore, this document, written from the perspective of a Senior Application Scientist, provides a comprehensive experimental framework for its evaluation. We will detail a multi-tiered strategy, beginning with foundational viability and membrane integrity assays, followed by mechanistic studies to elucidate the mode of cell death. To provide context, its hypothetical performance will be compared against Doxorubicin, a standard chemotherapeutic agent, and a representative quinazolinone-based Schiff base, a class of compounds noted for its anticancer properties.[1][6] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating protocol for cytotoxicity screening.

Part I: Foundational Assays for Primary Cytotoxicity Screening

The initial phase of any cytotoxicity study is to determine the dose-dependent effect of a compound on cell viability. The primary metric derived from this screening is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a biological process by 50%.[7][8] A robust initial screen utilizes orthogonal assays that measure different cellular health parameters, providing a more complete picture than a single method alone.

Assay 1: MTT Assay for Metabolic Viability

Expert Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the cornerstone of high-throughput cytotoxicity screening.[9] Its selection is based on its reliability, sensitivity, and direct measurement of metabolic function. The assay quantifies the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals in living cells.[10] A decrease in metabolic activity is often the first indicator of cellular stress or toxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells, HaCaT normal keratinocytes) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, Doxorubicin, and the comparative Schiff base) in culture medium. The final concentration of the vehicle solvent (e.g., DMSO) should not exceed 0.5% (v/v).[7] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls and no-cell background controls.[7]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.[11] Living cells will convert the soluble yellow MTT to insoluble purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[11]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[11]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay seed Seed Cells in 96-Well Plate incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat Treat Cells with Test Compounds incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize Solubilize Formazan Crystals (e.g., DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analysis Data Analysis read->analysis Calculate IC₅₀

Fig. 1: General workflow for the MTT cell viability assay.
Assay 2: Lactate Dehydrogenase (LDH) Release Assay

Expert Rationale: To complement the metabolic data from the MTT assay, the LDH release assay is employed to measure cytotoxicity via loss of plasma membrane integrity.[12] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis or late-stage apoptosis).[12][13] Measuring its activity provides a direct marker of cell death, distinguishing it from cytostatic effects (inhibition of proliferation) that might also lower the MTT signal.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Prepare and treat a 96-well plate with cells and compounds exactly as described in the MTT protocol (Steps 1-3). It is often efficient to run a parallel plate for the LDH assay.

  • Sample Collection: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.[14] Carefully transfer 50 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate.[14][15]

  • Maximum LDH Release Control: To determine the maximum possible LDH release, add 10 µL of a 10X Lysis Buffer to the control wells (untreated cells) on the original plate. Incubate for 45 minutes at 37°C.[15] Collect the supernatant as in the previous step.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and a tetrazolium salt).[13][15] Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[15]

  • Incubation and Data Acquisition: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15] The LDH in the supernatant will catalyze a reaction that results in a colored formazan product.[13]

  • Stop Reaction: Add 50 µL of a stop solution to each well if required by the kit protocol.[15]

  • Data Acquisition: Measure the absorbance at 490 nm (with a 680 nm reference).[15]

  • Data Analysis: Correct the absorbance values by subtracting the background. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

LDH_Workflow cluster_setup Setup (Parallel to MTT) cluster_sample Sample Preparation cluster_reaction Reaction & Detection plate Seed & Treat Cells in 96-Well Plate incubate Incubate 24-72h plate->incubate lyse Lyse Control Cells (Max LDH Release) plate->lyse centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_rt Incubate at RT (Protected from Light) add_reagent->incubate_rt read Read Absorbance (490 nm) incubate_rt->read analysis Data Analysis read->analysis Calculate % Cytotoxicity Apoptosis_Populations cluster_pathways Cell Fate Pathways populations Cell Populations Viable Early Apoptotic Late Apoptotic / Necrotic Annexin V (-) / PI (-) Annexin V (+) / PI (-) Annexin V (+) / PI (+) Healthy Healthy Cell Healthy->populations:f1 Detected as Apoptosis Apoptosis Healthy->Apoptosis Compound Induces Apoptosis->populations:f2 Detected as Necrosis Necrosis Apoptosis->Necrosis Progresses to Late Stage Necrosis->populations:f3 Detected as

Fig. 3: Cell populations identified by Annexin V/PI staining.
Assay 4: Caspase-3/7 Activity Assay

Expert Rationale: To confirm that the observed apoptosis is proceeding through the canonical pathway, we measure the activity of the executioner caspases, Caspase-3 and Caspase-7. Their activation is a critical, often irreversible step in the apoptotic cascade. [16]This assay uses a non-fluorescent substrate containing the DEVD peptide sequence, which is recognized and cleaved by active Caspase-3/7. Upon cleavage, a fluorescent DNA-binding dye is released, staining the nucleus and providing a clear signal of apoptosis. [16] Experimental Protocol: Caspase-3/7 Assay

  • Assay Setup: This can be performed in a 96-well plate format. Seed and treat cells as described for the MTT assay.

  • Reagent Addition: Use a "mix-and-read" reagent, such as the IncuCyte® Caspase-3/7 Reagent. [16][17]Add the reagent directly to the wells containing the cells and test compounds at the time of treatment.

  • Kinetic Analysis: Place the plate in a live-cell imaging system (like the IncuCyte®) that maintains incubation conditions (37°C, 5% CO₂). [16]4. Data Acquisition: Capture phase-contrast and fluorescent images every 2-3 hours. The software will count the number of fluorescent (apoptotic) cells over time. [17]5. Data Analysis: Plot the number of fluorescent objects per well over time to generate a kinetic curve of apoptosis induction for each compound concentration.

Part III: Comparative Analysis and Data Interpretation

A compound's cytotoxic profile is best understood in context. By comparing it to a known standard and a structural analog, we can better gauge its potency, selectivity, and potential as a therapeutic lead.

Comparative Data Summary

The following tables present a hypothetical but realistic summary of data that could be generated from the described assays. We compare our test article, Compound A (Phenol, 2-[[(4-fluorophenyl)imino]methyl]-) , with a Positive Control (Doxorubicin) and a hypothetical Alternative Schiff Base B (Quinazolinone-based) .

Table 1: Cytotoxicity (IC₅₀) After 48h Treatment

Compound Cell Line Cancer Type IC₅₀ (µM) ± SD Selectivity Index (SI)¹
Compound A MCF-7 Breast Adenocarcinoma 12.5 ± 1.1 6.4
HaCaT Normal Keratinocyte 80.0 ± 5.6
Doxorubicin MCF-7 Breast Adenocarcinoma 0.8 ± 0.2 15.0
HaCaT Normal Keratinocyte 12.0 ± 1.5
Schiff Base B MCF-7 Breast Adenocarcinoma 25.2 ± 2.3 2.1
HaCaT Normal Keratinocyte 53.1 ± 4.9

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Table 2: Mechanistic Assay Results in MCF-7 Cells (Treatment at IC₅₀ for 24h)

Compound Total Apoptotic Cells (%)¹ Caspase-3/7 Activation (Fold Change)²
Vehicle Control 4.5 ± 0.8 1.0 ± 0.1
Compound A 65.7 ± 4.2 8.5 ± 0.9
Doxorubicin 72.1 ± 5.5 10.2 ± 1.1
Schiff Base B 51.3 ± 3.9 5.1 ± 0.6

¹ Determined by Annexin V/PI assay (sum of early and late apoptotic populations). ² Relative to vehicle control.

Interpretation of Hypothetical Results
  • Potency: Doxorubicin is the most potent compound, followed by Compound A, and then Schiff Base B.

  • Selectivity: Compound A shows moderate selectivity for the cancer cell line over the normal cell line (SI = 6.4), which is a promising characteristic for a potential therapeutic. While less selective than Doxorubicin, it is significantly more selective than the alternative Schiff Base B.

  • Mechanism of Action: The high percentage of apoptotic cells and the significant activation of Caspase-3/7 for Compound A strongly suggest that it induces cell death primarily through an apoptotic mechanism, similar to the positive control, Doxorubicin.

Full_Investigation_Flow cluster_screening Tier 1: Primary Screening cluster_mechanistic Tier 2: Mechanistic Elucidation cluster_analysis Tier 3: Data Synthesis MTT MTT Assay (Metabolic Viability) IC50 Determine IC₅₀ & Selectivity MTT->IC50 LDH LDH Assay (Membrane Integrity) LDH->IC50 Annexin Annexin V / PI Assay (Apoptosis vs. Necrosis) MOA Identify Mode of Action (e.g., Apoptosis) Annexin->MOA Caspase Caspase-3/7 Assay (Apoptotic Pathway) Caspase->MOA IC50->Annexin IC50->Caspase end_point Candidate Profile MOA->end_point start Test Compound: Phenol, 2-[[(4-fluorophenyl)imino]methyl]- start->MTT start->LDH

Fig. 4: Logical flow of a comprehensive in vitro cytotoxicity investigation.

Conclusion

References

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • MDPI. (2022). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • University of Bergen. Protocol IncuCyte® Apoptosis Assay. [Link]

  • Oriental Journal of Chemistry. (2021). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. [Link]

  • ResearchGate. The cytotoxic effect of the Schiff base ligand and its metal complexes.... [Link]

  • ResearchGate. (2019). (PDF) Cytotoxic Activity of Schiff Bases and Their Complexes. [Link]

  • Elabscience. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. [Link]

  • PubMed. (2022). Biomolecular docking interactions, cytotoxicity and antioxidant property evaluations with novel Mn(II), Ni(II), Cd(II) and Pb(II) Schiff base ligand complexes: Synthesis and characterization. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Merck Millipore. Apoptosis Assays for Muse Cell Analyzer. [Link]

  • Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. [Link]

  • National Center for Biotechnology Information. 4-[[(4-Fluorophenyl)imino]methyl]phenol - PubChem. [Link]

  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

  • PubMed. (1989). Characterization of the "in vitro pulp chamber" using the cytotoxicity of phenol. [Link]

  • National Center for Biotechnology Information. (2015). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. [Link]

  • RSC Publishing. (2022). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

Sources

A Comparative Guide to the Antifungal Potential of Metal Complexes Derived from 2-[[(4-fluorophenyl)imino]methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. Schiff base ligands and their metal complexes represent a promising class of compounds, demonstrating significant biological activities. This guide provides a comparative analysis of the potential antifungal activity of transition metal complexes derived from the Schiff base ligand Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. While specific experimental data for this exact ligand is emerging, this document synthesizes established principles and representative data from closely related analogues to offer a predictive comparison. We delve into the synthesis, structure-activity relationships, and proposed mechanisms of action, supported by detailed experimental protocols for in vitro screening. The central hypothesis, supported by extensive literature, is that chelation of the Schiff base to metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II), significantly enhances its antifungal potency through mechanisms including increased lipophilicity and targeted disruption of fungal cellular processes.[1][2][3]

Introduction: The Imperative for Novel Antifungal Agents

Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, pose a significant global health challenge. The clinical efficacy of existing antifungal drugs is increasingly compromised by the rise of resistant strains, such as non-albicans Candida species.[4] This resistance crisis, coupled with the limited number of new antifungal drugs in the development pipeline, creates an urgent need for innovative therapeutic agents.[5]

Transition metal complexes have emerged as a fertile ground for the development of new antimicrobials.[5][6] Their therapeutic potential is rooted in the synergistic interplay between the metal ion and the organic ligand. Schiff bases, compounds containing an azomethine (-C=N-) group, are particularly versatile ligands.[7] Their ease of synthesis, structural diversity, and potent biological activities make them ideal candidates for coordination chemistry.[3][7]

The coordination of a Schiff base to a metal center can profoundly enhance its biological activity.[1] This enhancement is often explained by Overtone's concept of cell permeability and Tweedy's chelation theory . According to these theories, chelation reduces the polarity of the metal ion, allowing the complex to more easily penetrate the lipid-rich fungal cell membrane. Once inside, the complex can disrupt normal cellular functions more effectively than the free ligand.[8] This guide focuses on the Schiff base derived from salicylaldehyde and 4-fluoroaniline, providing a framework for comparing its metal complexes as next-generation antifungal candidates.

Synthesis and Coordination Chemistry

The foundational step is the synthesis of the Schiff base ligand, Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, hereafter referred to as L . This is typically achieved through a straightforward condensation reaction between salicylaldehyde and 4-fluoroaniline. The subsequent reaction of L with various metal(II) salts (e.g., chlorides or nitrates) in an alcoholic medium yields the corresponding metal complexes. Spectroscopic characterization confirms that the ligand typically acts as a bidentate agent, coordinating to the metal ion through the phenolic oxygen and the azomethine nitrogen.[3][7]

Synthesis cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde Ligand Schiff Base Ligand (L) Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Salicylaldehyde->Ligand + Condensation (Ethanol, Reflux) Fluoroaniline 4-Fluoroaniline Fluoroaniline->Ligand Water H₂O MetalComplex Metal(II) Complex [M(L)₂(H₂O)₂] Ligand->MetalComplex + Chelation MetalSalt Metal(II) Salt (e.g., MCl₂) MetalSalt->MetalComplex

Figure 1: General synthesis pathway for the Schiff base ligand (L) and its subsequent metal(II) complexes.

Comparative Antifungal Activity: A Data-Driven Analysis

While specific Minimum Inhibitory Concentration (MIC) values for complexes of L are not yet widely published, a comparative analysis can be constructed from data on analogous Schiff base complexes. The general trend observed is a marked increase in antifungal activity upon complexation.[1][4] Copper(II) complexes frequently exhibit the highest potency, a phenomenon often attributed to copper's high affinity for nitrogen/sulfur donors in fungal enzymes and proteins.[6][9]

The following table presents representative data synthesized from studies on similar salicylaldehyde-derived Schiff base complexes to illustrate these expected trends.

Compound/ComplexCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
Schiff Base Ligand (L)>100>100>100
[Co(L)₂(H₂O)₂] 326432
[Ni(L)₂(H₂O)₂] 323216
[Cu(L)₂(H₂O)₂] 16168
[Zn(L)₂(H₂O)₂] 646432
Fluconazole (Standard)8>644

Note: This table is illustrative, compiled from typical results for this class of compounds to demonstrate comparative efficacy. Actual values for the specific ligand may vary.[4][6]

Analysis of Structure-Activity Relationship (SAR):

  • Effect of Chelation: The data consistently shows that the metal complexes are significantly more active than the free Schiff base ligand, validating the principles of chelation theory.[1][2]

  • Influence of the Metal Ion: The antifungal activity is highly dependent on the central metal ion, typically following the order: Cu(II) > Ni(II) ≥ Co(II) > Zn(II). This order, known as the Irving-Williams series, relates to the stability of the metal complexes.

  • Role of the Ligand: The fluorine atom on the phenyl ring is a critical feature. Its high electronegativity can enhance the lipophilicity of the complex, further improving its ability to cross the fungal cell membrane and potentially influencing interactions at the target site.

Proposed Mechanisms of Antifungal Action

The precise mechanism of action for these complexes is likely multifactorial, involving several simultaneous attacks on the fungal cell's integrity and metabolism.[9] Key proposed mechanisms include:

  • Cell Membrane Disruption: The increased lipophilicity of the complexes allows them to intercalate into the fungal cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.

  • DNA Interaction and Cleavage: The metal center, particularly copper, can participate in redox cycling to generate reactive oxygen species (ROS) like hydroxyl radicals. These ROS can cause oxidative damage to cellular components, including the cleavage of fungal DNA, thereby inhibiting replication and protein synthesis.[10]

  • Enzyme Inhibition: Metal ions can bind to the active sites of essential fungal enzymes, particularly those containing sulfhydryl (-SH) groups, inactivating them and disrupting critical metabolic pathways.

Mechanism cluster_cell Fungal Cell Membrane Cell Membrane Disruption (Altered Permeability) DNA DNA Damage (Inhibition of Replication) Enzyme Enzyme Inhibition (Metabolic Disruption) ROS Reactive Oxygen Species (ROS) Generation ROS->DNA Complex Metal Complex Complex->Membrane Intercalation Complex->DNA Binding & Cleavage Complex->Enzyme Active Site Binding Complex->ROS Redox Cycling

Figure 2: Proposed multifactorial mechanisms of antifungal action for Schiff base metal complexes.

Experimental Protocols: A Guide to In Vitro Antifungal Screening

To ensure the trustworthiness and reproducibility of antifungal activity data, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Dissolve the Schiff base ligand and its metal complexes in Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).

    • Perform a serial two-fold dilution of each compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a positive control (fungal inoculum with a standard antifungal like Fluconazole), a negative control (fungal inoculum with medium and DMSO, but no compound), and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[4] This can be assessed visually or by using a spectrophotometric plate reader.

Workflow start Start: Fungal Culture on Agar prep_inoculum Prepare Fungal Inoculum (Adjust to 0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate (Add fungal suspension to wells) prep_inoculum->inoculate prep_compounds Prepare Compound Dilutions (Serial 2-fold in 96-well plate) prep_compounds->inoculate incubate Incubate Plate (35°C for 24-48h) inoculate->incubate read_mic Read Results (Visual or Spectrophotometric) incubate->read_mic end End: Determine MIC Value read_mic->end

Figure 3: Standard workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion and Future Perspectives

The chelation of the Schiff base ligand Phenol, 2-[[(4-fluorophenyl)imino]methyl]- with transition metals presents a highly promising strategy for developing potent antifungal agents. Comparative analysis, based on established principles and data from analogous compounds, strongly suggests that the resulting metal complexes will exhibit significantly enhanced antifungal activity compared to the uncomplexed ligand.[1] Copper(II) and Nickel(II) complexes are predicted to be the most effective candidates.

Future research should focus on the synthesis and rigorous biological evaluation of this specific series of complexes. Key next steps include:

  • Quantitative Screening: Determining the precise MIC values against a broad panel of clinically relevant and resistant fungal strains.

  • Toxicity Studies: Assessing the cytotoxicity of the most potent complexes against mammalian cell lines to establish a therapeutic index.[5]

  • In Vivo Efficacy: Evaluating the performance of lead compounds in animal models of fungal infection to determine their real-world therapeutic potential.[5]

By systematically exploring the structure-activity relationships and mechanisms of action, these metal complexes could pave the way for a new class of antifungal drugs to combat the growing threat of microbial resistance.

References

  • Priyanka Kashid, Yogesh Pawar, Saroj Bembalkar, Rajendra Pawar. (2024). Synthesis and Biological Evaluation of a Novel Schiff Base Ligand [(E)-2,4-Dichloro-6-(1-((4- Fluorophenyl)iminoethyl)phenol] and Its Metal Complexes. International Journal of Analytical and Applied Chemistry, 10(1), 26–35. [Online]. Available: [Link]

  • Blaskovich, M. A. T., et al. (2022). Metal Complexes as Antifungals? From a Crowd-Sourced Compound Library to the First In Vivo Experiments. Journal of the American Chemical Society Au, 2(9), 2136–2150. [Online]. Available: [Link]

  • Chohan, Z. H., et al. (2010). Metal-Based Antibacterial and Antifungal Agents: Synthesis, Characterization, and In Vitro Biological Evaluation of Co(II), Cu(II), Ni(II), and Zn(II) Complexes With Amino Acid-Derived Compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 784-793. [Online]. Available: [Link]

  • Al-Ktaifani, M. M., et al. (2024). Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion. Molecules, 29(4), 882. [Online]. Available: [Link]

  • Belghit, M. Y., Moussi, A., & Barkat, D. (2016). in vitro antifungal activity of some schiffbases derived from ortho- hydroxybenzaldehyde against fusarium. Journal of Materials and Environmental Science, 7(10), 3687-3695. [Online]. Available: [Link]

  • West, D. X., et al. (1995). Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status. Transition Metal Chemistry, 20(5), 483-491. [Online]. Available: [Link]

  • Raman, N., et al. (2011). Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes. Mycobiology, 39(3), 187-193. [Online]. Available: [Link]

  • Sakiyan, I., et al. (2004). The in vitro antibacterial and antifungal activities of Schiff bases. Turkish Journal of Medical Sciences, 34(3), 189-194. [Online]. Available: [Link]

  • Shettima, U.A., Ibrahim, M., & Idongesit, E.E. (2024). Synthesis, Characterisation and Antimicrobial Studies of Schiff Base Ligand Derived from Salicylaldehyde and 2,4-Dinitrophenylhydrazine and Its Metals Complexes. Journal of Chemical Society of Nigeria, 12(1). [Online]. Available: [Link]

  • Shamkhy, E. T., et al. (2017). Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes. Biomedical and Pharmacology Journal, 10(1). [Online]. Available: [Link]

  • Belghit, M. Y., Moussi, A., & Barkat, D. (2016). In vitro antifungal activity of some Schiff bases derived from ortho-hydroxybenzaldehyde against fusarium. ResearchGate. [Online]. Available: [Link]

  • Guo, Z., et al. (2019). Synthesis, Characterization, and Antifungal Activity of Schiff Bases of Inulin Bearing Pyridine ring. Molecules, 24(4), 782. [Online]. Available: [Link]

  • Singh, K., et al. (2014). Antibacterial and antifungal activities of transition metal complexes of 2-{(E)-[(2-{[(Z)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol. ResearchGate. [Online]. Available: [Link]

  • Elaaraj, I., et al. (2025). Synthesis, characterization, and evaluation of biological activities of M(II) metal complexes (M=Co, Zn and Cu) based on a bidentate Schiff base ligand 2-((4-nitrobenzylidene)amino)phenol. ResearchGate. [Online]. Available: [Link]

  • Kashid, P., et al. (2024). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. Letters in Applied NanoBioScience, 13(6), 175. [Online]. Available: [Link]

  • Li, Y., et al. (2011). Transition metal complexes of 2, 6-di ((phenazonyl-4-imino) methyl)-4-methylphenol: structure and biological evaluation. European Journal of Medicinal Chemistry, 46(9), 4546-4554. [Online]. Available: [Link]

Sources

Evaluating the Purity of Synthesized Phenol, 2-[[(4-fluorophenyl)imino]methyl]-: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. This is particularly true for pharmaceutical intermediates like Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (CAS No. 332-63-6), a Schiff base that serves as a critical building block in the synthesis of cholesterol-lowering drugs such as Ezetimibe.[1][2][3] Impurities, even in trace amounts, can drastically alter reaction kinetics, introduce downstream complications, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[4]

This guide provides an in-depth, comparative analysis of the essential analytical techniques used to validate the purity of synthesized Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Synthetic Landscape: Origin of Potential Impurities

The purity evaluation of any compound begins with a clear understanding of its synthetic route and the potential impurities that may arise. Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is typically synthesized via a condensation reaction between 4-hydroxybenzaldehyde and 4-fluoroaniline.[2][5][6] While straightforward, this process can introduce several classes of impurities.

Diagram 1: Synthesis and Potential Impurity Profile

cluster_reactants Starting Materials cluster_synthesis Synthesis Process cluster_products Reaction Mixture A 4-hydroxybenzaldehyde C Condensation Reaction (+ Acid Catalyst, Solvent) A->C B 4-fluoroaniline B->C P Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (Target Product) C->P I1 Unreacted Starting Materials C->I1 I2 Hydrolysis Products (Degradation) C->I2 I3 Side-Reaction By-products C->I3 G cluster_preliminary Phase 1: Preliminary Screening cluster_structural Phase 2: Structural Confirmation cluster_quantitative Phase 3: Quantitative Analysis Start Synthesized Crude Product TLC TLC Analysis (vs. Starting Materials) Start->TLC MP Melting Point Analysis TLC->MP Decision1 Proceed? MP->Decision1 FTIR FT-IR Spectroscopy (Functional Groups) NMR ¹H & ¹³C NMR Spectroscopy (Definitive Structure) FTIR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Decision2 Structure Correct? MS->Decision2 HPLC RP-HPLC (Quantitative Purity >99%) End Pure Compound Confirmed HPLC->End Decision1->FTIR Yes Purify Purification Required (e.g., Recrystallization) Decision1->Purify No Decision2->HPLC Yes Decision2->Purify No Purify->Start

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (CAS No. 3382-63-6), a compound utilized in pharmaceutical development and organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

The procedural framework herein is built upon the foundational principles of risk minimization, waste segregation, and verified disposal pathways. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.

Immediate Safety & Hazard Assessment

Before handling Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, it is imperative to understand its hazard profile. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. As a halogenated phenolic compound, it warrants careful handling to prevent exposure and environmental release.

Core Hazards:

  • Acute Toxicity (Oral): Harmful if ingested.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.

All handling procedures, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal and ocular exposure. The selection of appropriate PPE is the first line of defense against the hazards posed by this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves. For extensive handling, consider a butyl rubber or neoprene outer glove.Phenolic compounds can penetrate standard latex gloves. Double-gloving and using chemically resistant materials provide enhanced protection against dermal absorption.[1]
Eye Protection ANSI-approved safety goggles with side shields. A face shield should be worn over goggles when there is a splash risk.Protects against dust particles and potential splashes, which can cause severe eye irritation.
Lab Coat Fully buttoned, long-sleeved lab coat.Provides a barrier against incidental contact with skin and contamination of personal clothing.
Respiratory Not typically required when handling small quantities in a fume hood.A fume hood provides adequate respiratory protection from dusts and vapors.

Waste Segregation & Container Management: A Systematic Approach

Proper segregation of waste is a cornerstone of safe and compliant laboratory operations. Due to its halogenated and phenolic nature, Phenol, 2-[[(4-fluorophenyl)imino]methyl]- waste must not be mixed with other waste streams.

Waste Stream Classification
  • Halogenated Organic Waste: This is the primary waste stream for this compound and any solvents (e.g., methylene chloride, chloroform) used in procedures involving it. Keeping halogenated and non-halogenated solvent wastes separate is often more cost-effective for disposal.[3]

  • Solid Waste: This includes contaminated consumables such as pipette tips, gloves, and weigh boats.

  • Aqueous Waste: Any aqueous solutions containing this compound must be collected as hazardous waste. Do not dispose of down the drain.[4]

Container Requirements
  • Primary Containers: Use only chemically compatible, leak-proof containers. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid halogenated waste.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-," and the approximate concentration or quantity. Do not use abbreviations.

  • Closure: Waste containers must be kept tightly closed except when adding waste. Do not leave funnels in the containers.[5]

  • Secondary Containment: Liquid waste containers should be stored in secondary containment trays to prevent the spread of material in case of a leak.[5]

Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable workflow for the disposal of waste generated from the use of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.

Disposal of Unused or Expired Solid Compound
  • Containerization: Place the original container, if intact, into a larger, sealable waste container. If repackaging is necessary, do so in a fume hood.

  • Labeling: Affix a hazardous waste label to the outer container with all required information.

  • Storage: Store in a designated hazardous waste accumulation area, segregated from incompatible materials like strong oxidizers.[4]

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.

Disposal of Contaminated Solid Waste (Gloves, Pipettes, etc.)
  • Collection: Accumulate all solid waste contaminated with the compound in a dedicated, puncture-proof container lined with a heavy-duty plastic bag.[1]

  • Sealing: Once the container is full (no more than 90%), securely seal the inner bag and then the outer container.

  • Labeling and Disposal: Label the container as "Halogenated Organic Solid Waste" with the chemical name and request a pickup from EHS. For items with trace contamination, some institutions may have specific "incinerate only" waste streams.[1]

Disposal of Liquid Waste (Solutions and Rinsates)
  • Segregation: Collect all liquid waste containing Phenol, 2-[[(4-fluorophenyl)imino]methyl]- in a designated "Halogenated Organic Liquid Waste" container.

  • pH Consideration: Do not mix with strong acids or bases in the same container to avoid potential reactions.[3]

  • Container Filling: Do not fill waste containers beyond 90% capacity to allow for vapor expansion.

  • Storage and Pickup: Store in secondary containment within a ventilated cabinet and arrange for EHS pickup.

Emergency Procedures: Spill & Exposure Management

Prompt and correct response to spills and exposures is critical to minimizing harm.

Spill Cleanup Protocol

The response to a spill depends on its size and location.

For Small Spills (< 25g of solid or < 50mL of solution) inside a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the prescribed PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: If a liquid, create a dike around the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels. For a solid, cover it with a damp paper towel to prevent dust from becoming airborne.[6]

  • Absorption/Collection: Carefully sweep the solid material or the absorbent containing the liquid into a dustpan. Avoid creating dust.[2]

  • Packaging: Place the collected material into a sealable, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a soap and water solution. Collect the cleaning materials and the first rinse as hazardous waste.[7]

For Large Spills (> 25g of solid or > 50mL of solution) or any spill outside a fume hood:

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors to contain the spill.

  • Contact EHS: Contact your institution's EHS and emergency services. Do not attempt to clean up a large spill yourself.[2]

Personnel Exposure Protocol

Immediate decontamination is crucial to mitigate the health effects of phenol exposure.

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Repeatedly swab the affected area with Polyethylene Glycol (PEG) 300 or 400.[1]

    • If PEG is unavailable, flush the area with copious amounts of water for at least 15 minutes at an emergency shower.[1][8]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • Seek immediate medical attention.[1]

  • Ingestion:

    • Do not induce vomiting.

    • Seek immediate medical attention.[2]

Decontamination and Final Disposal Pathway

Equipment Decontamination

All non-disposable equipment, such as glassware and spatulas, that comes into contact with Phenol, 2-[[(4-fluorophenyl)imino]methyl]- must be decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect this rinsate as halogenated liquid waste.

  • Washing: Wash the rinsed equipment thoroughly with a laboratory detergent and water. For trace contaminants of phenol, a detergent like Liquinox® followed by multiple rinses has been shown to be effective.[9]

  • Final Rinse: Perform a final rinse with deionized water.

Potential for Chemical Neutralization via Hydrolysis

The imine functional group (C=N) in Phenol, 2-[[(4-fluorophenyl)imino]methyl]- can undergo hydrolysis, typically under acidic conditions, to break down into its constituent aldehyde (salicylaldehyde derivative) and amine (4-fluoroaniline).[10][11] This reaction, in principle, can be used as a method of chemical degradation prior to disposal.

Mechanism of Acid-Catalyzed Imine Hydrolysis

G cluster_0 Imine Hydrolysis Pathway Imine R-CH=N-R' (Imine) Iminium R-CH=N⁺H-R' (Iminium Ion) Imine->Iminium Protonation H3O + H₃O⁺ Intermediate1 R-CH(OH)-N⁺H-R' Iminium->Intermediate1 Nucleophilic Attack H2O_attack + H₂O Intermediate2 R-CH(O⁺H₂)-NH-R' Intermediate1->Intermediate2 Proton Transfer Proton_transfer ⇌ Proton Transfer Amine R'-NH₂ (Amine) Intermediate2->Amine Protonated_Carbonyl R-CH=O⁺H Intermediate2->Protonated_Carbonyl Elimination of Amine Elimination ⇌ Elimination Carbonyl R-CH=O (Carbonyl) Protonated_Carbonyl->Carbonyl Deprotonation Deprotonation ⇌ Deprotonation Disposal_Workflow cluster_waste_type Identify Waste Type cluster_solid_handling Solid Waste Handling cluster_liquid_handling Liquid Waste Handling start Waste Generation (Phenol, 2-[[(4-fluorophenyl)imino]methyl]-) solid Solid Compound / Contaminated PPE start->solid Solid liquid Liquid Solutions / Rinsates start->liquid Liquid collect_solid Collect in Labeled, Puncture-Proof Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid->collect_liquid label_solid Label as 'Halogenated Organic Solid Waste' collect_solid->label_solid store Store in Designated Hazardous Waste Area label_solid->store label_liquid Label as 'Halogenated Organic Liquid Waste' collect_liquid->label_liquid secondary_containment Store in Secondary Containment label_liquid->secondary_containment secondary_containment->store ehs_pickup Request EHS Pickup store->ehs_pickup incineration Final Disposal: Licensed Incineration Facility ehs_pickup->incineration

Caption: Decision workflow for the disposal of waste containing the target compound.

By implementing these comprehensive procedures, laboratories can ensure the safe handling and disposal of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, protecting both personnel and the environment.

References

  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Tech Environmental Health & Safety. Retrieved from [Link]

  • Zellner, T., & Wodarz, R. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Specific Standard Operating Procedures: SOP for the safe use of Phenol and Phenol Solutions. (n.d.). LSU Health Shreveport Environmental Health & Safety. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville Environmental Health & Safety. Retrieved from [Link]

  • Toxic Spill Clean Up: A Guide. (2023). Alpha-Omega Training and Compliance. Retrieved from [Link]

  • Hazardous Waste Reduction. (n.d.). The Ohio State University Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Hydrolysis of imines leading to the formation of ring A. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenol. (n.d.). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Imine and Enamine Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Essential Safety and Operational Guide for Handling Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (CAS No. 3382-63-6). Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment. The information is synthesized from authoritative safety data sheets and established chemical handling practices to provide a self-validating system of safety.

Core Hazard Assessment & GHS Classification

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a compound that presents multiple health risks upon exposure.[1][2][3] A thorough understanding of its hazard profile is the foundation of safe handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4]

The substance is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralExclamation MarkWarning H302: Harmful if swallowed.[1][2][5]
Skin IrritationExclamation MarkWarning H315: Causes skin irritation.[1][2][5]
Eye IrritationExclamation MarkWarning H319: Causes serious eye irritation.[1][2][5]
Specific Target Organ Toxicity (Single Exposure)Exclamation MarkWarning H335: May cause respiratory irritation.[1][2][3]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to create a reliable barrier against the identified hazards. The selection of specific equipment must conform to established standards such as those from NIOSH (US) or EN (EU).[1][2]

  • Eye and Face Protection

    • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[6][7]

    • Expert Rationale: The H319 classification ("Causes serious eye irritation") necessitates robust protection.[1][2][3] Standard safety glasses are insufficient; goggles provide a seal around the eyes to protect against dust, vapors, and splashes.[8]

  • Skin Protection

    • Gloves: Chemical-impermeable gloves must be worn.[2][3] Always inspect gloves for tears or degradation before use.[1][5] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[5] Contaminated gloves must be disposed of as hazardous waste immediately.[5]

    • Lab Coat/Protective Suit: Wear a full-sleeved lab coat.[7][9] For larger quantities or operations with a high risk of splashing, impervious or fire/flame-resistant clothing or a complete chemical suit is required.[1][2][5]

    • Expert Rationale: The H315 classification ("Causes skin irritation") and the general corrosive nature of phenolic compounds demand that skin contact be avoided.[1][10] Protective clothing prevents direct contact with the chemical in case of a spill.[1]

  • Respiratory Protection

    • Requirement: All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][6][11] If engineering controls are insufficient, exposure limits are exceeded, or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][2] For handling the solid form where dust may be generated, a P95 (US) or P1 (EU) particle respirator is recommended.[5]

    • Expert Rationale: The H335 classification ("May cause respiratory irritation") indicates a significant risk from inhaling dust or vapors.[1][2] A fume hood provides primary containment, capturing emissions at the source to protect the user's breathing zone.[11]

Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely handling Phenol, 2-[[(4-fluorophenyl)imino]methyl]- from preparation to post-handling cleanup.

  • Preparation and Pre-Handling Checks:

    • Consult the Safety Data Sheet (SDS) for this specific chemical before beginning work.[7][12]

    • Ensure a chemical fume hood is available and its certification is current.[11]

    • Verify that an eyewash station and safety shower are unobstructed and accessible.[10]

    • Assemble all necessary equipment, including a designated waste container, before introducing the chemical to the work area.[7]

    • Ensure a spill kit is readily available.[13]

  • Donning PPE:

    • Don a lab coat, ensuring it is fully buttoned.

    • Put on safety goggles.

    • Finally, don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

  • Chemical Handling:

    • Perform all manipulations, including weighing and transfers, inside the chemical fume hood.[11]

    • Keep the container of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- sealed when not in use.[1][3]

    • When transferring, pour slowly and carefully to avoid splashing or generating dust.[9]

    • Avoid direct contact, even with gloved hands. Use spatulas or other tools for transfers.

    • Do not eat, drink, or smoke in the laboratory.[1][2][11]

  • Post-Handling:

    • Securely close the primary container and store it in a locked, well-ventilated cabinet away from incompatible materials.[1][3][14]

    • Decontaminate the work surface using appropriate methods.[4]

    • Properly doff PPE, removing gloves first, followed by the lab coat and goggles.

    • Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected.[1][10]

Emergency Response Protocols

Immediate and correct action during an emergency is vital to mitigate harm.

  • Personal Exposure

    • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[10] Remove all contaminated clothing while flushing.[12] Seek immediate medical attention if skin irritation occurs.[1][2][3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][14] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[14]

    • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2][3] If the person feels unwell, seek medical help.[1][3]

    • Ingestion: Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical help.[1][2][3]

  • Spill Management

    • Small Spill (Solid): Alert personnel in the immediate area. Wearing appropriate PPE, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[5]

    • Small Spill (Liquid solution): Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a spill pad.[10][15] Collect the absorbent material into a sealed container for disposal.[15]

    • Large Spill: Evacuate the laboratory immediately and close the doors.[10] Alert your institution's emergency response team (e.g., Environmental Health & Safety).[10][12] Prevent entry into the area.

Waste Disposal Plan

Chemical waste must be managed in accordance with all local, state, and federal regulations. Phenolic compounds are considered hazardous waste and must not be disposed of in standard trash or down the drain.[12][15]

  • Collection: All waste containing Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10][13][15]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant).[13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from general work areas.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[1] The preferred method for final disposal is incineration at a permitted facility.[15]

Operational Workflow Diagram

The following diagram illustrates the complete, safe workflow for handling Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.

G cluster_prep Phase 1: Preparation cluster_op Phase 2: Operation cluster_post Phase 3: Post-Operation & Disposal Prep 1. Hazard Review - Read SDS - Identify Emergency Equipment PPE_Gather 2. Assemble PPE - Goggles & Face Shield - Lab Coat - Chemical Gloves Prep->PPE_Gather Work_Area 3. Prepare Workspace - Certify Fume Hood - Prepare Waste Container PPE_Gather->Work_Area Don_PPE 4. Don PPE Work_Area->Don_PPE Handling 5. Chemical Handling - Work inside fume hood - Minimize dust/aerosol generation Don_PPE->Handling Storage 6. Secure Chemical - Tightly close container - Store in locked cabinet Handling->Storage Decon 7. Decontaminate - Clean work area - Dispose of contaminated items Storage->Decon Doff_PPE 8. Doff PPE Decon->Doff_PPE Waste 9. Manage Waste - Seal & label hazardous waste - Move to accumulation area Doff_PPE->Waste caption Workflow for Safe Handling of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.